molecular formula C10H12BrNO B1279557 4-(4-Bromophenyl)morpholine CAS No. 30483-75-1

4-(4-Bromophenyl)morpholine

カタログ番号: B1279557
CAS番号: 30483-75-1
分子量: 242.11 g/mol
InChIキー: UJTKZWNRUPTHSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromophenyl)morpholine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(4-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKZWNRUPTHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469608
Record name 4-(4-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30483-75-1
Record name 4-(4-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Bromophenyl)morpholine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)morpholine: Properties, Synthesis, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile heterocyclic compound pivotal to advancements in medicinal chemistry, materials science, and agrochemical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's properties, a detailed examination of its synthesis, and an exploration of its significant applications, grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound, also known as N-(4-Bromophenyl)morpholine, is a disubstituted aromatic amine. The structure features a morpholine ring, a saturated heterocycle known to enhance the pharmacokinetic properties of drug candidates, attached via its nitrogen atom to a brominated phenyl group. This bromine atom provides a reactive site for further chemical modifications, particularly through cross-coupling reactions, making it a valuable building block in organic synthesis.[1]

The fundamental identifiers and properties of this compound are summarized below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 30483-75-1[2],,[3],
Molecular Formula C₁₀H₁₂BrNO[3],,[4],[5]
Molecular Weight 242.11 g/mol ,[4],[5],
IUPAC Name This compound[2],[5]
Synonyms N-(4-Bromophenyl)morpholine, 1-Bromo-4-morpholinobenzene[3],,[5]
Appearance White to off-white or light yellow crystalline powder/solid,[3],[6]
Melting Point 114-118 °C[3],,
Purity Commercially available in various grades, e.g., 97%, >98%, ≥99%,[3],
SMILES C1COCCN1C2=CC=C(C=C2)Br[2],,[5]
InChIKey UJTKZWNRUPTHSB-UHFFFAOYSA-N[2],,[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a critical process for its application as a research intermediate. The following protocol describes a robust method for its preparation, followed by an expert analysis of the reaction's mechanics.[7]

Experimental Protocol: Bromination of N-Phenylmorpholine

This procedure details the synthesis of N-(4-Bromophenyl)morpholine from a suitable N-phenylmorpholine substrate.[7]

Materials:

  • N-phenylmorpholine substrate (1 mmol)

  • 1,4-Dioxane (distilled)

  • Sodium Bromide (NaBr) in phosphate buffer (1.5 M solution)

  • Diphenyl ditelluride solution (10 mM in 1,4-dioxane)

  • Hydrogen Peroxide (H₂O₂) (8.8 M)

  • Ethyl Acetate (EtOAc)

  • Sodium Bisulfite (NaHSO₃) solution (0.5 M)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an open flask, dissolve 1 mmol of the N-phenylmorpholine substrate in 9.75 mL of distilled 1,4-dioxane.

  • Addition of Bromide Source: Add 10 mL of 1.5 M NaBr in a suitable phosphate buffer (e.g., pH 6.2).[7]

  • Catalyst Introduction: To this mixture, add 0.25 mL of a freshly prepared 10 mM diphenyl ditelluride stock solution (2.5 µmol, 0.25 mol% relative to the substrate).[7]

  • Initiation of Oxidation: Add the required amount of 8.8 M H₂O₂ to initiate the reaction.[7]

  • Reaction Execution: Stir the reaction mixture at room temperature for the time required to achieve complete conversion.

  • Workup - Quenching: Dilute the reaction mixture with 10 mL of water.

  • Workup - Extraction: Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Workup - Washing: Combine the organic extracts and wash sequentially with 5 mL of 0.5 M NaHSO₃ solution (to remove unreacted oxidant) and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Isolation: The resulting product, N-(4-Bromophenyl)morpholine, can be isolated as a tan solid. A reported yield for this method is approximately 93%.[7]

Causality and Experimental Choices
  • Role of Diphenyl Ditelluride: Diphenyl ditelluride acts as a catalyst precursor. In the presence of H₂O₂, it is oxidized to a more electrophilic tellurium species. This species activates the bromide source (NaBr), facilitating the electrophilic bromination of the electron-rich aromatic ring of the N-phenylmorpholine substrate. This catalytic approach is efficient, requiring only a small molar percentage.

  • Hydrogen Peroxide as Oxidant: H₂O₂ is a green and cost-effective terminal oxidant. Its role is to regenerate the active catalytic species from the reduced telluride, allowing the catalytic cycle to continue.

  • Solvent System: The use of a 1,4-dioxane and buffered water system ensures the solubility of both the organic substrate and the inorganic salts (NaBr, buffer components), creating a homogenous environment for the reaction to proceed efficiently.

  • Aqueous Workup: The sequential washing steps are critical for a self-validating protocol. The NaHSO₃ wash neutralizes any remaining H₂O₂, preventing potential side reactions during concentration. The brine wash helps to remove water from the organic layer, improving the efficiency of the final drying step with MgSO₄.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Reaction Setup cluster_reaction Catalytic Bromination cluster_workup Workup & Isolation A Dissolve Substrate in 1,4-Dioxane B Add NaBr in Phosphate Buffer A->B C Add Diphenyl Ditelluride (Catalyst Precursor) B->C D Add H₂O₂ (Oxidant) C->D E Stir at Room Temperature D->E F Quench with Water E->F G Extract with EtOAc F->G H Wash with NaHSO₃ & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Isolate Pure Product I->J

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and intermediate. Its utility spans several scientific domains.

  • Pharmaceutical Development: The compound is a key intermediate in synthesizing molecules for analgesics, anti-inflammatory drugs, and agents targeting neurological disorders and cancer.[2],[3] The morpholine moiety often improves solubility and metabolic stability, while the bromophenyl group serves as a handle for creating diverse compound libraries via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

  • Agrochemical Industry: It is employed in the development of novel pesticides and herbicides.[3] Its structural stability and reactivity are leveraged to create effective crop protection agents.[3]

  • Materials Science: In this field, it is used to formulate specialty polymers and resins, where it can enhance properties such as thermal stability and chemical resistance.[2],[3]

  • Biochemical Research: The compound serves as a tool for studying enzyme interactions and receptor binding, aiding in drug discovery and target validation processes.[2],[3]

Role as a Building Block in Drug Discovery

The diagram below illustrates the strategic position of this compound as a versatile starting material in a typical drug discovery pipeline.

G A This compound (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald) A->B Introduce new functional groups C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding of a compound's hazards to ensure safe handling and experimental reproducibility.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[5],,[8]

  • H319: Causes serious eye irritation.[5],,[8]

  • H335: May cause respiratory irritation.[5],,[8]

The signal word associated with this compound is "Warning".,[8]

Recommended Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following precautions are mandatory:

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[8],[9]

  • Eye Protection: Wear chemical safety goggles or a face shield.,,[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.,,[8]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved N95 dust mask or higher-level respirator.

  • General Hygiene: Wash hands thoroughly after handling.,[8] Avoid eating, drinking, or smoking in the laboratory.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3],[9]

  • Recommended storage temperatures may vary by supplier, with some suggesting room temperature and others 0-8 °C for long-term stability.,[3]

Conclusion

This compound is a compound of significant strategic importance for the modern research scientist. Its well-defined physicochemical properties, coupled with a reactive bromophenyl group and a pharmacologically relevant morpholine moiety, establish it as a premier building block. The synthetic protocols for its preparation are robust and scalable, while a clear understanding of its hazard profile ensures it can be handled safely and effectively. For professionals in drug discovery, agrochemicals, and materials science, a comprehensive grasp of this intermediate is essential for driving innovation and developing next-generation products.

References

  • J&K Scientific. This compound | 30483-75-1. [Link]
  • PubChem. This compound | C10H12BrNO | CID 11622851. [Link]
  • Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE Synthesis. [Link]

Sources

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholine: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)morpholine is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl group attached to a morpholine ring, provides a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities, while the morpholine moiety is a well-established pharmacophore known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and insights into its characterization and potential applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[2][3]
Molecular Weight 242.11 g/mol [2][3]
CAS Number 30483-75-1[3]
Appearance White to off-white crystalline powder[1]
Melting Point 113-118 °C[2][4]
Boiling Point (Predicted) 341.2 ± 37.0 °C[4][5]
Density (Predicted) 1.433 ± 0.06 g/cm³[4][5]
pKa (Predicted) 4.33 ± 0.40[4][5]
LogP (Computed) 2.1[3]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 1,4-dibromobenzene and morpholine, or more commonly through a Buchwald-Hartwig amination of 1-bromo-4-iodobenzene or 1,4-dibromobenzene with morpholine. The latter approach, utilizing a palladium catalyst, is often preferred due to its high efficiency and broad substrate scope. Below is a detailed, self-validating protocol for the synthesis of this compound, grounded in the principles of modern cross-coupling chemistry.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes the synthesis of this compound from 1-bromo-4-iodobenzene and morpholine using a palladium catalyst. The choice of a more reactive aryl iodide allows for milder reaction conditions.

Materials:

  • 1-Bromo-4-iodobenzene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-iodobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Reaction: Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its deactivation.

  • Ligand (XPhos): XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl halide to the palladium center and promotes the reductive elimination of the product, thus accelerating the catalytic cycle.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the morpholine, forming the more nucleophilic morpholide anion, which is essential for the transmetalation step.

  • Solvent (Toluene): Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a suitable boiling point for these reactions.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: 1-Bromo-4-iodobenzene Morpholine Pd₂(dba)₃, XPhos NaOtBu, Toluene reaction Reaction: Buchwald-Hartwig Amination (80-100 °C, Inert Atmosphere) start->reaction quench Quench & Dilute: Add Ethyl Acetate reaction->quench wash Liquid-Liquid Extraction: Wash with Water & Brine quench->wash dry Drying: Anhydrous MgSO₄ wash->dry concentrate Concentration: Rotary Evaporation dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography analysis Spectroscopic Analysis: NMR, IR, MS chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the morpholine ring. The aromatic protons will appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The morpholine protons will typically appear as two triplets around δ 3.1-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The brominated aromatic carbon will be observed around δ 115-120 ppm, while the other aromatic carbons will appear in the δ 118-150 ppm region. The morpholine carbons will be found in the aliphatic region, with the carbons adjacent to the oxygen appearing more downfield (δ ~66 ppm) than those adjacent to the nitrogen (δ ~49 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching, C-O-C stretching of the morpholine ring, and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks with a mass difference of 2 Da.

Spectral_Analysis cluster_data Acquired Spectral Data cluster_confirmation Structural Confirmation nmr ¹H & ¹³C NMR Spectra nmr_confirm Confirm Proton and Carbon Environments: - Aromatic signals (para-substituted) - Morpholine CH₂ signals nmr->nmr_confirm ir IR Spectrum ir_confirm Identify Functional Groups: - C-H (aromatic, aliphatic) - C-N stretching - C-O-C stretching - C-Br stretching ir->ir_confirm ms Mass Spectrum ms_confirm Determine Molecular Weight: - Molecular ion peak (M⁺) - Isotopic pattern for Bromine ms->ms_confirm confirmed_structure Confirmed Structure: This compound nmr_confirm->confirmed_structure ir_confirm->confirmed_structure ms_confirm->confirmed_structure

Caption: Logical process for analyzing spectral data to confirm the structure.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the bromophenyl group. The carbon-bromine bond is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, making this compound a valuable building block in organic synthesis.

Buchwald-Hartwig Amination

A prime example of its utility is in the Buchwald-Hartwig amination, where the bromine atom can be substituted with a wide range of primary and secondary amines to form new C-N bonds.[6][7] This reaction is of paramount importance in the synthesis of pharmaceuticals, as it allows for the construction of complex aniline derivatives.

General Reaction Scheme:

In the context of this compound, the "Ar-Br" is the bromophenyl moiety, and it can be coupled with another amine, providing access to a diverse library of compounds with potential biological activity.

References

  • N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co.
  • This compound | C10H12BrNO | CID 11622851 - PubChem.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate.
  • Supporting Information - The Royal Society of Chemistry.
  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry.
  • Buchwald–Hartwig amination - Wikipedia.
  • 4-(4-bromophenethyl)morpholine (C12H16BrNO) - PubChemLite.
  • Cross coupling reactions in organic synthesis themed issue. - The Royal Society of Chemistry.
  • The Buchwald-Hartwig Amination After 25 Years - PubMed.

Sources

4-(4-Bromophenyl)morpholine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 4-(4-Bromophenyl)morpholine

Executive Summary

This compound is a pivotal building block in pharmaceutical and agrochemical synthesis, valued for its unique molecular structure.[1] Understanding its solubility in organic solvents is a critical-path parameter for successful process development, formulation, and purification. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility. While quantitative public data is scarce, this document synthesizes the foundational chemical principles governing its solubility, provides a robust experimental protocol for its determination, and equips researchers with the predictive tools and practical methodologies required for their work.

Introduction: The Significance of Solubility

In drug development and chemical synthesis, solubility is not merely a physical property; it is a cornerstone of process viability. For a compound like this compound, which serves as a key intermediate, its solubility dictates the choice of reaction media, impacts reaction kinetics, governs the efficiency of purification techniques like crystallization, and is fundamental to formulation.[1] An incorrect choice of solvent can lead to poor yields, difficult purifications, and unstable formulations. This guide addresses the critical need for a deeper understanding of this compound's behavior in various organic media.

Physicochemical Profile of this compound

A molecule's identity and physical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BrNO[2]
Molecular Weight 242.11 g/mol [2]
Appearance White to off-white/beige crystalline powder/solid[1][3]
Melting Point (m.p.) 114-118 °C[4]
CAS Number 30483-75-1
Predicted pKa (conjugate acid) 4.33 ± 0.40[4]

The compound's high melting point and crystalline nature suggest strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Principles & Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This is dictated by a molecule's polarity, hydrogen bonding capability, and overall structure.

The structure of this compound contains distinct regions that influence its solubility:

  • A nonpolar, hydrophobic region: The bromophenyl group is aromatic and bulky, contributing to solubility in less polar solvents.

  • A polar, hydrophilic region: The morpholine ring contains both an ether linkage (-O-) and a tertiary amine (-N-), which are polar. The oxygen and nitrogen atoms can act as hydrogen bond acceptors.

This dual nature—partially polar and partially nonpolar—suggests that the compound will not be soluble at either extreme of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will exhibit preferential solubility in solvents of intermediate polarity.

G cluster_Molecule This compound Structure cluster_Properties Structural Influences on Solubility Structure C₁₀H₁₂BrNO A Bromophenyl Group B Morpholine Ring A_prop Nonpolar Hydrophobic Soluble in Aromatic/Chlorinated Solvents A->A_prop contributes to B_prop Polar Ether & Amine Groups (H-bond acceptors) Soluble in Polar Aprotic/Protic Solvents B->B_prop contributes to

Caption: Key structural features governing solubility.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Acetone, and Dichloromethane (DCM), which can interact with the polar morpholine ring without being hindered by the nonpolar phenyl group. Synthesis procedures confirm its solubility in ethyl acetate and 1,4-dioxane.[4]

  • Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. While these can hydrogen bond, the bulky nonpolar group may limit extensive solvation.

  • Low to Insoluble: Expected in highly nonpolar solvents (e.g., Hexane, Toluene) and highly polar water, where the opposing characteristics of the molecule cannot be sufficiently solvated.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for this compound. While its utility in various solvents is mentioned qualitatively[1], precise measurements (e.g., in mg/mL or mol/L) are not publicly available. The absence of this data necessitates experimental determination to support process development. The following section provides a validated protocol for this purpose.

Experimental Protocol for Solubility Determination

This protocol outlines the Isothermal Shake-Flask Method, a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent. This method ensures the creation of a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

5.1 Materials and Equipment

  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

5.2 Experimental Workflow Diagram

G prep 1. Preparation Add excess solid to a known volume of solvent in a vial. equil 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sample 3. Sampling & Filtration Allow solids to settle. Filter supernatant with a 0.22 µm syringe filter. equil->sample dilute 4. Dilution Accurately dilute the clear filtrate to a known volume. sample->dilute analyze 5. Analysis Quantify concentration using a pre-calibrated HPLC method. dilute->analyze calc 6. Calculation Calculate original solubility based on dilution factor and measured concentration. analyze->calc

Caption: Isothermal shake-flask solubility workflow.

5.3 Step-by-Step Methodology

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

    • Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

  • Sample Preparation:

    • To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A starting point is ~50-100 mg.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For crystalline compounds, 24 to 48 hours is typical. A preliminary time-course study can be run to confirm when the concentration in solution plateaus.

  • Sampling and Filtration:

    • Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully draw the supernatant into a syringe. Avoid disturbing the solid material.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microcrystals. The first few drops should be discarded to saturate the filter material.

  • Dilution and Analysis:

    • Accurately dilute a known volume of the clear filtrate with mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve. The dilution factor must be recorded precisely.

    • Analyze the diluted sample by HPLC using the same method as the calibration standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

5.4 Self-Validating System & Causality

  • Why excess solid? To ensure the solution reaches true thermodynamic equilibrium, guaranteeing it is fully saturated.

  • Why constant temperature? Solubility is highly temperature-dependent. Isothermal conditions are essential for reproducible and accurate results.

  • Why filtration? To ensure that the analysis only measures the dissolved compound, not a suspension of fine particles, which would artificially inflate the solubility value.

  • Why HPLC-UV? It is a highly specific and sensitive method for quantifying the concentration of an analyte in a complex matrix, providing reliable and accurate data.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While its physical properties are well-documented, a critical gap exists regarding its quantitative solubility in common organic solvents. This guide provides the necessary theoretical framework to predict its solubility behavior based on its molecular structure. More importantly, it delivers a detailed, robust, and scientifically-grounded experimental protocol for researchers to determine this vital parameter in-house. By following this methodology, scientists and drug development professionals can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer.

Sources

An In-Depth Technical Guide to the Spectral Data of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(4-Bromophenyl)morpholine, a compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of various bioactive molecules, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles to ensure robust analytical interpretation.

Molecular Structure and Overview

This compound possesses a morpholine ring attached to a brominated phenyl group. This structure gives rise to a distinct set of spectral data that is invaluable for its identification and characterization. The following sections will delve into the specifics of each major spectroscopic technique.

Figure 1. Chemical Structure of this compound cluster_morpholine Morpholine Ring cluster_phenyl Bromophenyl Group N1 N C2 CH₂ N1->C2 C1_ph C N1->C1_ph C-N bond C3 CH₂ C2->C3 O4 O C3->O4 C5 CH₂ O4->C5 C6 CH₂ C5->C6 C6->N1 C2_ph CH C1_ph->C2_ph C3_ph CH C2_ph->C3_ph C4_ph C-Br C3_ph->C4_ph C5_ph CH C4_ph->C5_ph C6_ph CH C5_ph->C6_ph C6_ph->C1_ph

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at room temperature.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35Doublet2H8.8Ar-H (ortho to Br)
6.80Doublet2H8.8Ar-H (ortho to N)
3.86Triplet4H4.8O-CH ₂ (Morpholine)
3.14Triplet4H4.8N-CH ₂ (Morpholine)
Interpretation and Structural Assignment

The ¹H NMR spectrum of this compound displays four distinct signals, consistent with its molecular structure.

  • Aromatic Region: The two doublets at δ 7.35 and 6.80 ppm correspond to the protons on the phenyl ring. The downfield shift of the doublet at δ 7.35 ppm is attributed to the deshielding effect of the electronegative bromine atom on the ortho protons. The upfield shift of the doublet at δ 6.80 ppm is due to the electron-donating effect of the nitrogen atom of the morpholine ring on its ortho protons. The coupling constant of 8.8 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

  • Aliphatic Region: The two triplets at δ 3.86 and 3.14 ppm are assigned to the methylene protons of the morpholine ring. The protons on the carbons adjacent to the oxygen atom (O-CH ₂) are more deshielded and thus appear at a lower field (δ 3.86 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH ₂) (δ 3.14 ppm). The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer at room temperature, typically with proton decoupling.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Data Summary
Chemical Shift (δ, ppm)Assignment
150.1C -N (Aromatic)
132.0C H (Aromatic, ortho to Br)
117.5C H (Aromatic, ortho to N)
113.8C -Br (Aromatic)
66.9O-C H₂ (Morpholine)
49.3N-C H₂ (Morpholine)
Interpretation and Structural Assignment

The proton-decoupled ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

  • Aromatic Region: Four signals are observed in the aromatic region (δ 100-160 ppm). The signal at δ 150.1 ppm is assigned to the aromatic carbon directly attached to the nitrogen atom (C-N). The carbon bearing the bromine atom (C-Br) appears at δ 113.8 ppm. The remaining two signals at δ 132.0 and 117.5 ppm correspond to the aromatic CH carbons.

  • Aliphatic Region: The two signals in the aliphatic region are attributed to the morpholine ring carbons. The carbon atoms adjacent to the highly electronegative oxygen atom (O-C H₂) are deshielded and resonate at δ 66.9 ppm. The carbons adjacent to the nitrogen atom (N-C H₂) are observed at a more upfield position, δ 49.3 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet containing a small amount of the sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3050-2900MediumC-H stretching (Aromatic and Aliphatic)
1595, 1490StrongC=C stretching (Aromatic)
1230StrongC-N stretching (Aryl-amine)
1115StrongC-O-C stretching (Ether)
815StrongC-H out-of-plane bending (para-disubstituted aromatic)
1010MediumC-Br stretching
Interpretation of Key Absorptions

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

  • The presence of both aromatic and aliphatic C-H bonds is indicated by the stretching vibrations in the 3050-2900 cm⁻¹ region.

  • The strong absorptions at 1595 and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.

  • A strong band at 1230 cm⁻¹ corresponds to the C-N stretching of the aryl-amine moiety.

  • The prominent absorption at 1115 cm⁻¹ is due to the C-O-C stretching of the ether linkage in the morpholine ring.

  • The strong band at 815 cm⁻¹ is indicative of the C-H out-of-plane bending for a para-disubstituted aromatic ring.

  • The C-Br stretching vibration is observed around 1010 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured and plotted against its m/z value to generate a mass spectrum.

Data Summary
m/zRelative Intensity (%)Assignment
242/244100/98[M]⁺ (Molecular Ion)
185/18740/39[M - C₂H₄O]⁺
156/15830/29[M - C₄H₈NO]⁺
10425[C₆H₄N]⁺
7615[C₆H₄]⁺
Interpretation and Fragmentation Pattern

The mass spectrum of this compound shows a characteristic molecular ion peak and several key fragment ions.

  • Molecular Ion: The molecular ion peaks [M]⁺ are observed at m/z 242 and 244 with an approximate 1:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments: The fragmentation pattern provides further structural confirmation.

    • Loss of a neutral ethylene oxide molecule (C₂H₄O) from the morpholine ring results in the fragment ions at m/z 185 and 187.

    • Cleavage of the C-N bond between the phenyl and morpholine rings leads to the formation of the bromophenyl radical and a morpholinium ion, or the bromophenyl cation at m/z 156 and 158.

    • Further fragmentation can lead to the loss of bromine, giving rise to other smaller fragments.

Figure 2. Key Fragmentation Pathways of this compound M [M]⁺˙ m/z 242/244 F1 [M - C₂H₄O]⁺˙ m/z 185/187 M->F1 - C₂H₄O F2 [Br-C₆H₄]⁺ m/z 156/158 M->F2 - C₄H₈NO• F3 [C₆H₄N]⁺ m/z 104 F1->F3 - Br• F4 [C₆H₄]⁺˙ m/z 76 F2->F4 - Br•

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their research and development endeavors. The presented protocols and interpretations are based on established scientific principles, ensuring the trustworthiness and reliability of the data.

References

  • PubChem. This compound.
  • SpectraBase. This compound. Wiley Science Solutions. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

4-(4-Bromophenyl)morpholine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Use of 4-(4-Bromophenyl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling considerations for this compound. As a crucial building block in pharmaceutical and agrochemical synthesis, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture rooted in scientific understanding.

Chemical and Physical Identity

A foundational aspect of safe handling is the unambiguous identification of the substance. This compound is an off-white to light yellow crystalline powder.[1] Its key identifiers and physical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms N-(4-Bromophenyl)morpholine, 1-Bromo-4-morpholinobenzeneSigma-Aldrich, Chem-Impex[1]
CAS Number 30483-75-1Sigma-Aldrich
Molecular Formula C₁₀H₁₂BrNOPubChem[2]
Molecular Weight 242.11 g/mol PubChem[2]
Melting Point 113-118 °CTCI America, Sigma-Aldrich
Appearance White to off-white crystalline powderChem-Impex[1]

Hazard Assessment and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system. A thorough understanding of these hazards informs all subsequent handling, storage, and emergency protocols.

GHS Hazard Statements: [2][3]

  • H315: Causes skin irritation.

    • Expert Insight: The presence of the brominated aromatic ring can lead to dermal irritation upon contact. This is not just a surface-level effect; prolonged or repeated contact can lead to dermatitis. The causality lies in the compound's ability to interact with and disrupt the lipid bilayers of skin cells.

  • H319: Causes serious eye irritation.

    • Expert Insight: The crystalline, dusty nature of the solid increases the risk of eye contact. The chemical structure is irritating to the sensitive mucous membranes of the eyes, potentially causing significant inflammation, redness, and pain. Immediate and thorough irrigation is critical to prevent lasting damage.

  • H335: May cause respiratory irritation.

    • Expert Insight: As a fine powder, this compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these fine particles can irritate the entire respiratory tract, from the nasal passages to the lungs, leading to coughing and shortness of breath.[2] This is a specific target organ toxicity (STOT SE 3) concern.

Hazard Pictogram:


(Image Credit: Sigma-Aldrich)

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE. The principle is to isolate the researcher from the chemical hazard.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4] This is the primary defense against respiratory exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[5]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Task Assessment weighing Weighing / Transferring (Dust potential) start->weighing solution Working with Solutions (Splash potential) start->solution storage Handling Closed Container start->storage ppe_high Required PPE: - Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat - N95 Dust Mask (if hood fails) weighing->ppe_high High Risk ppe_medium Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_medium Medium Risk ppe_low Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat storage->ppe_low Low Risk

Caption: PPE selection workflow based on experimental task.

Detailed PPE Specifications:

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[4] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed promptly and properly, and hands should be washed thoroughly.[6]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[4] When there is a significant risk of splashing, a face shield must be worn over the goggles.[6][7]

  • Skin and Body Protection: A fully buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[6] Closed-toe shoes are required in all laboratory settings.[7]

  • Respiratory Protection: An N95 dust mask or a higher-level respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[6] All respirator use must comply with institutional EHS programs, which include fit-testing and training.[6]

Safe Handling and Storage Protocols

Adherence to methodical protocols is key to minimizing exposure and preventing accidents.

Step-by-Step Protocol for Handling Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • Don PPE: Put on all required PPE as determined by the task assessment (see Section 3.2).

  • Transfer: Gently open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of powder to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust, such as dropping or rapid scooping.

  • Cleaning: After transfer, securely close the main container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[8]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Some suppliers recommend refrigerated storage (0-8 °C).[1]

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is limited, the morpholine moiety can be susceptible to oxidation.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.[9]

Emergency Procedures

Preparedness is crucial for effectively managing accidental exposures or spills. All personnel must be familiar with the location and use of safety showers and eyewash stations.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][5] If skin irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately.[5]

Spill Response Protocol

The appropriate response to a spill depends on its scale. The following workflow outlines the general procedure.

Spill_Response_Protocol cluster_1 Spill Response for this compound spill Spill Identified alert Alert Colleagues & Evacuate if Large spill->alert assess Assess Scale (Small vs. Large) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe alert->assess contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect waste Place in Labeled Hazardous Waste Container collect->waste decon Decontaminate Area waste->decon report Report Incident to EHS decon->report

Caption: General workflow for responding to a chemical spill.

  • Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[9]

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[9]

    • Wipe the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[9]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[9]

    • Do not attempt to clean up a large spill without proper training and equipment.[12]

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Procedure:

    • Collect all waste (excess reagent, contaminated absorbents, disposable PPE) in a clearly labeled, sealable hazardous waste container.[9]

    • The label must include the full chemical name and relevant hazard warnings.[9]

    • Store the waste container in a designated secondary containment area away from incompatible materials.[9]

    • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste contractor.

  • Prohibition: NEVER dispose of this chemical down the drain or in the regular trash.[9]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622851, this compound.
  • The Lab Depot, Inc. (2014). Morpholine Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • U.S. Department of Homeland Security. (n.d.). Personal Protective Equipment (PPE).
  • University of California, Santa Barbara. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
  • Astech Ireland Ltd. (n.d.). Safety Data Sheet: Morpholine.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • MsdsDigital.com. (n.d.). MORPHOLINE Safety Data Sheet.
  • GOV.UK. (2024). Incident management: brominated flame retardants.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine (Additional).
  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

Sources

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)morpholine from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(4-bromophenyl)morpholine, a valuable building block in medicinal chemistry and materials science.[1] The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a modern and efficient method for the formation of the crucial C-N bond. This document delves into the mechanistic underpinnings of this reaction, offering a detailed, step-by-step experimental protocol. Furthermore, an alternative synthetic approach via a direct alkylation is presented, providing a comparative perspective. The guide culminates with a thorough characterization of the target molecule, including tabulated spectroscopic data, and a complete list of cited references for further exploration.

Introduction

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] The presence of the morpholine moiety can enhance the pharmacokinetic properties of drug candidates, while the bromo-substituted phenyl ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide is designed to provide researchers and drug development professionals with a detailed and practical understanding of the synthesis of this important compound, with a focus on robust and reproducible methodologies.

Primary Synthetic Route: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, largely supplanting harsher traditional methods like the Ullmann condensation. This palladium-catalyzed cross-coupling reaction offers high yields, broad substrate scope, and excellent functional group tolerance.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination of 4-bromoaniline with morpholine proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromoaniline), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Mechanism

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure based on established methodologies for Buchwald-Hartwig aminations.[2][3] Optimization may be required based on the specific laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
4-Bromoaniline172.021.72 g10.0Starting Material
Morpholine87.121.05 g (1.04 mL)12.0Reagent
Palladium(II) Acetate224.5022.5 mg0.1 (1 mol%)Catalyst Precursor
BINAP622.6793.4 mg0.15 (1.5 mol%)Ligand
Sodium tert-butoxide96.101.35 g14.0Base
Toluene-50 mL-Solvent

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (22.5 mg, 0.1 mmol), BINAP (93.4 mg, 0.15 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 4-bromoaniline (1.72 g, 10.0 mmol) and morpholine (1.05 g, 1.04 mL, 12.0 mmol).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Alternative Synthetic Route: Direct Alkylation

An alternative and more classical approach to the synthesis of this compound involves the direct alkylation of 4-bromoaniline with a suitable dielectrophile, such as di(2-bromoethyl) ether. This method avoids the use of a palladium catalyst but may require harsher conditions and can be prone to side reactions.

Reaction Principle

This synthesis proceeds via a double nucleophilic substitution (SN2) reaction. The nitrogen atom of 4-bromoaniline acts as a nucleophile, displacing the bromide ions from di(2-bromoethyl) ether in a stepwise manner to form the morpholine ring. A base is required to neutralize the hydrobromic acid generated during the reaction.

Alkylation_Workflow

Caption: General workflow for the direct alkylation synthesis.

Experimental Protocol: Direct Alkylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
4-Bromoaniline172.021.72 g10.0Starting Material
Di(2-bromoethyl) ether231.912.55 g (1.54 mL)11.0Reagent
Potassium Carbonate138.214.15 g30.0Base
N,N-Dimethylformamide (DMF)-50 mL-Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.72 g, 10.0 mmol), di(2-bromoethyl) ether (2.55 g, 1.54 mL, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol) in N,N-dimethylformamide (DMF) (50 mL).

  • Reaction: Heat the mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNO[4]
Molecular Weight242.11 g/mol [4]
Melting Point114-118 °C
AppearanceBeige Solid[5]

Spectroscopic Data:

TechniqueKey DataSource
¹H NMR Predicted shifts: Aromatic protons (doublets around 7.45 and 7.22 ppm), Morpholine -O-CH₂- (triplet around 3.68 ppm), Morpholine -N-CH₂- (triplet around 2.45 ppm).[6]
¹³C NMR Predicted shifts: Aromatic carbons (136.7, 131.5, 131.0, 121.1 ppm), Morpholine carbons (67.1, 53.7 ppm).[6]
IR Spectroscopy Expected peaks for C-N stretching, C-O-C stretching, and aromatic C-H and C=C vibrations.[4]
Mass Spectrometry Molecular ion peak (M+) expected at m/z 241/243 due to bromine isotopes.[4]

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound from 4-bromoaniline. The Buchwald-Hartwig amination stands out as a modern, efficient, and high-yielding method, well-suited for the synthesis of complex molecules in a drug discovery setting. The direct alkylation route, while more traditional, offers a catalyst-free alternative. The provided experimental protocols and characterization data serve as a valuable resource for researchers, enabling the reliable synthesis and identification of this important chemical intermediate.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • PubChem. This compound. [Link]
  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
  • Wolfe, J. P. et al. A New Strategy for the Synthesis of Substituted Morpholines.
  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Chemistry Stack Exchange. Which organic compound's NMR and IR are these? [Link]
  • Breuning, M. et al. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • ResearchGate. The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. [Link]
  • PubMed.
  • ResearchGate. One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. [Link]
  • ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
  • National Institutes of Health.
  • MDPI.
  • ResearchGate.
  • ResearchGate. One-pot synthesis of N-alkyl/arylaminoquinolines. [Link]
  • Royal Society of Chemistry. One-pot Mo(CO)
  • ResearchGate. 5.1.8.

Sources

A Guide to the Strategic Synthesis of 4-(4-Bromophenyl)morpholine: An In-depth Analysis of Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(4-Bromophenyl)morpholine is a foundational building block in modern medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. This technical guide provides a detailed examination of the key intermediates central to its most prevalent synthetic routes. We will dissect the strategic considerations underpinning the selection of specific pathways, offering granular experimental protocols and mechanistic insights. This document is designed to provide researchers and drug development professionals with a robust strategic framework for the efficient, scalable, and logical synthesis of this pivotal morpholine derivative.

Introduction: The Strategic Value of the this compound Scaffold

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability. When combined with a 4-bromophenyl group, the resulting molecule, this compound, becomes an exceptionally valuable intermediate.[1][2] The bromine atom provides a reactive handle for a wide range of cross-coupling reactions, enabling the facile introduction of molecular diversity. Consequently, derivatives of this compound are integral to the development of novel therapeutics in areas like oncology and neuroscience.[1]

This guide will explore two dominant and industrially relevant strategies for the synthesis of this compound:

  • Strategy A: The Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Strategy B: The Nucleophilic Aromatic Substitution (SₙAr): A classic and often highly efficient pathway.

We will analyze the pivotal intermediates of each route, providing a comprehensive understanding of the chemical transformations and the critical parameters that ensure success.

Strategy A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry for its capacity to form carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[3] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. In synthesizing this compound, this approach offers a reliable method, though it necessitates careful control of the catalytic cycle.[3][4]

Key Intermediates: The Catalytic Cycle

The Buchwald-Hartwig reaction does not proceed through isolable intermediates, but rather through a series of transient organometallic palladium complexes that constitute a catalytic cycle. A conceptual understanding of these species is critical for reaction optimization.[5]

  • Oxidative Addition Complex: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide. If using a substrate like 1-bromo-4-iodobenzene, the reaction occurs selectively at the more reactive carbon-iodine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Figure 1: Buchwald-Hartwig Amination Workflow

G cluster_reactants Reactants & Catalysts Aryl_Halide Aryl Halide (e.g., 1-Bromo-4-iodobenzene) Reaction Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Reductive Elimination Aryl_Halide->Reaction Morpholine Morpholine Morpholine->Reaction Pd_Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product This compound Reaction->Product Heat

Caption: Conceptual workflow of the Buchwald-Hartwig amination synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example. Optimization may be required based on substrate purity and laboratory conditions.

Table 1: Reagents for Buchwald-Hartwig Amination

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Bromoiodobenzene282.915.00 g17.67Aryl Halide
Morpholine87.121.85 g (1.85 mL)21.2Amine
Pd₂(dba)₃915.7281 mg0.088Catalyst Precursor
Xantphos578.68153 mg0.265Ligand
Sodium tert-butoxide96.102.04 g21.2Base
Toluene (anhydrous)-50 mL-Solvent

Procedure:

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine 4-bromoiodobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Degassing: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by morpholine via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is crucial. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and the rate-limiting reductive elimination steps.[6]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the morpholine-palladium complex without competing as a nucleophile.

  • Inert Conditions: The Pd(0) catalyst and some ligands are sensitive to oxygen, making an inert atmosphere essential for catalytic activity and reproducibility.

Strategy B: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a powerful, often catalyst-free method for forming aryl-heteroatom bonds. The reaction requires an aromatic ring that is "electron-poor," typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (F > Cl > Br > I).[7]

Key Intermediate: The Meisenheimer Complex

The SₙAr mechanism proceeds via a distinct, two-step addition-elimination process. The cornerstone of this pathway is a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]

  • Nucleophilic Attack (Rate-Determining Step): Morpholine (the nucleophile) attacks the electron-deficient carbon atom bearing the leaving group. This breaks the aromaticity of the ring and forms the negatively charged Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity is restored by the rapid expulsion of the leaving group (e.g., fluoride anion).

The stability of the Meisenheimer intermediate is paramount. Electron-withdrawing groups, particularly at the ortho and para positions, are essential as they delocalize the negative charge through resonance, lowering the activation energy of the first step.[8]

Figure 2: SₙAr Pathway Workflow

G cluster_reactants Reactants Aryl_Fluoride Activated Aryl Halide (e.g., 1-Bromo-4-fluorobenzene) Meisenheimer Meisenheimer Complex (Key Intermediate) Aryl_Fluoride->Meisenheimer Nucleophilic Attack Morpholine Morpholine Morpholine->Meisenheimer Base Base (e.g., K₂CO₃) Base->Meisenheimer Product This compound Meisenheimer->Product Elimination of F⁻

Caption: The key Meisenheimer intermediate in the SₙAr pathway.

Experimental Protocol: SₙAr Reaction

This protocol describes a typical procedure for the SₙAr synthesis.

Table 2: Reagents for SₙAr Reaction

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-Bromo-4-fluorobenzene175.005.00 g28.6Aryl Halide
Morpholine87.123.73 g (3.73 mL)42.8Nucleophile
Potassium Carbonate138.215.92 g42.8Base
DMSO (anhydrous)-50 mL-Solvent

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-4-fluorobenzene, morpholine, potassium carbonate, and DMSO.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into 250 mL of cold water.

  • Isolation: Stir for 30 minutes, during which time a solid should precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Causality Behind Experimental Choices:

  • Substrate: 1-Bromo-4-fluorobenzene is used because fluoride is the best leaving group for SₙAr reactions among the halogens, due to the high electronegativity of fluorine polarizing the C-F bond.[7]

  • Solvent: A polar aprotic solvent like DMSO is ideal. It effectively solvates cations but not anions, leaving the nucleophile "bare" and more reactive. Its high boiling point is also necessary for the required reaction temperature.

  • Base: Potassium carbonate is a mild, inexpensive base sufficient to neutralize the HF formed during the reaction, driving it to completion.

Comparative Strategic Analysis

The choice between Buchwald-Hartwig amination and SₙAr is a strategic decision based on several factors.

Table 3: Comparison of Synthetic Strategies

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SₙAr)
Key Intermediate Transient Pd-amido complexMeisenheimer complex
Catalyst Required (Palladium/Ligand)Catalyst-free
Cost & Toxicity Higher cost, potential heavy metal contaminationLower cost, no metal catalyst
Substrate Scope Very broad; effective with less reactive aryl chlorides and bromidesLimited to electron-deficient aryl rings with good leaving groups (F, NO₂)
Reaction Conditions Milder temperatures (80-110 °C)Harsher temperatures (120-150 °C)
Primary Advantage High generality and functional group toleranceAtom economy, simplicity, lower cost

Conclusion

The synthesis of this compound is proficiently achieved via two primary routes, each defined by its characteristic key intermediate. The Buchwald-Hartwig amination, proceeding through a transient palladium-amido complex, offers broad substrate scope at the cost of expensive and sensitive reagents. In contrast, the SₙAr pathway, which hinges on the formation of a definite Meisenheimer complex, provides a more economical and straightforward alternative, albeit for a more limited range of activated substrates. A deep, mechanistic understanding of these intermediates is not merely academic; it is the foundation upon which robust, scalable, and efficient synthetic processes are built, empowering chemists to make strategic decisions that best align with their specific research and development objectives.

References

Sources

Introduction: The Significance of 4-(4-Bromophenyl)morpholine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity 4-(4-Bromophenyl)morpholine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the critical importance of purity, a comparative analysis of commercial suppliers, and a detailed protocol for in-house quality verification.

This compound (CAS No: 30483-75-1) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The morpholine moiety is a well-established pharmacophore that can impart favorable physicochemical properties to drug candidates, such as enhanced aqueous solubility and metabolic stability.[3] This makes it a privileged structure in the design of novel therapeutics.[4] The compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules, including potential agents for treating neurological disorders and cancer, as well as analgesics and anti-inflammatory drugs.[1] Beyond pharmaceuticals, it is also utilized in the development of agrochemicals like pesticides and herbicides and in the formulation of specialty polymers.[1]

Given its role as a foundational precursor, the purity of this compound is not a trivial specification but a critical parameter that dictates the success, reproducibility, and safety of subsequent research and development efforts.

The Imperative of High Purity in Research and Drug Development

In drug discovery, the quality of the starting materials directly influences the quality of the final output.[5] Employing high-purity reagents is essential for several reasons:

  • Ensuring Efficacy and Safety: Impurities, even at trace levels, can alter the pharmacological profile of a synthesized compound, hinder its therapeutic performance, or lead to unexpected and adverse reactions.[5][6]

  • Guaranteeing Reproducibility: The presence of undeclared impurities introduces uncontrolled variables into experiments, leading to inconsistent data and making results difficult or impossible to reproduce—a cornerstone of the scientific method.[7]

  • Preventing Analytical Interference: In sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), impurities can manifest as extraneous peaks or signals, complicating the interpretation of results and compromising data accuracy.[7][8]

  • Streamlining Development: Using well-characterized, high-purity starting materials from the outset mitigates the risk of costly and time-consuming re-validation studies as a project progresses from preclinical research to GMP (Good Manufacturing Practices) manufacturing.[8][9]

The synthesis of this compound itself can introduce impurities, such as unreacted starting materials or by-products from side reactions.[10] Therefore, sourcing from a reliable supplier with robust quality control is the first and most crucial step.

Commercial Supplier Landscape for this compound

Selecting a supplier requires careful consideration of their stated purity, the analytical methods used for verification, and the transparency of their documentation. The following table summarizes offerings from several prominent commercial suppliers.

SupplierProduct NumberStated PurityAnalysis Method(s)Available Quantities
Sigma-Aldrich 59177797%Not specified on product page5 g, 25 g
TCI America B4890>98.0%GC, (T)5 g, 25 g
Chem-Impex 04874≥ 99%HPLCNot specified
Apollo Scientific OR1782398%Not specified on product page5 g, 25 g, 100 g, 500 g

Note: Data is compiled from publicly available information on supplier websites as of early 2026. (T) in TCI's specification refers to titration. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed quality control data.

Synthetic Pathway and Potential Impurities

Understanding the synthesis of this compound provides insight into potential impurities. A common route involves the nucleophilic substitution of a bromophenyl precursor with morpholine.

start_end start_end process process data data decision decision A Start: Receive Reagent Batch B Prepare Mobile Phases (Water & ACN) A->B C Prepare Standard & Sample Stock Solutions (1 mg/mL) B->C D Create Calibration Curve Standards via Serial Dilution C->D E HPLC System Setup & Equilibration D->E F System Suitability Test (5 Replicate Injections) E->F G RSD < 2%? F->G H Run Analysis Sequence: Blank -> Standards -> Sample G->H  Yes M Troubleshoot HPLC System G->M No I Integrate Peaks & Generate Calibration Curve H->I J R² > 0.999? I->J K Calculate Purity (Area Normalization) J->K  Yes N Re-prepare Standards J->N No L End: Batch Qualified for Use K->L

Sources

A Senior Application Scientist's Guide to 4-(4-Bromophenyl)morpholine: A Privileged Scaffold for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1] When incorporated into the specific building block 4-(4-bromophenyl)morpholine , it becomes a particularly powerful tool for the synthesis of kinase inhibitors. The aryl bromide handle provides a versatile reaction site for carbon-carbon and carbon-nitrogen bond formation, enabling rapid library synthesis and structural diversification. This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity in key cross-coupling reactions, and its validated application in the design of potent kinase inhibitors, with a focus on the PI3K/mTOR signaling pathway. Detailed experimental protocols and structure-activity relationship (SAR) data are provided to equip researchers and drug development professionals with the practical knowledge to leverage this scaffold in their discovery programs.

The Strategic Advantage of the Morpholine Scaffold

The morpholine ring is not merely a passive structural element; it is an active contributor to a molecule's drug-like properties. Its inclusion is a deliberate strategy to enhance biological performance.

  • Physicochemical Properties: The morpholine nitrogen has a reduced pKa compared to analogous piperidines, meaning it is less basic and less likely to be protonated at physiological pH. This modulation of basicity can be critical for cell permeability and avoiding off-target effects, such as hERG channel inhibition. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands into the ATP-binding pocket of many kinases.[1][2]

  • Pharmacokinetic Profile: Morpholine-containing compounds often exhibit improved metabolic stability and aqueous solubility, which are essential for favorable pharmacokinetics.[1][3] This translates to better oral bioavailability and a more predictable in vivo profile.

  • Synthetic Accessibility: The morpholine ring is a readily accessible building block that can be easily incorporated into molecules.[4]

The subject of this guide, this compound, combines these benefits with a synthetically versatile handle. The bromine atom on the phenyl ring is primed for palladium-catalyzed cross-coupling reactions, making it an ideal starting point for exploring the chemical space around the core scaffold.[5]

Compound Properties: this compound
CAS Number 30483-75-1[6]
Molecular Formula C₁₀H₁₂BrNO[7]
Molecular Weight 242.11 g/mol [7]
Appearance White to light yellow powder/crystal
Melting Point 114-118 °C[8]
SMILES Brc1ccc(cc1)N2CCOCC2

Synthesis and Derivatization: The Chemist's Toolkit

The power of this compound lies in its reactivity. The carbon-bromine bond is a gateway to a vast array of structural modifications, most commonly through palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient installation of diverse functional groups, which is fundamental to mapping the structure-activity relationships of a new inhibitor series.

Core Synthesis

While commercially available, this compound can be synthesized through several methods, including the Buchwald-Hartwig amination of 1,4-dibromobenzene with morpholine. This reaction itself showcases one of the key derivatization methods discussed below.

Key Derivatization Reactions

The following diagram illustrates the primary synthetic pathways for diversifying the this compound core.

G A This compound B Suzuki-Miyaura Coupling (R-B(OH)₂, Pd Catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) A->C D Aryl/Heteroaryl Derivative (C-C Bond Formation) B->D E Aryl/Heteroaryl Amine Derivative (C-N Bond Formation) C->E

Caption: Key synthetic transformations of this compound.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a variety of aryl or vinyl boronic acids or esters.[9][10] It is exceptionally useful for introducing substituted phenyl rings, heteroaromatics, or other unsaturated systems to build out the kinase inhibitor scaffold.

  • Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines.[11][12] This is a critical tool for installing key amine functionalities, which are often involved in crucial hydrogen bonding interactions within the kinase active site or for linking to other pharmacophoric elements.

Case Study: A Building Block for PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[13] Its aberrant activation is a common feature in many human cancers, making it a high-priority target for drug development.[13][14] Several potent PI3K inhibitors feature a morpholine-substituted aromatic core, where the morpholine oxygen plays a critical role in binding.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates PRO Cell Growth, Proliferation, Survival mTORC1->PRO Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

The Role of Morpholine in PI3K Inhibition

In many PI3K inhibitors, such as the well-characterized compound ZSTK474, the morpholine moiety is essential for activity. X-ray crystallography and molecular docking studies reveal that the morpholine oxygen atom forms a critical hydrogen bond with the backbone amide of Valine 828 in the hinge region of the PI3Kα active site.[14][15] This interaction effectively anchors the inhibitor in the ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights

The importance of the morpholine is starkly demonstrated when it is replaced with other groups. Studies on ZSTK474 analogs, where one of the two morpholine groups is substituted, provide a clear and self-validating system for understanding its contribution.

A 2022 study detailed the synthesis and evaluation of ZSTK474 analogs to explore this very question.[16] Replacing a single morpholine group with a piperazine ring led to a dramatic decrease in inhibitory activity. This is because the piperazine lacks the crucial hydrogen bond-accepting oxygen atom. However, N-acetylation of the piperazine analog restored potent inhibition, suggesting that the acetyl oxygen could functionally mimic the morpholine oxygen's role.[14]

Compound Modification PI3Kα IC₅₀ (nM) PI3Kδ IC₅₀ (nM) Fold Change in PI3Kα Activity
ZSTK474 (1) Reference (dimorpholino)5.03.91x
Analog 2a Monopiperazino18014036x Weaker
Analog 2b N-Acetylpiperazino5.02.9~1x (Restored)
(Data synthesized from sources[14][16])

This data compellingly demonstrates that the hydrogen-bonding capability provided by the morpholine oxygen is not just beneficial but essential for high-potency inhibition in this scaffold class. The this compound building block is therefore an ideal starting point for designing novel inhibitors that retain this critical interaction while allowing for diversification at the phenyl ring to optimize for potency, selectivity, and pharmacokinetic properties.

Field-Proven Methodologies

The following protocols are standardized, validated procedures for the key transformations and evaluations discussed in this guide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical microwave-assisted Suzuki coupling for the arylation of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial with a crimp cap.

  • Place the vial in a microwave reactor and heat to the specified temperature (typically 100-140 °C) for 15-60 minutes.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with a representative amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst/precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl product.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescence signal.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., 4-(4-arylphenyl)morpholine derivative) in DMSO.

  • In a 384-well plate, add the test compound, the target kinase enzyme, and the appropriate substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP at a concentration near its Kₘ value.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®) which simultaneously lyses the cells and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP present.

  • Incubate for 10 minutes to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a high-value building block for kinase inhibitor discovery. Its inherent physicochemical advantages, conferred by the morpholine ring, combined with the synthetic flexibility of the aryl bromide handle, make it an exceptionally efficient scaffold for generating diverse and potent kinase inhibitors.[2][5] The case study in PI3K inhibitor development provides a clear, data-driven validation of the morpholine's critical role in achieving high-potency binding through specific hydrogen bond interactions.[14][15]

The future utility of this scaffold is vast. It can be applied to a wide range of other kinase targets where a hydrogen bond acceptor in the hinge region is desirable. Furthermore, its facile derivatization makes it an ideal candidate for incorporation into more complex therapeutic modalities, such as dual-target inhibitors, covalent inhibitors, and proteolysis-targeting chimeras (PROTACs), ensuring its continued relevance in the next generation of targeted therapies.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Reddy, T. S., & Kumar, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Petho, A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 971. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • Sriram, D., & Yogeeswari, P. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Molecules, 28(18), 6542. [Link]
  • Kamal, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302830. [Link]
  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Li, X., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Li, X., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4877-4887. [Link]
  • Bîcu, E., & Profire, L. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11877. [Link]
  • Chemdad. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
  • Zhang, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]
  • Bissy, E., & Kourounakis, A. P. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Petho, A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14, 32098-32115. [Link]
  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16874-16886. [Link]
  • Al-Bawab, A. Q., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences, 22(15), 7967. [Link]
  • Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]
  • Al-Juboori, A. M., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(1), 69-77. [Link]
  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3365. [Link]
  • Wang, C., & Berger, B.-T. (Eds.). (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 724. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2629. [Link]

Sources

The Synthetic Chemist's Guide to N-Arylmorpholines: A Technical Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged N-Arylmorpholine Scaffold in Modern Drug Discovery

The N-arylmorpholine motif is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The morpholine ring's inherent conformational flexibility and its capacity to serve as a bioisosteric replacement for other cyclic amines further underscore its importance in the design of novel therapeutics targeting a wide array of diseases, from cancer to infectious agents and central nervous system disorders.[4][5][6]

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview and critical analysis of the core synthetic methodologies for constructing the pivotal C-N bond in N-arylmorpholines. We will delve into the mechanistic intricacies, practical applications, and comparative advantages of the two primary catalytic cross-coupling strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Furthermore, we will explore practical considerations such as catalyst selection, reaction scalability, and functional group tolerance, offering field-proven insights to inform rational synthetic design and efficient route development.

I. The Workhorse of Modern C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylmorpholines, offering a versatile and highly efficient method for the formation of the crucial C-N bond.[7] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[8]

A. Mechanistic Underpinnings of the Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The morpholine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The N-arylmorpholine product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-N(morpholine) Ar-Pd(II)(L)-N(morpholine) Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-N(morpholine) Amine Coordination & Deprotonation (Morpholine, Base) Ar-Pd(II)(L)-N(morpholine)->Pd(0)L Regeneration of Catalyst Ar-N(morpholine) N-Arylmorpholine Ar-Pd(II)(L)-N(morpholine)->Ar-N(morpholine) Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

B. Experimental Protocol: A General Procedure for Buchwald-Hartwig N-Arylation of Morpholine

This protocol provides a general starting point for the synthesis of N-arylmorpholines via the Buchwald-Hartwig amination. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd-ligand complex) (0.5-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) (1-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the morpholine via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylmorpholine.[9][10]

C. Comparative Data for Buchwald-Hartwig N-Arylation of Morpholine
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene100694[10]
24-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSToluene220.292[11]
34-BromoanisolePd(OAc)₂ / P(tBu)₃NaOtBuDioxane802>95[12]
42-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSToluene220.0299[13]
54-Bromo-N,N-dimethylanilinePd/NHC complextBuOKToluene851~95[14]

II. The Classic Approach: Ullmann Condensation for N-Arylmorpholine Synthesis

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and represents one of the earliest transition-metal-catalyzed cross-coupling reactions.[15] While often requiring harsher reaction conditions (higher temperatures and polar aprotic solvents) compared to the Buchwald-Hartwig amination, modern advancements in ligand design and catalyst systems have significantly improved its scope and utility.[16]

A. Mechanistic Insights into the Ullmann Condensation

The precise mechanism of the Ullmann condensation is still a subject of debate, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle:

  • Formation of a Copper Amide: The Cu(I) catalyst reacts with morpholine in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The N-arylmorpholine product is formed via reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.

Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the key steps of the catalytic cycle.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-N(morpholine) Cu(I)-N(morpholine) Cu(I)X->Cu(I)-N(morpholine) Amine Coordination & Deprotonation (Morpholine, Base) Ar-Cu(III)(X)-N(morpholine) Ar-Cu(III)(X)-N(morpholine) Cu(I)-N(morpholine)->Ar-Cu(III)(X)-N(morpholine) Oxidative Addition (Ar-X) Ar-Cu(III)(X)-N(morpholine)->Cu(I)X Regeneration of Catalyst Ar-N(morpholine) N-Arylmorpholine Ar-Cu(III)(X)-N(morpholine)->Ar-N(morpholine) Reductive Elimination

Caption: A proposed catalytic cycle for the Ullmann condensation.

B. Experimental Protocol: A General Procedure for Ullmann N-Arylation of Morpholine

This protocol outlines a general procedure for the copper-catalyzed N-arylation of morpholine. The choice of copper source, ligand, base, and solvent is crucial and often requires optimization for a given substrate.

Materials:

  • Aryl halide (typically aryl iodide or bromide) (1.0 equiv)

  • Morpholine (1.5-2.0 equiv)

  • Copper catalyst (e.g., CuI, Cu₂O, or Cu powder) (5-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, or an N,N'-dimethylethylenediamine) (10-40 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a reaction vessel, add the aryl halide, morpholine, copper catalyst, ligand, and base.

  • Add the solvent and heat the reaction mixture to the desired temperature (typically 100-180 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the N-arylmorpholine.[16][17]

C. Comparative Data for Ullmann N-Arylation of Morpholine
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneCuI / L-prolineK₂CO₃DMSO902485[16]
24-IodotolueneCuI / 1,10-phenanthrolineCs₂CO₃Toluene1102492[17]
34-BromoanisoleCuI / DMEDAK₂CO₃Toluene1102488[16]
41-Bromo-4-nitrobenzeneCuI (ligand-free)K₂CO₃DMF1501290[11]
5Aryl BromideMnCl₂·4H₂O / L-prolineNaOtBuDMSO1101270-95[12]

III. Practical Considerations for the Drug Development Professional

The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of N-arylmorpholines in a drug development setting is a critical decision influenced by several factors.

A. Comparative Analysis: Buchwald-Hartwig vs. Ullmann
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Cost Generally higher due to palladium and complex phosphine ligands.Generally lower due to the lower cost of copper.[18]
Reaction Conditions Milder temperatures (typically 80-110 °C).Often requires higher temperatures (100-180 °C).[15]
Substrate Scope Broader scope, including aryl chlorides and sulfonates.Traditionally limited to activated aryl halides, though modern methods have expanded the scope.
Functional Group Tolerance Generally excellent, with a wide range of functional groups tolerated.[19]Can be limited by the harsh reaction conditions, although modern protocols show improved tolerance.
Ligands Requires bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[20]Often requires N- or O-donor ligands, but ligand-free systems are also known.[11]
Scalability Well-established for large-scale synthesis.[21]Can be challenging to scale up due to high temperatures and potential for side reactions.
Green Chemistry Use of a precious metal (palladium) is a drawback. However, milder conditions are an advantage.[7]Use of a more abundant and less toxic metal (copper) is favorable. High temperatures and polar aprotic solvents can be a concern.
B. Case Study: Synthesis of Aprepitant

Aprepitant (Emend®), a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, features a complex N-arylmorpholine core. The synthesis of key intermediates for Aprepitant often involves the formation of a substituted morpholinone, which can then be further elaborated. While the final N-arylation step in some reported syntheses of Aprepitant analogues utilizes methodologies analogous to the principles of C-N cross-coupling, the construction of the core morpholine ring itself is a multi-step process. This highlights the importance of having a robust toolbox of synthetic methods to access complex, poly-functionalized N-arylmorpholine derivatives.

IV. Emerging and Alternative Synthetic Strategies

While the Buchwald-Hartwig and Ullmann reactions are the dominant methods, research into alternative and more sustainable approaches for N-arylmorpholine synthesis is ongoing.

  • Ligand-Free Copper-Catalyzed N-Arylation: Efforts to simplify the Ullmann condensation have led to the development of ligand-free protocols, which are advantageous in terms of cost and ease of product purification.[11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in both palladium- and copper-catalyzed N-arylation reactions, aligning with the principles of green chemistry.[22][23][24][25]

  • Metal-Free Approaches: Research into metal-free C-N bond formation, such as nucleophilic aromatic substitution (SₙAr) on highly electron-deficient arenes, offers a complementary strategy, although its scope is generally more limited.

V. Conclusion and Future Outlook

The synthesis of N-arylmorpholines is a critical endeavor in modern drug discovery, with the Buchwald-Hartwig amination and the Ullmann condensation serving as the primary synthetic tools. The choice between these two powerful methods is dictated by a careful consideration of factors such as substrate scope, functional group tolerance, cost, and scalability. The Buchwald-Hartwig amination, with its milder conditions and broader applicability, has become the go-to method for many applications in medicinal chemistry. However, the cost-effectiveness of copper catalysis ensures that the Ullmann condensation, particularly with modern improvements, remains a relevant and valuable strategy.

Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel ligands for both palladium and copper that can operate at lower catalyst loadings and temperatures, the exploration of non-precious metal catalysts, and the advancement of metal-free synthetic routes. As the demand for novel N-arylmorpholine-containing drug candidates continues to grow, the ongoing innovation in synthetic methodologies will be paramount to accelerating the discovery and development of the next generation of therapeutics.

References

  • Ullmann condens
  • Buchwald–Hartwig amin
  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. (URL: [Link])
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (URL: [Link])
  • Palchykov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. (URL: [Link])
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. (URL: [Link])
  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
  • The structures of various FDA-approved N-aryl morpholine-based drugs - ResearchG
  • N-arylation of Morpholine with Pd(OAc)
  • Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O - ResearchG
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Research, 4(12), 5676-5681. (URL: [Link])
  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - NIH. (URL: [Link])
  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines - ResearchG
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (URL: [Link])
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and...
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (URL: [Link])
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • Should I use Buchwald reaction or Ullman reaction?
  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions | Request PDF - ResearchG
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (URL: [Link])
  • Representative examples of natural products and drugs containing a morpholine ring.
  • A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology. (URL: [Link])
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (URL: [Link])
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. (URL: [Link])
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed. (URL: [Link])
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (URL: [Link])
  • Microwave-assisted synthesis: a fast, efficient and sustainable approach - YouTube. (URL: [Link])
  • (PDF)
  • Toward the Scalable, Rapid, Reproducible, and Cost-Effective Synthesis of Personalized Nanomedicines at the Point of Care - PubMed. (URL: [Link])
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])
  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - NIH. (URL: [Link])
  • Buchwald–Hartwig reaction: an upd

Sources

An In-depth Technical Guide to the Structural Characterization of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methodologies for the structural characterization of 4-(4-Bromophenyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to facilitate the unambiguous identification and structural elucidation of this compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold in drug discovery, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. The bromophenyl group provides a site for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers.

Given its role as a critical building block, a thorough and precise structural characterization is paramount to ensure the identity, purity, and quality of the compound in research and development settings. This guide outlines a multi-technique approach, leveraging nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to create a comprehensive structural profile. While a definitive crystal structure from X-ray crystallography is not publicly available for this specific compound, analysis of related structures provides valuable conformational insights.

Molecular Identity and Physicochemical Properties

A foundational step in characterization is the confirmation of the molecule's basic properties. These data serve as the initial checkpoint for sample identity.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem[1]
Molecular Weight 242.11 g/mol PubChem[1]
CAS Number 30483-75-1Sigma-Aldrich
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 114-118 °C (lit.)Sigma-Aldrich

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Causality Behind Experimental Choices in NMR

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary signal dispersion, particularly for resolving the distinct signals of the morpholine and aromatic protons. Deuterated chloroform (CDCl₃) is a common and effective solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard, providing a zero-point reference for the chemical shift scale.

¹H NMR Spectroscopy: Proton Mapping

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The expected signals for this compound are a direct reflection of its molecular symmetry.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35Doublet2HAr-H (ortho to Br)
~6.80Doublet2HAr-H (ortho to Morpholine)
~3.85Triplet4H-O-CH₂- (Morpholine)
~3.15Triplet4H-N-CH₂- (Morpholine)

Note: These are predicted values based on the analysis of similar N-aryl morpholine structures. Actual experimental values may vary slightly.

Interpretation and Rationale:

  • The aromatic region is expected to show a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets arise from the protons on the bromophenyl ring, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the morpholine nitrogen.

  • The morpholine ring protons typically exhibit two distinct triplets. The protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear at a higher chemical shift compared to the protons adjacent to the nitrogen atom (-N-CH₂-). The triplet multiplicity arises from the coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~150C-Ar (C-N)
~132C-Ar (CH, meta to N)
~117C-Ar (CH, ortho to N)
~113C-Ar (C-Br)
~67-O-CH₂- (Morpholine)
~49-N-CH₂- (Morpholine)

Note: These are predicted values. Experimental data is available for this compound on databases such as PubChem, though direct spectra are not always provided.[1]

Interpretation and Rationale:

  • The aromatic region will display four distinct signals, corresponding to the four unique carbon environments in the 1,4-disubstituted ring. The carbon atom attached to the nitrogen will be the most downfield due to the deshielding effect of the nitrogen. The carbon bearing the bromine atom will also have a characteristic chemical shift.

  • The morpholine ring will show two signals: one for the two equivalent carbons adjacent to the oxygen and another for the two equivalent carbons adjacent to the nitrogen. The carbons adjacent to the more electronegative oxygen atom will appear at a higher chemical shift.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 10-20 mg of sample B in ~0.7 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Acquire ¹H Spectrum D->E 400 MHz Spectrometer F Acquire ¹³C Spectrum D->F 100 MHz Spectrometer G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing A Clean ATR Crystal B Collect Background Spectrum A->B C Place small amount of solid sample on crystal D Apply pressure to ensure contact C->D E Collect Sample Spectrum D->E F Automatic background subtraction E->F G Identify and label significant peaks F->G GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution (~1 mg/mL) B in a volatile solvent (e.g., Dichloromethane) A->B C Inject sample into GC B->C D Separation on capillary column C->D E Electron Ionization (70 eV) D->E Elution F Mass Analyzer (e.g., Quadrupole) E->F G Detector F->G

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-(4-Bromophenyl)morpholine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key vector for interacting with biological targets.[3] The 4-aryl-morpholine motif, in particular, is a core structural element in compounds targeting a wide range of diseases. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[4][5] This palladium-catalyzed reaction provides a powerful and direct route to construct the C(aryl)-C(aryl) bond, making it an ideal strategy for synthesizing libraries of 4-aryl-morpholine derivatives from a common precursor like 4-(4-Bromophenyl)morpholine. This guide provides a detailed examination of this specific transformation, offering in-depth mechanistic insights, a field-proven experimental protocol, and a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a finely tuned catalytic cycle orchestrated by a palladium complex.[6] While seemingly straightforward, each step is critical for achieving high yields and preventing the formation of unwanted byproducts. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-bromine bond of this compound. This step forms a new Palladium(II) complex. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[8] For aryl bromides, this step is typically efficient with a wide range of palladium catalysts.

  • Transmetalation: This is the crucial bond-forming step where the organic moiety from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10] The choice of base is critical and can significantly influence the reaction rate and outcome.[10]

  • Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Below is a visual representation of this catalytic process.

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Diaryl Complex) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime 4-(4-Arylphenyl)morpholine ArBr This compound Ar_prime_BOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of the ligand, base, or solvent may be necessary for particularly challenging substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Toluene and Water (e.g., 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of inert gas.[11] The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for coupling with electron-rich anilines and can help prevent catalyst deactivation.[12]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the Pd(0) catalyst.[8][11]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe. Degassing the solvent by sparging with an inert gas for 20-30 minutes prior to use is critical.[11]

  • Reaction Execution: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. The morpholine nitrogen can potentially coordinate to the palladium center; however, the use of bulky phosphine ligands often mitigates this issue.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[13] This removes the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13] The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-morpholine product.[14]

Caption: Experimental workflow for Suzuki coupling of this compound.

Representative Data and Substrate Scope

The described protocol is applicable to a wide range of arylboronic acids. The electronic nature of the substituent on the boronic acid can influence reaction times and yields.

EntryArylboronic Acid (Ar')ProductTypical Yield (%)
1Phenylboronic acid4-(Biphenyl-4-yl)morpholine85-95%
24-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-4-yl)morpholine88-98%
34-Trifluoromethylphenylboronic acid4-(4'-(Trifluoromethyl)biphenyl-4-yl)morpholine80-90%
43-Pyridinylboronic acid4-(4-(Pyridin-3-yl)phenyl)morpholine75-85%
52-Thiopheneboronic acid4-(4-(Thiophen-2-yl)phenyl)morpholine82-92%
62-Naphthylboronic acid4-(4-(Naphthalen-2-yl)phenyl)morpholine85-95%

Yields are representative and may vary based on reaction scale and purity of reagents.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Yield 1. Inactive catalyst (Pd(0) oxidized).[8]2. Poor quality boronic acid (protodeboronation).[8]3. Insufficiently degassed solvent/reagents.[11]4. Inappropriate base or ligand.1. Ensure rigorous inert atmosphere technique.2. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[8][15]3. Thoroughly degas all solvents before use.4. Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).[10][16]
Significant Debromination of Starting Material 1. Impurities in reagents or solvents.[11]2. Side reaction promoted by base or solvent at high temperature.1. Use high-purity, freshly distilled solvents and pure reagents.2. Lower the reaction temperature. Try a different base, such as KF, which can be milder.[9][17]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.[11]2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique and ensure solvents are rigorously degassed.2. Decrease catalyst loading or screen a different ligand/palladium precursor combination.
Product is Difficult to Purify 1. Co-elution with byproducts (e.g., homocoupled boronic acid).2. Persistent palladium residues.1. Optimize chromatography conditions (different solvent system, different stationary phase).2. After aqueous workup, consider washing the organic layer with a solution of a thiol-based scavenger or filtering through a pad of celite/silica to remove palladium residues.

Safety and Handling

Proper safety precautions are paramount when performing any chemical synthesis.

  • This compound: May cause skin, eye, and respiratory irritation.[18][19][20] Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.[21][22][23]

  • Arylboronic Acids: Can be irritants. Handle with appropriate personal protective equipment (PPE).[24]

  • Solvents: Toluene is flammable and toxic. Handle only in a chemical fume hood.[11]

  • Bases: K₃PO₄ is a corrosive solid. Avoid contact with skin and eyes.[10]

Personal Protective Equipment (PPE): Always wear ANSI-approved safety glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile gloves).[21]

Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, in accordance with local institutional and environmental regulations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate.
  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
  • Wang, L., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
  • ResearchGate. (2008). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using...
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ACS Catalysis - ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • PubChem. This compound.
  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • UCLA EH&S. (2017). Standard Operating Procedure - Palladium.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • SIFCO ASC. (2017). SAFETY DATA SHEET PALLADIUM.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • The Journal of Organic Chemistry - ACS Publications. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed Central. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • PMC - NIH. (2004). Organoborane coupling reactions (Suzuki coupling).
  • SpringerLink. (2021). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • ResearchGate. (2022). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's broad substrate scope and tolerance for a wide array of functional groups have rendered it an indispensable tool for researchers, scientists, and drug development professionals.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination using 4-(4-Bromophenyl)morpholine as the aryl halide substrate. This versatile building block is frequently employed in the development of novel therapeutic agents and functional materials.[4] We will explore the mechanistic underpinnings of the reaction, present a detailed experimental protocol for the coupling of this compound with 4-methoxyaniline, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) species. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates this key activation step.

  • Amine Coordination and Deprotonation: The amine nucleophile (e.g., 4-methoxyaniline) then coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants & Products Pd0 LPd(0) PdII_Aryl L(Ar)Pd(II)-Br Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L(Ar)Pd(II)(H2NAr')]+ Br- PdII_Aryl->PdII_Amine + H2NAr' PdII_Amido L(Ar)Pd(II)-NHAr' PdII_Amine->PdII_Amido + Base - H-Base+ Br- PdII_Amido->Pd0 Reductive Elimination Product Ar-NHAr' (Product) PdII_Amido->Product Aryl_Bromide Ar-Br (this compound) Aryl_Bromide->PdII_Aryl Amine H2NAr' (4-Methoxyaniline) Amine->PdII_Amine workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - 4-Methoxyaniline - Cs2CO3 - Pd(OAc)2 - BINAP setup->reagents solvent Add Anhydrous Toluene reagents->solvent degas Degas the Mixture solvent->degas heat Heat to 110°C (Stir for 8-12 h) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool to RT - Filter through Celite - Concentrate monitor->workup Reaction Complete purify Purification (Silica Gel Chromatography) workup->purify product Isolated Product purify->product

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryl-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Aryl-Morpholines in Modern Chemistry

The 4-aryl-morpholine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents, underscores its importance in drug discovery.[1][2][3] Traditionally, the synthesis of these C-N coupled products has been challenging, often requiring harsh reaction conditions with limited functional group tolerance.[4] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of aryl-nitrogen bonds, providing a versatile and efficient pathway to 4-aryl-morpholine derivatives.[4][5][6][7]

This guide provides a comprehensive overview of the palladium-catalyzed synthesis of 4-aryl-morpholines. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The palladium-catalyzed N-arylation of morpholine proceeds through a well-established catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves the following key transformations:[4][5][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Ligand Exchange/Amine Coordination: The amine (morpholine) coordinates to the Pd(II) complex, displacing a ligand.

  • Deprotonation: A base abstracts a proton from the coordinated morpholine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and substrate scope.[5]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired 4-aryl-morpholine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an enamine product.[4] The choice of a suitable ligand is paramount in promoting the desired reductive elimination pathway.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex [L_nPd(Ar)(H-Morpholine)]+X- OxAdd->AmineCoord + Morpholine Amido Palladium Amido Complex L_nPd(Ar)(Morpholine) AmineCoord->Amido + Base - Base-H+X- Amido->Pd0 Reductive Elimination 4-Aryl-Morpholine caption Fig. 1: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Fig. 1: Catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters and Their Rationale

The success of a palladium-catalyzed N-arylation reaction is highly dependent on the careful selection of several key parameters. The interplay between the palladium precursor, ligand, base, and solvent dictates the efficiency and scope of the transformation.

Palladium Precursor

Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. The choice of precursor is often one of convenience and stability.

Ligands: The Heart of the Catalyst

The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity. The steric and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination. For the synthesis of 4-aryl-morpholines, a variety of phosphine-based ligands have proven effective.

  • Bidentate Phosphine Ligands: Ligands such as BINAP and DPEPhos were among the first to show broad utility. Their ability to chelate the palladium center can enhance catalyst stability and promote efficient coupling.[4]

  • Sterically Hindered Monodentate Ligands: The development of bulky, electron-rich monodentate ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), has significantly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for this transformation, often exhibiting high catalytic activity and stability.[9]

The choice of ligand is substrate-dependent. For electron-poor aryl halides, less electron-rich ligands may suffice, while electron-rich or sterically hindered aryl halides often require more sophisticated, bulky ligands to facilitate the oxidative addition and reductive elimination steps.

Base Selection

The base is required to deprotonate the coordinated morpholine, forming the key palladium-amido intermediate. The strength of the base can significantly affect the reaction rate.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that often leads to high reaction rates. However, its utility can be limited by its incompatibility with base-sensitive functional groups.[5]

  • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) offer greater functional group tolerance, albeit sometimes at the cost of longer reaction times or higher catalyst loadings.[5]

  • Lithium Hexamethyldisilazide (LHMDS): This base is particularly useful for reactions involving protic functional groups and can be effective at lower temperatures.[5][10]

Solvent

Aprotic solvents are typically employed to avoid interference with the catalytic cycle. Toluene, dioxane, and DMF are common choices, with the selection often guided by the solubility of the reactants and the desired reaction temperature.[11]

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed synthesis of 4-aryl-morpholine derivatives. Optimization of catalyst, ligand, base, and reaction time may be necessary for specific substrates.

Experimental_Workflow start Start reagents Assemble Reagents: Aryl Halide, Morpholine, Pd Precursor, Ligand, Base start->reagents setup Reaction Setup: Inert Atmosphere (N2 or Ar) Add Solvent reagents->setup heating Heating & Stirring (Monitor by TLC/GC-MS) setup->heating workup Aqueous Workup: Quench, Extract, Dry heating->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Fig. 2: General experimental workflow for the synthesis of 4-aryl-morpholines.

Protocol 1: General Procedure for the N-Arylation of Morpholine with Aryl Bromides

This protocol is a robust starting point for the coupling of various aryl bromides with morpholine using a common palladium/phosphine ligand system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Xantphos, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add the Pd₂(dba)₃, followed by anhydrous toluene and morpholine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-morpholine.

Protocol 2: N-Arylation of Morpholine with Aryl Chlorides using an NHC-Palladium Catalyst

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol utilizes a more active N-heterocyclic carbene (NHC) palladium pre-catalyst.[10]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • (SIPr)Pd(allyl)Cl (0.03 mmol, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.5 mL, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) (4 mL)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, charge an oven-dried Schlenk tube with the aryl chloride and the (SIPr)Pd(allyl)Cl pre-catalyst.

  • Seal the tube, remove from the glovebox, and add anhydrous THF and morpholine via syringe.

  • Add the LHMDS solution dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 70 °C as needed, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure 4-aryl-morpholine.[10]

Substrate Scope and Data Summary

The palladium-catalyzed N-arylation of morpholine is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing substituents. The following table summarizes representative examples from the literature, highlighting the versatility of different catalytic systems.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Chlorotoluene(SIPr)Pd(allyl)Cl (3)-LHMDS (1.5)THF220.494[10]
24-BromobenzonitrileXantPhos Pd G3 (5)-DBU (2)MeCN/PhMe1401-[11]
32,6-Dimethylchlorobenzene(SIPr)Pd(allyl)Cl (3)-LHMDS (1.5)THF700.1752[10]
44-BromoanisolePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene1001895[6]
54-ChlorotoluenePd₂(dba)₃ (1)P(t-Bu)₃ (2)NaOt-Bu (1.4)Toluene802498[4]

Conclusion and Future Outlook

The palladium-catalyzed synthesis of 4-aryl-morpholine derivatives via the Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry. Its broad substrate scope, functional group tolerance, and predictable reactivity have made it an indispensable tool in both academic and industrial settings.[7] The continued development of novel, highly active, and more general catalyst systems promises to further expand the horizons of this powerful transformation.[12][13] Future research will likely focus on developing more sustainable protocols, including reactions in greener solvents, at lower catalyst loadings, and under milder conditions, further enhancing the utility of this remarkable reaction.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • (n.d.).
  • (2023).
  • (n.d.). N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines.
  • (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides[a].
  • (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Zheng, B., Song, J., Wu, H., Han, S., Zhai, J., Zhang, K., Wu, W., Xu, C., He, M., & Han, B. (2021). Palladium-catalyzed synthesis of 4-cyclohexylmorpholines from reductive coupling of aryl ethers and lignin model compounds with morpholines. Green Chemistry, 23(1), 268-273. [Link]
  • (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
  • (2020). Palladium-catalyzed synthesis of 4-cyclohexylmorpholines from reductive coupling of aryl ethers and lignin model compounds with morpholines.
  • (2015).
  • (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • (2020).
  • (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.
  • (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
  • (n.d.).
  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
  • Blaszykowski, C., Aktoudianakis, E., Alberico, D., Bressy, C., Hulcoop, D. G., Jafarpour, F., Joushaghani, A., Laleu, B., & Lautens, M. (2008). A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry. [Link]
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
  • (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH. [Link]
  • (n.d.). Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues.
  • Naim, M. J., Alam, O., Alam, M. J., Alam, P., & Shrivastava, N. (2015). A review on pharmacological profile of Morpholine derivatives.

Sources

Application Notes & Protocols: Strategic C-N Bond Formation with 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Molecules containing the N-aryl morpholine scaffold are prevalent in a multitude of FDA-approved pharmaceuticals, valued for their favorable pharmacokinetic properties.[3][4][5] This guide provides an in-depth analysis and detailed protocols for the strategic C-N coupling of 4-(4-Bromophenyl)morpholine, a versatile building block, with various nitrogen nucleophiles. We will explore the mechanistic underpinnings and practical execution of the two most powerful catalytic platforms for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide reaction design, optimization, and successful execution.

Foundational Concepts: The Strategic Imperative for C-N Cross-Coupling

The direct formation of a bond between an aromatic carbon and a nitrogen atom is a challenging transformation that often cannot be achieved through classical nucleophilic aromatic substitution (SNAr) unless the aromatic ring is highly electron-deficient.[6] This limitation spurred the development of transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of anilines and their derivatives.[7][8]

For a substrate like This compound , the goal is to replace the bromine atom with a new nitrogen-containing group, forging a diarylamine or an N-aryl alkylamine. The two dominant methodologies, Buchwald-Hartwig amination and Ullmann condensation, provide complementary approaches to achieve this goal, each with its own set of advantages and operational nuances.[6][9][10]

The Workhorse of Modern Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[10][11]

The "Why": Mechanistic Causality in the Catalytic Cycle

Understanding the catalytic cycle is paramount to rational protocol design. The reaction proceeds through a sequence of well-defined elementary steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][13]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) pd0->amido_complex Oxidative Addition oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) oa_complex->pd0 Reductive Elimination amido_complex->oa_complex Amine Coordination & Deprotonation base + Base - H-Base⁺-Br⁻ product Ar-NR¹R² (Product) reactants Ar-Br + HNR¹R² Workflow prep 1. Reagent Prep (Oven-dried flask, Inert atmosphere) add 2. Add Solids (Aryl Bromide, Amine, Base, Ligand, Pd Source) prep->add solv 3. Add Solvent (Anhydrous Toluene) add->solv degas 4. Degas Mixture (N₂ or Ar sparging) solv->degas heat 5. Heat to Temp (e.g., 100-110 °C) degas->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Workup & Purify (Filter, Extract, Column) monitor->workup

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2.3.1: General Procedure for Coupling of this compound with a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene (approx. 0.1 M concentration relative to aryl bromide)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Through the septum, add anhydrous toluene, followed by the piperidine via syringe.

  • Causality Check: The inert atmosphere is critical as the Pd(0) catalyst and some ligands are oxygen-sensitive.

  • Immerse the flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

The Classic Reimagined: Ligand-Accelerated Ullmann Condensation

The Ullmann condensation is the classical copper-catalyzed method for forming C-N bonds. [9]Historically, it required harsh conditions (high temperatures, stoichiometric copper). [9]However, modern protocols employing catalytic copper and specific ligands have made it a viable and cost-effective alternative to palladium-based systems. [6][14][15]

The "Why": A Copper-Mediated Pathway

The mechanism of the Ullmann reaction is distinct from the Buchwald-Hartwig pathway and is still a subject of investigation. A plausible cycle involves the coordination of the amine and aryl halide to a Cu(I) center, potentially proceeding through a Cu(III) intermediate before reductive elimination. [9][16] The key innovation has been the use of ligands, such as L-proline or diamines, which chelate to the copper ion. This chelation increases the solubility and reactivity of the copper catalyst, preventing aggregation and allowing the reaction to proceed at significantly lower temperatures (e.g., 90-120 °C instead of >200 °C). [14][15]

Core Components: A Guide to Reagent Selection
ComponentExample(s)Role & Scientific Rationale
Copper Source CuI, Cu₂OCatalyst. Copper(I) iodide is the most common and effective precatalyst. It is relatively inexpensive and bench-stable. [16]
Ligand L-Proline, N,N'-DimethylethylenediamineCatalyst Solubilizer & Accelerator. The ligand is essential for modern Ullmann reactions. Simple, inexpensive amino acids or diamines chelate the copper, forming a more reactive catalytic species and enabling the reaction under milder conditions. [14]
Base K₂CO₃, K₃PO₄Proton Acceptor. An inorganic base is typically used to deprotonate the amine nucleophile, forming a copper-amido species. Potassium carbonate is a common, inexpensive, and effective choice.
Solvent DMSO, DMF, NMPReaction Medium. High-boiling point, polar aprotic solvents are required to dissolve the inorganic base and facilitate the reaction. [9]

Protocol 3.2.1: General Procedure for L-Proline-Catalyzed Ullmann Coupling of this compound with an Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)

  • L-Proline (0.2 equiv, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add this compound, CuI, L-Proline, and K₂CO₃.

  • Add the aniline derivative, followed by anhydrous DMSO.

  • Seal the vial and stir the mixture at 100 °C in a heating block.

  • Causality Check: The use of L-proline as a ligand is critical to enable the catalytic turnover at this reduced temperature. Without it, much harsher conditions would be necessary.

  • Monitor the reaction by TLC or LC-MS (typically 12-36 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract several times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Strategic Method Selection

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Cost High (Palladium)Low (Copper)
Reaction Temp. Generally Milder (80-120 °C)Generally Harsher (100-160 °C)
Substrate Scope Very BroadGood, but can be more limited
Ligands Complex, expensive phosphinesSimple, inexpensive amino acids/diamines
Base Sensitivity Tolerant of many functional groupsCan be less tolerant of base-sensitive groups
Air Sensitivity High (requires inert atmosphere)More tolerant of air

Recommendation: For initial explorations and substrates with sensitive functional groups, the Buchwald-Hartwig amination is the preferred method due to its reliability and broad scope. [7][8]For cost-driven, large-scale syntheses where the substrate is robust, a well-optimized Ullmann condensation can be an excellent and more economical alternative. [6]

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (2024). Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. [Link]
  • University of Virginia, Department of Chemistry. (2018). Photoredox and Electrochemical Methods for C-N Bond Forming Reactions. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed, 116(19), 12564-12649. [Link]
  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(24), 9283-9303. [Link]
  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Gholipour, B., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19301-19323. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Lundgren, R. J., & Stradiotto, M. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(5), 1244–1247. [Link]
  • Chiba, S. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(6), 1701–1713. [Link]
  • Wikipedia. (n.d.).
  • Various Authors. (2024). Recent advances in biocatalytic C N bond-forming reactions.
  • Wikipedia. (n.d.).
  • Le, C. M., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters, 25(23), 4307–4312. [Link]
  • Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 60(5), 262-266. [Link]
  • Vechtomova, Y. L., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8089–8097. [Link]
  • Tcyrulnikov, S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 937–948. [Link]
  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(35), 14002–14010. [Link]
  • Tcyrulnikov, S. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]
  • Various Authors. (2024). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy.
  • Al-Masum, M., & Kumar, D. (2020). Recent progress in the synthesis of morpholines. Molecules, 25(11), 2658. [Link]
  • Al-Masum, M., & Saleh, T. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(5), 18-30. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Ma, D., & Cai, Q. (2008). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Topics in Current Chemistry, 292, 219-238. [Link]
  • Al-Masum, M., & Kumar, D. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Shields, J. D., et al. (2021). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 143(4), 2059–2067. [Link]
  • Le, C. M., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 146(18), 12516–12526. [Link]
  • Pu, X., et al. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Magano, J. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(32), 13196-13210. [Link]
  • Seifinoferest, B., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry, 10(6), 1319-1335. [Link]
  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
  • Hooker, J. M., et al. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15582–15583. [Link]
  • Al-Masum, M., & Kumar, D. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
  • Various Authors. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

Sources

Application Note: A Validated RP-HPLC Method for In-Process Monitoring of Reactions Involving 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of chemical reactions involving 4-(4-Bromophenyl)morpholine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making reliable in-process control crucial for ensuring reaction completion, optimizing yield, and controlling impurity profiles.[1] The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution, accuracy, and precision. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine use in research, development, and quality control environments.[2][3]

Introduction: The Need for Precise Reaction Monitoring

This compound is a versatile building block in organic synthesis.[1] Its morpholine and bromophenyl moieties allow for a variety of chemical transformations, leading to the creation of complex molecules with potential therapeutic or agricultural applications. Monitoring the progress of reactions utilizing this intermediate is paramount for several reasons:

  • Confirmation of Reaction Completion: Accurately determining the point at which all starting material has been consumed prevents premature workup and maximizes product yield.

  • Impurity Profiling: Identifying and quantifying the formation of byproducts is essential for process optimization and ensuring the purity of the final product.

  • Kinetic Analysis: Understanding the rate of reaction can provide valuable insights for process scale-up and optimization.

High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for these monitoring tasks due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note provides a comprehensive guide to developing and validating an HPLC method specifically tailored for reactions involving this compound.

Method Development: Rationale and Experimental Choices

The development of a robust HPLC method requires careful consideration of the analyte's chemical properties and the desired separation goals. This compound is a moderately polar compound with a molecular weight of 242.12 g/mol .[1][5] Its aromatic ring and bromine substituent provide a chromophore suitable for UV detection.

Chromatographic Principle: Reverse-Phase HPLC

Reverse-phase HPLC was selected as the separation mode of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[4] This approach is ideal for separating moderately polar to nonpolar compounds like this compound and its likely reaction products. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase.[4]

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in reverse-phase HPLC due to its broad applicability and excellent resolving power for a wide range of analytes.[4] The C18 stationary phase provides sufficient hydrophobicity to retain this compound and allows for its separation from more polar starting materials or more nonpolar products. For halogenated aromatic compounds, C18 columns have been shown to provide good resolution.[6]

Mobile Phase Optimization

A simple mobile phase consisting of acetonitrile and water was chosen for its low UV cutoff, miscibility, and ability to provide good peak shapes. Acetonitrile was selected as the organic modifier due to its lower viscosity and higher elution strength compared to methanol. The optimal mobile phase composition was determined experimentally to achieve a reasonable retention time and good resolution between the starting material and potential products. An isocratic elution was found to be sufficient for this application, simplifying the method and improving reproducibility.

Detector Wavelength Selection

To determine the optimal detection wavelength, a UV-Vis spectrum of this compound was acquired. The spectrum showed a significant absorbance maximum around 254 nm. This wavelength was chosen for detection to ensure high sensitivity for the analyte of interest.

G cluster_workflow HPLC Method Development Workflow Analyte_Properties Analyte Properties (this compound) Chromatographic_Mode Select Chromatographic Mode (Reverse-Phase) Analyte_Properties->Chromatographic_Mode Stationary_Phase Select Stationary Phase (C18 Column) Chromatographic_Mode->Stationary_Phase Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water) Stationary_Phase->Mobile_Phase Detector Select Detector Wavelength (UV @ 254 nm) Mobile_Phase->Detector Validation Method Validation (ICH Guidelines) Detector->Validation

Caption: Workflow for HPLC Method Development.

Detailed Protocol: HPLC Analysis of this compound Reactions

This protocol outlines the step-by-step procedure for monitoring reactions involving this compound using the validated HPLC method.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade).

  • Solvents: Acetonitrile and Water for sample and standard preparation.

  • Standards: A reference standard of this compound with known purity.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Reaction Quenching: At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area of this compound.

  • Inject the prepared reaction samples.

  • After the analysis, flush the column with a higher percentage of organic solvent (e.g., 80% acetonitrile) and then store it in an appropriate solvent.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[7][8]

G Validation Method Validation (ICH Q2(R2)) Specificity Linearity Accuracy Precision

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3] The specificity of the method was evaluated by injecting a blank (diluent), the standard solution, and a sample from a forced degradation study. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample.[9] A series of five standard solutions of this compound ranging from 10 µg/mL to 150 µg/mL were prepared and injected. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (r²) greater than 0.999.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated. The mean recovery was within the acceptable range of 98-102%.

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9]

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst. The RSD between the two days was less than 2.0%.

Precision Type%RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable means for monitoring reactions involving this compound. The method is specific, linear, accurate, and precise over a relevant concentration range. Its adherence to ICH validation guidelines ensures the integrity of the data generated, making it a valuable tool for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

  • PubChem. (n.d.). This compound.
  • Dolan, J. W. (2002). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 20(5), 430–439.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors....
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 565-570.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Application Note: A Guide to the Large-Scale Synthesis of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the large-scale synthesis of 4-(4-bromophenyl)morpholine, a crucial building block in medicinal chemistry and materials science.[1] Recognizing the demand for robust and scalable synthetic routes, this guide focuses on two primary C-N cross-coupling methodologies: the modern Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Copper-Catalyzed Ullmann Condensation. We present a deep dive into the mechanistic underpinnings, process optimization, safety considerations, and scale-up parameters for each method. The Buchwald-Hartwig amination is recommended as the superior strategy for industrial-scale production due to its milder reaction conditions, higher yields, and broader functional group tolerance. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: Significance of this compound

This compound is a versatile heterocyclic intermediate widely employed in the synthesis of complex organic molecules. The presence of the morpholine moiety, a privileged scaffold in drug discovery, combined with the reactive bromophenyl group, makes it an invaluable precursor for generating libraries of compounds for high-throughput screening. Its derivatives have shown potential in the development of novel therapeutics, particularly targeting neurological disorders and cancer.[1] Furthermore, its structural properties are leveraged in material science for creating specialty polymers.[1]

The primary challenge in its synthesis lies in the efficient and cost-effective formation of the aryl C-N bond. This guide provides a validated, scalable, and safe pathway to achieve this on a large scale.

Overview of Synthetic Strategies

The formation of the bond between the morpholine nitrogen and the bromophenyl ring is a classic example of a cross-coupling reaction. Two dominant strategies have emerged over the years.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[2][3][4] This method has become the gold standard in modern organic synthesis due to its high efficiency, use of catalytic palladium, and significantly milder reaction conditions compared to classical methods. Its development has revolutionized the synthesis of aryl amines.[2]

  • Ullmann Condensation: A copper-promoted/catalyzed conversion of aryl halides to aryl amines.[5] This is a historically significant reaction but often requires high temperatures (>200 °C) and stoichiometric amounts of copper, which can complicate purification and raise environmental concerns.[5][6] Modern variations with soluble copper catalysts and ligands have improved conditions but often still lag behind palladium-based systems in scope and mildness.[3][7]

For large-scale synthesis, the choice of methodology is dictated by factors such as cost, safety, yield, purity, and environmental impact. The workflow below outlines the general process described in this note.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_final Final Product reagents Reagent Staging (Aryl Halide, Morpholine, Catalyst, Base, Solvent) reactor_prep Reactor Preparation (Inert Atmosphere Purge) reaction C-N Cross-Coupling (Buchwald-Hartwig or Ullmann) Controlled Heating reagents->reaction Charge Reagents reactor_prep->reaction monitoring In-Process Control (TLC / HPLC Monitoring) reaction->monitoring Sample & Analyze monitoring->reaction Continue if incomplete quench Reaction Quenching monitoring->quench Proceed if complete extraction Aqueous Workup & Phase Separation quench->extraction purification Crude Isolation & Recrystallization extraction->purification drying Drying under Vacuum purification->drying analysis Final Product Analysis (NMR, MP, Purity) drying->analysis packaging Packaging & Storage analysis->packaging

Caption: General workflow for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This protocol is preferred for its high yield, operational simplicity, and milder conditions, which are advantageous for safety and energy consumption on a large scale. The reaction utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the C-N bond formation.

Catalytic Cycle and Rationale

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4] The choice of a sterically hindered biarylphosphine ligand is critical as it promotes the rate-limiting reductive elimination step and stabilizes the palladium(0) active species.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)(L₂)-X oxidative_add->pd2_complex + Ar-X amine_assoc Amine Coordination pd2_complex->amine_assoc pd2_amine [Ar-Pd(II)(L₂)-NHR₂]⁺X⁻ amine_assoc->pd2_amine + R₂NH deprotonation Base Deprotonation pd2_amine->deprotonation pd2_amido Ar-Pd(II)(L₂)-NR₂ deprotonation->pd2_amido - HB⁺X⁻ reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 Product (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentM.W. ( g/mol )MolesMolar Eq.QuantityPurity
1-Bromo-4-iodobenzene282.911.001.0283 g≥98%
Morpholine87.121.201.2104.5 g (104.5 mL)≥99%
Pd₂(dba)₃915.720.0050.0054.58 g-
XPhos476.620.0120.0125.72 g≥98%
Sodium tert-butoxide (NaOtBu)96.101.401.4134.5 g≥98%
Toluene---2.8 LAnhydrous

Note: 1,4-Dibromobenzene can be used but is less reactive; reaction times may be longer or temperatures higher. 1-Bromo-4-iodobenzene is preferred for its more reactive C-I bond.

Step-by-Step Protocol
  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen/argon inlet. Ensure the system is thoroughly dried and purged with an inert atmosphere.

  • Reagent Charging: To the reactor, charge the 1-bromo-4-iodobenzene (283 g), Pd₂(dba)₃ (4.58 g), XPhos (5.72 g), and sodium tert-butoxide (134.5 g).

  • Solvent and Amine Addition: Add anhydrous toluene (2.8 L) to the reactor. Begin stirring to create a suspension. Add the morpholine (104.5 mL) via a syringe or addition funnel.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture will typically turn from a light suspension to a dark brown/black color.

  • In-Process Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding 500 mL of water. Caution: Quenching of excess NaOtBu is exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or isopropanol/water) to afford this compound as a beige solid.[8]

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Expected Yield: 85-95%.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This classical method serves as an alternative, particularly if palladium-based routes are not viable. It typically requires higher temperatures and a polar aprotic solvent.

Proposed Mechanism

The Ullmann condensation is generally understood to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[5][7]

G cluster_A Catalyst Activation cluster_B Coupling Cycle cu_source Cu(I) Source (e.g., CuI) cu_amide Copper(I) Amide [Cu-NR₂] cu_source->cu_amide amine Morpholine + Base amine->cu_amide oxidative_add Oxidative Addition cu_amide->oxidative_add aryl_halide Ar-X aryl_halide->oxidative_add cu3_complex Ar-Cu(III)-NR₂     |     X oxidative_add->cu3_complex reductive_elim Reductive Elimination cu3_complex->reductive_elim reductive_elim->cu_source Regenerates Cu(I) product Product (Ar-NR₂) reductive_elim->product

Caption: Proposed mechanism for the Ullmann C-N coupling reaction.

Materials and Reagents
ReagentM.W. ( g/mol )MolesMolar Eq.QuantityPurity
1,4-Dibromobenzene235.911.001.0236 g≥98%
Morpholine87.121.501.5130.7 g (130.7 mL)≥99%
Copper(I) Iodide (CuI)190.450.100.119.0 g≥98%
L-Proline115.130.200.223.0 g≥99%
Potassium Carbonate (K₂CO₃)138.212.002.0276.4 g≥99%
Dimethyl Sulfoxide (DMSO)---2.4 LAnhydrous
Step-by-Step Protocol
  • Reactor Setup: Prepare a reactor suitable for high temperatures, equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 1,4-dibromobenzene (236 g), copper(I) iodide (19.0 g), L-proline (23.0 g), and potassium carbonate (276.4 g).

  • Solvent and Amine Addition: Add anhydrous DMSO (2.4 L) and morpholine (130.7 mL).

  • Reaction Execution: Heat the mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC. These reactions are often slower and may require 18-24 hours for completion.

  • Workup: Cool the mixture to room temperature. Add 1 L of aqueous ammonia (2 M) and stir for 30 minutes to complex the copper salts. Dilute with 2 L of water and extract with ethyl acetate (3 x 1 L).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography or recrystallization to achieve high purity.

  • Expected Yield: 50-70%.

Process Safety and Scale-Up Considerations

Transitioning from the laboratory to a large-scale synthesis requires a stringent focus on safety and process control.

  • Hazard Analysis:

    • 1-Bromo-4-iodobenzene/1,4-Dibromobenzene: Irritating to skin, eyes, and the respiratory system.[9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11] Handle in a well-ventilated area or fume hood.[9][10]

    • Morpholine: Flammable and corrosive. Handle with care, avoiding contact with skin and eyes.

    • Sodium tert-butoxide (NaOtBu): A strong, water-reactive base. It is pyrophoric in air and reacts violently with water. Must be handled under an inert atmosphere. The quenching step is highly exothermic and must be performed slowly with adequate cooling.

    • Toluene/DMSO: Toluene is a flammable solvent with associated neurotoxicity. DMSO has a high boiling point and can facilitate the absorption of other chemicals through the skin.

    • Palladium/Copper Catalysts: Heavy metal catalysts require careful handling and proper disposal procedures. Residual metal content in the final product is a critical quality attribute, especially for pharmaceutical applications.

  • Scale-Up Parameters:

    • Thermal Management: The Buchwald-Hartwig reaction is exothermic, especially during the initial phase. The quenching of the strong base is also highly exothermic. Ensure the reactor has adequate cooling capacity. A controlled rate of addition for reagents can be used to manage the exotherm.

    • Mixing: Efficient stirring is crucial to maintain a homogenous suspension and ensure effective heat transfer. Inadequate mixing can lead to localized hot spots and side reactions.

    • Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for the palladium-catalyzed reaction, as the Pd(0) species is sensitive to oxygen.

    • Waste Disposal: The waste streams, particularly those containing heavy metals (Pd, Cu) and halogenated organics, must be disposed of in accordance with local environmental regulations.[9]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
CAS Number 30483-75-1[12]
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol [8]
Appearance White to beige or light yellow solid[8]
Melting Point 114-118 °C
Purity (HPLC/GC) ≥98%[8]
¹H NMR Consistent with the structure. Expect signals for the aromatic protons and two distinct signals for the morpholine protons.
Mass Spectrometry [M+H]⁺ at m/z 242.0/244.0 (characteristic isotopic pattern for Bromine).

Conclusion

The large-scale synthesis of this compound is most effectively and safely achieved using the Palladium-Catalyzed Buchwald-Hartwig amination. This method offers superior yields, milder reaction conditions, and a more favorable safety profile compared to the classical Ullmann condensation. Careful control of the inert atmosphere, thermal management during reaction and quenching, and robust purification are key to obtaining a high-purity product on a large scale. The protocols and considerations outlined in this document provide a solid foundation for process development and manufacturing campaigns.

References

  • TCI Chemicals. (2025, March 28).
  • Thermo Fisher Scientific. (2025, September 5).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Thermo Fisher Scientific. (2025, December 19).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30).
  • Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination....
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-3-fluoro-4-iodobenzene.
  • MedchemExpress.com. (2024, December 10). Safety Data Sheet: 1-bromo-4-iodo-2,3,5,6-tetradeuteriumbenzene.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chemdad. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
  • PubChem. (n.d.). This compound.
  • Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.... Z.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(4-Bromophenyl)morpholine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(4-Bromophenyl)morpholine Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold stands out as a privileged starting point for the development of novel therapeutic agents. The morpholine ring is a frequently utilized heterocycle in drug design, prized for its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2][3] Its advantageous physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and favorable interactions with biological targets, make it a desirable component in drug candidates.[2][4][5][6] The morpholine moiety can act as a hydrogen bond acceptor and its flexible chair-like conformation can be advantageous for fitting into protein binding pockets.[1]

The presence of a bromophenyl group provides a reactive handle for a multitude of synthetic transformations, enabling the systematic exploration of the chemical space around the core scaffold. This is crucial for establishing a robust Structure-Activity Relationship (SAR), which correlates the structural features of a compound with its biological activity.[4][7] By strategically modifying the this compound core, researchers can fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify promising drug candidates.[4][6] This document serves as a comprehensive guide for researchers, providing detailed protocols for the derivatization of this compound and the subsequent analysis of the synthesized analogs for SAR studies.

Strategic Derivatization: Unlocking Chemical Diversity

The primary site for derivatization on this compound is the bromine atom on the phenyl ring. This allows for the introduction of a wide array of substituents through well-established and versatile cross-coupling reactions. The choice of reaction and the diversity of the coupling partners are pivotal in generating a library of compounds for comprehensive SAR analysis.

Core Derivatization Strategies

Two of the most powerful methods for the derivatization of aryl bromides are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are renowned for their broad substrate scope, high functional group tolerance, and generally high yields.[8][9]

  • Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent (typically a boronic acid or ester).[10] This allows for the introduction of various aryl, heteroaryl, and alkyl groups, enabling the exploration of steric and electronic effects on biological activity.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[9][11][12] This is a powerful tool for introducing diverse amino functionalities, which can significantly impact a compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

The following diagram illustrates the general workflow for generating a library of derivatives from this compound for SAR studies.

SAR_Workflow A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C F Derivative Library 1 (Biaryl & Alkylaryl Analogs) B->F G Derivative Library 2 (Arylamine Analogs) C->G D Library of Aryl/Heteroaryl Boronic Acids D->B E Library of Primary/Secondary Amines E->C H Biological Screening (In vitro assays) F->H G->H I Data Analysis & SAR (Structure-Activity Relationship) H->I

Figure 1: General workflow for the derivatization of this compound and subsequent SAR analysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.[13]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., a mixture of toluene, ethanol, and water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the anhydrous solvent mixture (e.g., toluene:ethanol:water 4:1:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the indicated time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Suzuki_Protocol cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Establish Inert Atmosphere (Ar or N₂) A->B C Add Catalyst (e.g., Pd(PPh₃)₄) B->C D Add Anhydrous Solvent C->D E Heat Reaction Mixture (80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT & Dilute with Ethyl Acetate F->G H Aqueous Wash (Water & Brine) G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate (Rotary Evaporator) I->J K Purify by Column Chromatography J->K

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.[9][11][12]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., G3-XPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the palladium pre-catalyst or the palladium source and ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine derivative.

Buchwald_Protocol cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Catalyst/Ligand & Base B Establish Inert Atmosphere (Ar or N₂) A->B C Add Solvent, This compound, & Amine B->C D Heat Reaction Mixture (80-110 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Aqueous Wash (Water & Brine) G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate & Purify by Column Chromatography I->J

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Data Presentation for SAR Analysis

A systematic presentation of the synthesized compounds and their biological data is essential for discerning meaningful structure-activity relationships. The following tables provide a template for organizing this data.

Table 1: Suzuki-Miyaura Derivatives of this compound and their Biological Activity

Compound IDR Group (from Ar-B(OH)₂)Yield (%)Purity (%)IC₅₀ (nM) [Target X]
SM-1 Phenyl85>98150
SM-2 4-Methoxyphenyl82>9975
SM-3 3-Pyridyl75>98200
SM-4 2-Thienyl78>97120
SM-5 4-Fluorophenyl88>9950

Table 2: Buchwald-Hartwig Derivatives of this compound and their Biological Activity

Compound IDR Group (from HNR¹R²)Yield (%)Purity (%)IC₅₀ (nM) [Target X]
BH-1 -NH-Cyclopropyl72>9895
BH-2 -N(CH₃)₂80>99300
BH-3 -NH-Phenyl65>97180
BH-4 Piperidin-1-yl78>99250
BH-5 -NH-(4-methoxyphenyl)68>98110

Characterization of Synthesized Compounds

Thorough characterization of all newly synthesized compounds is critical to confirm their identity, purity, and structure. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The this compound scaffold is a valuable starting point for the generation of diverse chemical libraries for SAR studies. The robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable methods for introducing a wide range of substituents at the 4-position of the phenyl ring. The protocols and data presentation formats outlined in this application note are designed to facilitate a systematic and efficient exploration of the chemical space around this privileged scaffold, ultimately accelerating the identification of novel drug candidates with improved therapeutic potential.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Kourounakis, A. P., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]
  • OUCI. (2020).
  • IJPREMS. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
  • E3S Web of Conferences. (2024).
  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
  • ACS Publications. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. [Link]
  • National Institutes of Health. (2016).
  • National Institutes of Health. (2009).
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ChemRxiv. (2022). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al. [Link]
  • National Institutes of Health. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
  • Journal of Synthetic Chemistry. (2023).
  • Chemistry LibreTexts. (2023).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • National Institutes of Health. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
  • Chemistry LibreTexts. (2024). 1.
  • YouTube. (2025).
  • Wikipedia. (n.d.).
  • International Journal for Pharmaceutical Research Scholars. (2014).
  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
  • SpiroChem. (n.d.).
  • ResearchGate. (2022). Bioisosterism in Medicinal Chemistry. [Link]
  • University of Groningen. (2020).
  • Chemdad. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. [Link]
  • E3S Web of Conferences. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2024).
  • National Institutes of Health. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

Sources

Application Note: A Hierarchical Screening Protocol for the Identification and Mechanistic Elucidation of Novel 4-(4-Bromophenyl)morpholine Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance pharmacokinetic properties and confer potent biological activity.[1][2][3] This application note provides a comprehensive, field-proven framework for the systematic screening of novel derivatives built upon the 4-(4-Bromophenyl)morpholine core, a versatile intermediate in pharmaceutical synthesis.[4] We present a hierarchical in vitro screening cascade, beginning with broad cytotoxicity assessments and progressing to detailed mechanistic assays. This guide is designed for researchers in oncology and drug development, offering detailed, step-by-step protocols for cell viability, apoptosis, and cell cycle analysis, complete with the scientific rationale behind each experimental choice and method for robust data interpretation.

Introduction: The Rationale for a Tiered Screening Approach

The discovery of novel anticancer agents is a complex process that requires a systematic evaluation of compound libraries to identify promising leads.[5][6] In vitro assays serve as the critical first step in this pipeline, allowing for the rapid and cost-effective triage of molecules before committing to more resource-intensive preclinical animal studies.[7][8] The morpholine heterocycle is of particular interest due to its prevalence in approved drugs and its ability to modulate the physicochemical properties of lead compounds.[1][9] Derivatives of this scaffold have demonstrated promising anticancer effects, including the induction of apoptosis and cell cycle arrest.[2][10][11]

This guide details a tiered screening strategy designed to efficiently identify and characterize this compound derivatives. The workflow is structured to maximize information while minimizing effort, beginning with a primary screen to identify "hits" with cytotoxic activity, followed by secondary, mechanism-focused assays to understand how these hits function.

G cluster_0 Screening Cascade Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary Screen: Cell Viability (XTT Assay) Compound_Library->Primary_Screen Test across cancer & non-cancer cell lines Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screen->Hit_Identification Calculate IC50 values Secondary_Screen Secondary Screens: Mechanistic Assays Hit_Identification->Secondary_Screen Advance active compounds Lead_Candidate Lead Candidate (Potent & Selective with Known MOA) Secondary_Screen->Lead_Candidate Elucidate mechanism of action

Figure 1: High-level overview of the hierarchical screening workflow.

Experimental Design: Building a Foundation for Trustworthy Data

The integrity of any screening campaign rests on its design. Key decisions regarding cell lines, compound handling, and controls are critical for generating reproducible and meaningful data.

Rationale for Cell Line Selection

To assess both the breadth and selectivity of the compounds, a panel of cell lines is essential.

  • Cancer Cell Panel: Include cell lines from diverse tissue origins (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: HT-29) to identify compounds with broad-spectrum activity or tissue-specific selectivity.[2][10][11]

  • Non-Cancerous Control: Crucially, include a non-transformed cell line (e.g., human embryonic kidney: HEK293; normal fibroblast: NIH3T3) to assess baseline cytotoxicity.[2][11][12] A significant difference in potency between cancer and non-cancerous cells indicates a desirable therapeutic window.

Compound Preparation and Management
  • Solubilization: Most small organic molecules are soluble in dimethyl sulfoxide (DMSO). Prepare high-concentration master stocks (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilutions: Create a dose-response curve by performing serial dilutions. It is critical that the final concentration of DMSO in the cell culture medium remains low (<0.5%) to avoid solvent-induced toxicity.

  • Controls: Every assay plate must include:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound dose. This defines 100% cell viability.

    • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system can detect cell death.

    • Media Blank: Wells containing only media and assay reagents to determine background absorbance.

Primary Screening Protocol: Quantifying Cytotoxicity

The initial goal is to determine the concentration at which each derivative inhibits cancer cell viability by 50% (IC50). The XTT assay is recommended over the traditional MTT assay due to its streamlined workflow and improved reproducibility.[13]

Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures cellular metabolic activity.[14] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a brightly colored, water-soluble formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] Unlike the MTT assay, the XTT protocol does not require a separate solubilization step, reducing handling time and potential for error.[13]

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from your DMSO stock plates.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.

    • Incubate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.

  • XTT Reagent Addition and Measurement:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing the color to develop.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[14]

Data Analysis and Hit Selection
  • Calculate Percent Viability:

    • Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine IC50 Values:

    • Plot Percent Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value for each compound on each cell line.

  • Data Presentation and Hit Criteria:

    • Summarize the results in a table for clear comparison. A "hit" is typically defined as a compound with an IC50 value below a specific threshold (e.g., <10 µM).

Compound IDDerivative StructureIC50 (MCF-7, µM)IC50 (A549, µM)IC50 (HEK293, µM)Selectivity Index (SI)
BPM-001 R = -CH₃8.211.5>50>6.1
BPM-002 R = -Cl25.130.4>50>2.0
BPM-003 R = -OCH₃5.47.945.28.4
Doxorubicin (Positive Control)0.50.81.22.4
Selectivity Index (SI) = IC50 (Non-cancerous cells) / IC50 (Cancer cells). A higher SI is desirable.

Secondary Screening: Elucidating the Mechanism of Action

Compounds identified as hits in the primary screen are advanced to secondary assays to determine whether they induce apoptosis and/or cause cell cycle arrest. Flow cytometry is a powerful technique for these analyses.[16]

G cluster_1 Mechanistic Investigation Hit_Compound Hit Compound (e.g., BPM-003) Treat_Cells Treat Cancer Cells (at IC50 and 2x IC50) Hit_Compound->Treat_Cells Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treat_Cells->Apoptosis_Assay CellCycle_Assay Cell Cycle Assay (PI Staining) Treat_Cells->CellCycle_Assay Data_Analysis Flow Cytometry Data Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Conclusion Determine Primary Mechanism: Apoptosis Induction? Cell Cycle Arrest? Data_Analysis->Conclusion

Figure 2: Workflow for secondary mechanistic assays.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[18][19] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[17][19]

Detailed Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and incubate overnight. Treat cells with the hit compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Staining:

    • Wash the collected cells twice with cold 1x PBS.[19]

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore) and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Data Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris. An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left to the lower-right and then upper-right quadrants.

Cell Cycle Analysis

Principle: Many anticancer agents exert their effect by disrupting the cell cycle, leading to an arrest at the G1, S, or G2/M phases.[10][11] Propidium iodide stoichiometrically intercalates into the major groove of double-stranded DNA.[20] Therefore, the intensity of PI fluorescence within a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.[21] A sub-G1 peak is also a hallmark of apoptosis, representing fragmented DNA.

Detailed Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting & Fixation:

    • Harvest cells as described above.

    • Wash the cell pellet with 1x PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[20][21][22] Fix for at least 30 minutes on ice (cells can be stored at 4°C for weeks at this stage).[21][22]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A. RNase treatment is essential to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[20]

    • Incubate for 15-30 minutes at room temperature.[22]

  • Flow Cytometry: Analyze the samples using a flow cytometer, ensuring the PI signal is collected on a linear scale.[21]

    • Data Interpretation: Analyze the resulting histogram. An untreated population will show a large G0/G1 peak, a smaller G2/M peak (with double the DNA content), and cells in between representing the S phase. A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase (e.g., an increase in the G2/M peak). The appearance of a sub-G1 peak indicates apoptotic cell death.

Potential Signaling Pathways and Next Steps

The morpholine moiety has been implicated in compounds that target key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are central regulators of cell proliferation, survival, and growth.[1]

G cluster_pathway Potential Target Pathways GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 4-Bromophenyl- morpholine Derivative Compound->PI3K Compound->Raf

Figure 3: Simplified diagram of signaling pathways often dysregulated in cancer.

Results from the secondary screens guide further investigation. For example, if a compound induces G2/M arrest, subsequent experiments could involve Western blotting for key cell cycle regulators like Cyclin B1 and CDK1. If strong apoptosis is observed, analysis of caspase activation (e.g., Caspase-3, -7, -9) would be a logical next step.[18][23]

Conclusion

This application note outlines a robust and logical workflow for the initial screening and characterization of this compound derivatives as potential anticancer agents. By employing a hierarchical strategy that moves from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify lead compounds and gain critical insights into their mechanism of action. This systematic approach ensures data integrity and provides a solid foundation for subsequent, more complex preclinical development efforts.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. CSH Protocols. [Link]
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. [Link]
  • Apoptosis Assays by Flow Cytometry. Agilent. [Link]
  • XTT Assays vs MTT. Biotech Spain. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.MethodsX, PMC. [Link]
  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
  • In vitro assays and techniques utilized in anticancer drug discovery.Journal of Applied Toxicology, PubMed. [Link]
  • MTT assay. Wikipedia. [Link]
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.RSC Medicinal Chemistry, RSC Publishing. [Link]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.ACS Omega. [Link]
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.IntechOpen. [Link]
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.IJCRT.org. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro methods of screening of anticancer agents. Slideshare. [Link]
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.RSC Medicinal Chemistry, PubMed Central. [Link]
  • Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms.Helvetica Chimica Acta, PubMed. [Link]
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review.Semantic Scholar. [Link]
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights.Molecules, PubMed Central. [Link]
  • Synthesis of novel substituted morpholine derivatives for anticancer activity.AIP Publishing. [Link]
  • This compound. PubChem. [Link]
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.RSC Advances, RSC Publishing. [Link]

Sources

in vitro ADME properties of compounds derived from 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro ADME Profiling of 4-(4-Bromophenyl)morpholine Derivatives

Introduction

The morpholine ring is a cornerstone scaffold in modern medicinal chemistry, celebrated for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Compounds derived from the this compound core are of significant interest in various therapeutic areas. The bromine atom provides a versatile synthetic handle for further chemical modifications, while the morpholine moiety influences the compound's pharmacokinetic profile. However, early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to avoid costly late-stage failures in drug development.[3][4][5]

This guide provides a detailed framework and step-by-step protocols for evaluating the in vitro ADME properties of novel compounds derived from this compound. As an application scientist, the emphasis here is not merely on the procedural steps but on the scientific rationale behind each assay, enabling researchers to make informed, data-driven decisions in the lead optimization process.

Part 1: Foundational Physicochemical Properties

Before delving into complex biological assays, a quantitative understanding of a compound's fundamental physicochemical characteristics is essential. These properties, primarily lipophilicity (LogP/LogD) and ionization state (pKa), govern a molecule's behavior in various physiological environments, directly impacting its absorption and distribution.[6][7]

Lipophilicity: LogP and LogD Determination

Lipophilicity is a critical parameter that dictates a compound's ability to permeate through biological membranes.[6]

  • LogP (Partition Coefficient) measures the lipophilicity of the neutral form of a molecule.

  • LogD (Distribution Coefficient) is the lipophilicity of a molecule at a specific pH, accounting for both neutral and ionized species. For drug absorption, LogD at pH 7.4 is particularly relevant.[7]

Causality: An optimal LogP/LogD range (typically 1-5) is sought. Low values may lead to poor membrane permeability, while excessively high values can result in poor aqueous solubility, high plasma protein binding, and increased metabolic turnover.[6]

Protocol: HPLC-Based Method for LogD7.4 Determination

This high-throughput method leverages reverse-phase HPLC to estimate lipophilicity based on the compound's retention time.[8][9]

Materials:

  • HPLC system with a C18 column and UV detector.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Test compounds and a set of standards with known LogD7.4 values.

Procedure:

  • Standard Curve Generation:

    • Prepare stock solutions of 5-8 standard compounds with a range of known LogD7.4 values.

    • Inject each standard onto the C18 column using a gradient elution method (e.g., 5% to 95% Mobile Phase B over 10 minutes).

    • Record the retention time (RT) for each standard.

    • Plot the known LogD7.4 values against the observed RTs to generate a linear calibration curve.

  • Sample Analysis:

    • Prepare solutions of the this compound derivatives.

    • Inject each test compound using the same HPLC method.

    • Record the RT for each test compound.

  • Data Analysis:

    • Using the linear regression equation from the standard curve, calculate the LogD7.4 of the test compounds from their measured RTs.

Parameter Interpretation for Oral Drug Candidates
LogD7.4 < 1: May have low permeability.
1 - 3: Often considered optimal for balancing permeability and solubility.
> 5: May have poor solubility, high protein binding, and be prone to metabolism.[6]

Part 2: In Vitro Biological Assays

The following assays simulate key biological processes to predict a compound's pharmacokinetic behavior in vivo.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a primary screen to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[10][11] High metabolic instability leads to rapid clearance and poor bioavailability.

Causality: The reaction requires an NADPH regenerating system as a cofactor for CYP enzyme activity.[12] By measuring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t½) and intrinsic clearance (Clint).[13] The morpholine ring itself can be a site for metabolism (e.g., hydroxylation, N-oxidation, or ring cleavage), making this assay critical for this chemical series.[14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis thaw Thaw HLM & Test Compounds on Ice prep_mix Prepare Reaction Mix: Buffer + Microsomes thaw->prep_mix pre_incubate Pre-incubate Reaction Mix + Test Compound at 37°C prep_mix->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Add cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and Clint analyze->calculate caption Workflow of the liver microsomal stability assay. G cluster_prep Preparation cluster_assay Assay Execution (Bi-directional) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-24 days to form monolayer seed->culture validate Validate Monolayer Integrity (Measure TEER) culture->validate ap_bl A -> B Transport: Add compound to Apical side, sample from Basolateral side validate->ap_bl bl_ap B -> A Transport: Add compound to Basolateral side, sample from Apical side validate->bl_ap incubate Incubate at 37°C for 2 hours ap_bl->incubate bl_ap->incubate quantify Quantify compound concentration by LC-MS/MS incubate->quantify calc_papp Calculate Papp (A->B) and Papp (B->A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er caption Workflow of the Caco-2 bi-directional permeability assay.

Caption: Workflow of the Caco-2 bi-directional permeability assay.

Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells and cell culture reagents.

  • Transwell insert plates (e.g., 24- or 96-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

  • Test compounds, high permeability control (e.g., Propranolol), low permeability control (e.g., Atenolol), and P-gp substrate control (e.g., Digoxin).

  • TEER meter.

  • LC-MS/MS system.

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-24 days to allow for differentiation and monolayer formation. [15]2. Monolayer Validation:

    • Before the experiment, measure the TEER of each well. Only use wells that meet the established integrity criteria (e.g., >200 Ω·cm²).

    • Wash the monolayers with pre-warmed transport buffer.

  • Transport Experiment:

    • AP to BL: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment. [15] * BL to AP: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. [1] * Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking. [15]4. Sample Analysis:

    • At the end of the incubation, collect samples from the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

Papp (A-B) (x 10⁻⁶ cm/s) Permeability Classification Efflux Ratio (ER) Interpretation
< 1Low< 2Not an efflux substrate.
1 - 10Medium> 2Potential efflux substrate.
> 10High
Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to interact with its therapeutic target and be cleared by metabolic organs. [16][17]Therefore, determining the extent of PPB is crucial for interpreting efficacy and pharmacokinetic data.

Causality: Equilibrium dialysis is the gold standard method, minimizing non-specific binding. [18]A semi-permeable membrane separates a plasma-containing chamber from a buffer chamber. The test compound is added to the plasma side, and over time, the free compound equilibrates across the membrane. Measuring the concentrations in both chambers at equilibrium allows for the calculation of the fraction unbound (fu). [18] Protocol: PPB by Rapid Equilibrium Dialysis (RED)

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts.

  • Control plasma (human, rat, mouse).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compounds and highly bound control (e.g., Warfarin). [17]* LC-MS/MS system.

Procedure:

  • Device Preparation: Prepare the RED device according to the manufacturer's instructions.

  • Incubation:

    • Add plasma spiked with the test compound (e.g., 1-5 µM) to one chamber of the insert (the plasma chamber). [19] * Add an equal volume of PBS to the other chamber (the buffer chamber).

    • Seal the plate and incubate at 37°C in a shaking incubator for 4-6 hours to reach equilibrium. [19]3. Sample Collection:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples: combine the plasma aliquot with an equal volume of clean PBS, and the buffer aliquot with an equal volume of clean plasma.

  • Sample Analysis:

    • Precipitate the proteins from all samples by adding cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

Percent Bound Binding Classification
< 90%Low to Moderate
90% - 99%High
> 99%Very High
Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and is critical for predicting drug-drug interactions (DDIs). [20][21]Inhibition of a CYP enzyme can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity. [22][23] Causality: This assay measures the activity of specific recombinant human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) using an isoform-specific substrate that is converted into a product quantifiable by LC-MS/MS. [21][24]The test compound is incubated at various concentrations, and its ability to inhibit product formation is measured. This allows for the determination of an IC50 value (the concentration that causes 50% inhibition). [22] Protocol: CYP Inhibition Assay

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.).

  • Specific probe substrates for each isoform (e.g., Midazolam for CYP3A4, Dextromethorphan for 2D6).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system.

  • Test compounds and known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • In a 96-well plate, combine buffer, the specific CYP enzyme, and the test compound at a range of concentrations (e.g., 0.1 to 100 µM).

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Termination & Analysis:

    • Stop the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet protein.

    • Analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50 Value Inhibition Potential
> 50 µMLow
1 - 50 µMModerate
< 1 µMHigh
Early Safety Assessment: hERG Inhibition and Cytotoxicity

Early identification of potential safety liabilities is crucial. [25][26]Two key in vitro assays are fundamental for this.

  • hERG Inhibition: Inhibition of the hERG potassium ion channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes. [27]Regulatory agencies mandate hERG testing for most new chemical entities. [27]The gold standard method is the patch-clamp electrophysiology assay on cells expressing the hERG channel, following protocols recommended by regulatory bodies like the FDA. [28][29][30]* Cytotoxicity: These assays provide a general measure of a compound's ability to cause cell death. [25][31]Common methods include the MTT assay, which measures metabolic activity, or the LDH release assay, which detects membrane damage. [25]This helps establish a therapeutic window between the desired efficacy and undesired toxicity.

Conclusion

A systematic, data-driven approach to in vitro ADME profiling is indispensable in modern drug discovery. For novel compounds derived from the this compound scaffold, the protocols outlined in this guide provide a robust framework for characterizing their pharmacokinetic and potential safety profiles. By understanding the causality behind each assay and carefully interpreting the generated data, research teams can efficiently identify and advance candidates with the highest probability of success in subsequent preclinical and clinical development.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Taylor & Francis Online. High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
  • PubMed. Simultaneous determination of LogD, LogP, and pK(a)
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • News-Medical.Net. Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • Bentham Science Publishers.
  • Enamine. Caco-2 Permeability Assay.
  • Alfa Chemistry.
  • WuXi Biology. In Vitro Toxicology Testing and Safety Assessment Services.
  • Kosheeka.
  • Creative Bioarray. Cytochrome P450 Inhibition Assay.
  • Protheragen. LogP, LogD, and pKa Analysis.
  • Benchchem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • Creative Bioarray. Plasma Protein Binding Assay.
  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay.
  • Springer Nature Experiments.
  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery.
  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (2019).
  • Visikol. Plasma Protein Binding Assay.
  • AxisPharm. Plasma Protein Binding Assay.
  • Creative Bioarray. Microsomal Stability Assay.
  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (2021).
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Bienta. CYP450 inhibition assay (fluorogenic).
  • Eurofins Discovery. CYP Inhibition Assays.
  • Sygn
  • Metrion Biosciences.
  • Benchchem.
  • Reaction Biology.
  • NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!.
  • ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes Utilizing 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the design and application of fluorescent probes for bioimaging and sensing.

Introduction: The Strategic Incorporation of the Morpholine Moiety in Fluorescent Probe Design

The field of fluorescence imaging has revolutionized our ability to visualize and understand complex biological processes at the molecular level.[1][2] The rational design of fluorescent probes, with tailored photophysical properties and specific cellular targeting capabilities, is paramount to advancing drug discovery and diagnostics. The morpholine moiety has emerged as a particularly valuable functional group in the development of sophisticated fluorescent probes. Its unique physicochemical properties, including its potential to impart pH sensitivity and target acidic organelles like lysosomes, make it a highly desirable component in probe architecture.[3][4][5] The protonation of the tertiary amine in the morpholine ring under acidic conditions can induce changes in the electronic properties of the fluorophore, often leading to a "turn-off" or "turn-on" fluorescent response.[5][6] This pH-dependent behavior is crucial for developing sensors that can report on the physiological state of specific cellular compartments.[5][6]

This application note provides a comprehensive guide to the synthesis of novel fluorescent probes using 4-(4-bromophenyl)morpholine as a key building block. We will delve into the synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, step-by-step protocols for the synthesis, purification, and characterization of these probes. Furthermore, we will explore their potential applications in cellular imaging, offering a foundational protocol for their use in a research setting.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of fluorescent probes based on this compound typically involves the formation of a carbon-carbon bond between the bromophenyl group of the morpholine derivative and a suitable fluorophore core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful and versatile methods for achieving this transformation.[7][8] These reactions offer high functional group tolerance, good yields, and proceed under relatively mild conditions, making them ideal for the synthesis of complex organic molecules.[7][9]

Core Concept: The Catalytic Cycle

The general mechanism for these cross-coupling reactions involves a catalytic cycle initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This is followed by transmetalation with an organoboron (Suzuki) or organotin (Stille) reagent, and the cycle is completed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

PART 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8] In this protocol, we will couple this compound with a generic fluorophore boronic acid or boronate ester.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Fluorophore-boronic acid or boronate ester (e.g., BODIPY-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[8]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the fluorophore-boronic acid/ester (1.1-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)A versatile and commonly used catalyst for Suzuki couplings.
Base K₂CO₃ (2.5 equiv.)An effective and economical base for this type of transformation.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 12-24 hoursTypical duration for Suzuki coupling reactions to reach completion.
Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - Fluorophore-Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Spectroscopic Analysis (NMR, MS, UV-Vis, Fluorescence) purify->characterize

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

PART 2: Synthesis via Stille Coupling

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organotin compound.[7][9] This method is particularly useful when the corresponding boronic acid of the fluorophore is unstable or difficult to prepare.

Experimental Protocol: Stille Coupling

Materials:

  • This compound

  • Organostannane reagent of the fluorophore (e.g., Tributylstannyl-BODIPY)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[10]

  • Ligand (optional, e.g., P(o-tol)₃)[10]

  • Anhydrous and degassed solvent (e.g., toluene, DMF)[9]

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and the ligand (if used).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3 cycles).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 90-110 °C) with vigorous stirring.[10]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is often treated with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[10]

  • Purification: Filter the mixture through a pad of Celite, and then perform a standard aqueous work-up. Purify the crude product by silica gel column chromatography.[10]

Data Presentation: Representative Reaction Conditions
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2 mol%)A robust and efficient catalyst for Stille couplings.
Ligand P(o-tol)₃ (4 mol%)A bulky phosphine ligand that can improve catalyst stability and reactivity.
Solvent Anhydrous TolueneA common non-polar solvent for Stille reactions.
Temperature 100 °CA typical temperature to drive the reaction to completion.
Reaction Time 12-24 hoursStandard duration for Stille coupling reactions.
Visualization: Stille Coupling Mechanism

Stille_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Organotin Fluorophore-SnR3 Organotin->Transmetal PdII_Fluoro Ar-Pd(II)-Fluorophore Transmetal->PdII_Fluoro RedElim Reductive Elimination PdII_Fluoro->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorophore-Aryl-Morpholine RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

PART 3: Characterization of the Synthesized Probes

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized fluorescent probes.

1. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

2. Photophysical Properties:

  • UV-Visible Spectroscopy: Determines the absorption spectrum and the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Measures the emission spectrum, the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_F). The Stokes shift (the difference between λ_em and λ_abs) is an important parameter for imaging applications.

Data Presentation: Expected Photophysical Properties
PropertyDescriptionTypical Expected Range
λ_abs (nm) Wavelength of maximum light absorption450 - 650 nm
λ_em (nm) Wavelength of maximum light emission500 - 750 nm
Stokes Shift (nm) Difference between λ_em and λ_abs20 - 100 nm
Quantum Yield (Φ_F) Efficiency of fluorescence emission0.1 - 0.9
Molar Extinction Coefficient (ε) Measure of light absorption at λ_abs20,000 - 100,000 M⁻¹cm⁻¹

PART 4: Application in Cellular Imaging

Fluorescent probes containing the morpholine moiety are often designed for imaging acidic organelles such as lysosomes.[3][4] The following is a general protocol for staining live cells with a newly synthesized probe.

Protocol: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • Synthesized fluorescent probe

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Fluorescence microscope

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator.

  • Staining: Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Incubation: Replace the culture medium in the dishes with the probe-containing medium and incubate the cells for a specified time (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh medium to the cells and immediately image them using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Visualization: Cellular Imaging Workflow

Imaging_Workflow start Start: Cultured Cells prep_probe Prepare Probe Solution (in DMSO & Medium) start->prep_probe stain Incubate Cells with Probe (37 °C, 15-60 min) prep_probe->stain wash Wash Cells with PBS (2-3 times) stain->wash image Fluorescence Microscopy (Acquire Images) wash->image analyze Image Analysis image->analyze end End: Cellular Localization Data analyze->end

Caption: General workflow for live-cell fluorescence imaging.

Conclusion and Future Perspectives

The use of this compound as a synthetic precursor offers a straightforward and efficient route to a diverse range of novel fluorescent probes. The palladium-catalyzed cross-coupling methodologies detailed herein are robust and adaptable to a wide variety of fluorophore scaffolds. The resulting probes, bearing the strategically important morpholine moiety, hold significant promise for applications in cellular imaging, particularly for studying pH-sensitive environments and organelle dynamics. Future work could involve the further functionalization of the morpholine ring or the phenyl group to fine-tune the photophysical properties, cellular permeability, and target specificity of these valuable research tools.

References

  • Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry.
  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applic
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells.
  • Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. PubMed.
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PMC - NIH.
  • Morpholine derivative-functionalized carbon dots as a fluorescent probe for highly selective lysosome imaging in living cells.
  • Stille Coupling. NROChemistry.
  • Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors.
  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC - PubMed Central.
  • Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine. Benchchem.
  • Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal.
  • This compound 97 30483-75-1. Sigma-Aldrich.
  • Stille Coupling. Organic Chemistry Portal.
  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PubMed.
  • Synthesis and Applic
  • Pro-fluorescent probe with morpholine moiety and its reactivity towards selected biological oxidants. PubMed.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
  • Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. MDPI.
  • Synthesis and Fluorometric Characterizations of Pittsburgh Green Fluorescent Probes, FR901464 Analog, and a Suzuki-Miyaura Coupling Reaction. 2) Exploration of Chiral Induced Spin Selectivity Effect in Enantioselective Organic Reactions. D-Scholarship@Pitt.
  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC - NIH.

Sources

The Strategic Application of 4-(4-Bromophenyl)morpholine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Agrochemicals

The morpholine ring is a cornerstone in the design of modern agrochemicals, particularly systemic fungicides.[1][2] Its presence in a molecule can confer desirable physicochemical properties, such as optimal lipophilicity and metabolic stability, which are crucial for effective uptake and translocation within the plant.[3] Well-established fungicides like fenpropimorph and dimethomorph, which contain a morpholine scaffold, underscore the importance of this heterocycle in achieving potent and broad-spectrum fungicidal activity.[4] These compounds primarily act by inhibiting sterol biosynthesis in fungi, a vital process for maintaining the integrity of fungal cell membranes.[5] The development of new agrochemicals with novel modes of action or improved efficacy against resistant fungal strains is a continuous effort in the agrochemical industry.[6]

This application note focuses on 4-(4-Bromophenyl)morpholine , a versatile building block poised for the synthesis of a new generation of agrochemicals. The strategic placement of a bromine atom on the phenyl ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of diverse molecular architectures and facilitating the exploration of structure-activity relationships (SAR).

The Utility of this compound: A Gateway to Chemical Diversity

This compound serves as an ideal starting material for the synthesis of agrochemical candidates due to the following key features:

  • The Morpholine Moiety: As established, this group is a well-recognized pharmacophore in many successful fungicides.

  • The Phenyl Ring: This aromatic core provides a rigid scaffold for the attachment of other functional groups.

  • The Bromo Substituent: The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are renowned for their functional group tolerance and reliability in forming carbon-carbon and carbon-nitrogen bonds, respectively.

This trifecta of structural features makes this compound a powerful tool for medicinal and agrochemical chemists to generate libraries of novel compounds for high-throughput screening.

Application in Agrochemical Synthesis: Key Synthetic Transformations

The true potential of this compound is unlocked through its application in robust and versatile cross-coupling reactions. Below, we detail the protocols for two of the most impactful transformations in modern synthetic chemistry, demonstrating how this building block can be elaborated into more complex structures with potential agrochemical activity.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between an organoboron compound and an organic halide. In the context of agrochemical synthesis, this reaction can be employed to introduce a variety of aryl or heteroaryl moieties, significantly expanding the chemical space around the 4-morpholinophenyl core. This is a critical step in SAR studies to fine-tune the biological activity and selectivity of the target molecule.

Protocol 1: Synthesis of a Biphenyl-Morpholine Derivative via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a hypothetical, yet representative, biphenyl-morpholine derivative, a scaffold found in some fungicidal compounds.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Toluene/H₂O Solvent->Reaction_Vessel Biphenyl_Product 4-(Biphenyl-4-yl)morpholine Derivative Reaction_Vessel->Biphenyl_Product Heat

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
This compound30483-75-1242.11
Phenylboronic Acid98-80-6121.93
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (anhydrous)584-08-7138.21
Toluene (anhydrous)108-88-392.14
Deionized Water7732-18-518.02

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent system) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl-morpholine derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a ubiquitous linkage in agrochemicals. This reaction allows for the coupling of an aryl halide with an amine, providing access to a wide range of N-aryl compounds. For agrochemical development, this enables the introduction of various amine-containing fragments, which can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting molecule.

Protocol 2: Synthesis of an N-Aryl Morpholine Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of an N-aryl derivative from this compound and a secondary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Amine Secondary Amine (e.g., Piperidine) Amine->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Reaction_Vessel Ligand Xantphos Ligand->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel N-Aryl_Product N-(4-Morpholinophenyl)piperidine Derivative Reaction_Vessel->N-Aryl_Product Heat

Caption: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
This compound30483-75-1242.11
Piperidine110-89-485.15
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.72
Xantphos161265-03-8578.62
Sodium tert-butoxide865-48-596.10
Toluene (anhydrous)108-88-392.14

Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and Xantphos (0.02 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl morpholine derivative.

Conclusion

This compound is a strategically important building block for the synthesis of novel agrochemicals. Its inherent morpholine moiety, a proven pharmacophore, combined with a versatile bromophenyl group, provides a powerful platform for the generation of diverse chemical libraries. The application of robust and predictable cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and targeted synthesis of new molecular entities with the potential for enhanced fungicidal or herbicidal activity. The protocols detailed herein provide a solid foundation for researchers and scientists in the agrochemical industry to leverage the synthetic potential of this compound in their discovery and development programs.

References

  • BCPC. (n.d.). Morpholines.
  • Barger, T. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[3]
  • Yao, C., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(38), 13837-13854.[2]
  • Singh, S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(10), 1044-1049.[5]
  • Corteva Agriscience. (2025).

Sources

Application Note: Strategic Work-up and Purification of 4-(4-Bromophenyl)morpholine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the essential post-reaction work-up and purification strategies for 4-(4-Bromophenyl)morpholine. As a crucial building block in the synthesis of bioactive molecules for neurological disorders, cancer, and agrochemicals, obtaining this intermediate in high purity is paramount.[1][2] This note moves beyond simple procedural lists to explain the chemical principles behind each step, ensuring researchers can adapt and troubleshoot these methods effectively. We will explore a comprehensive aqueous work-up protocol designed to remove catalyst residues and inorganic byproducts, followed by in-depth protocols for purification via recrystallization and flash column chromatography.

The Post-Synthesis Landscape: Understanding the Crude Reaction Mixture

The synthesis of this compound is commonly achieved via palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction, while efficient, yields a complex crude mixture containing not only the desired product but also a variety of other components that must be systematically removed.

Typical Components of a Crude Buchwald-Hartwig Reaction Mixture:

  • Target Product: this compound

  • Unreacted Starting Materials: Aryl bromide (e.g., 1,4-dibromobenzene), Morpholine

  • Catalyst System: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or carbene ligand.[5]

  • Base: Strong inorganic or organic bases (e.g., NaOt-Bu, Cs₂CO₃).[6]

  • Inorganic Salts: Halide salts formed as byproducts (e.g., NaBr, CsBr).

  • Reaction Solvent: High-boiling point aprotic solvents (e.g., Toluene, Dioxane).[5]

  • Potential Side-Products: Products of hydrodehalogenation of the aryl bromide or double amination if a dihalide is used.

Effective purification hinges on a multi-stage approach that first removes the bulk of inorganic and catalyst impurities through an aqueous work-up, followed by a high-resolution technique to isolate the target compound from organic impurities.

Part I: The Foundational Work-up Protocol

The initial work-up is designed to transition the reaction mixture from a complex, often heterogeneous slurry into a clean organic solution of the crude product.

Step-by-Step Aqueous Work-up Procedure
  • Reaction Quenching:

    • Rationale: The first step is to halt the catalytic cycle and neutralize the strong base. Abruptly changing the reaction environment deactivates the palladium catalyst.

    • Protocol: Once the reaction is deemed complete by a monitoring technique like TLC, allow the mixture to cool to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Water is often sufficient, but NH₄Cl provides a mild acidic quench that can help neutralize the base without posing a risk to most functional groups.[8]

  • Initial Filtration (Recommended):

    • Rationale: Before extraction, it is highly advantageous to remove the precipitated inorganic salts and the bulk of the palladium catalyst, which can otherwise promote the formation of emulsions during the subsequent liquid-liquid extraction.

    • Protocol: Dilute the quenched reaction mixture with the chosen extraction solvent (e.g., ethyl acetate). Filter the entire mixture through a pad of Celite® (diatomaceous earth).[6] Wash the Celite pad with additional fresh extraction solvent to ensure complete recovery of the product.

  • Liquid-Liquid Extraction:

    • Rationale: This step partitions the desired organic product into an immiscible organic solvent, leaving water-soluble impurities (like remaining salts and neutralized base) in the aqueous phase.

    • Protocol: a. Transfer the filtrate to a separatory funnel. b. Add deionized water and shake vigorously, ensuring to vent the funnel periodically. Allow the layers to separate. c. Drain the lower aqueous layer. d. Wash the organic layer sequentially with deionized water (2x) and then with a saturated brine solution (1x).[9] The brine wash helps to break any minor emulsions and removes the majority of the dissolved water from the organic phase.[10]

  • Drying and Concentration:

    • Rationale: Residual water must be removed from the organic extract before solvent evaporation to prevent co-distillation of water with the solvent and to ensure the product is fully dry.

    • Protocol: Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][11] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Work-up Workflow Diagram

Workup_Workflow Start Crude Reaction Mixture Quench Step 1: Quench (e.g., H₂O or aq. NH₄Cl) Start->Quench Filter Step 2: Filter through Celite® Quench->Filter Extract Step 3: Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filter->Extract Wash Wash Sequence (Water -> Brine) Extract->Wash Dry Step 4: Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate End Crude this compound Concentrate->End

Caption: General workflow for the aqueous work-up of the reaction mixture.

Part II: High-Purity Isolation Protocols

The crude solid obtained from the work-up is rarely pure enough for subsequent synthetic steps or biological assays. The choice between recrystallization and chromatography depends on the impurity profile, the required purity level, and the scale of the reaction.

Method A: Purification by Recrystallization

Recrystallization is a cost-effective and scalable technique ideal for removing small amounts of impurities, provided a suitable solvent is found. The target compound should be highly soluble in the chosen solvent at its boiling point and poorly soluble at low temperatures.

Protocol:

  • Solvent Selection: Based on the structure of this compound (an aromatic compound with a polar morpholine ring), suitable solvents include alcohols (ethanol, isopropanol) or a two-solvent system like ethyl acetate/hexanes.[12][13] Perform small-scale solubility tests to identify the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound, which should appear as a white to off-white crystalline powder.[1]

Method B: Purification by Flash Column Chromatography

Flash column chromatography offers superior separation power and is the method of choice when impurities have similar solubility profiles to the product or when very high purity is required.[14]

Protocol:

  • TLC Analysis: First, analyze the crude product by Thin-Layer Chromatography (TLC) to determine the optimal eluent (mobile phase). A good starting point is a mixture of hexanes and ethyl acetate. The desired product spot should have an Rf value of approximately 0.2-0.4 for effective separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent mixture.[14]

  • Sample Loading: Dissolve the crude solid in a minimal amount of dichloromethane or the eluent. To this solution, add a small amount of silica gel or Celite®, and evaporate the solvent to create a free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes. It is often effective to start with a less polar eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to first elute less polar impurities and then the product.[11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Decision-Making and Method Comparison

Purification_Choice Start Crude Product Obtained ImpurityCheck Impurities Structurally Similar to Product? Start->ImpurityCheck PurityCheck High Purity Needed (&>99.5%)? ScaleCheck Scale > 10g? PurityCheck->ScaleCheck No Chromatography Choose Column Chromatography PurityCheck->Chromatography Yes Recrystallize Choose Recrystallization ScaleCheck->Recrystallize Yes ScaleCheck->Chromatography No ImpurityCheck->PurityCheck No ImpurityCheck->Chromatography Yes

Caption: Decision tree for selecting an appropriate purification method.

FeatureRecrystallizationFlash Column Chromatography
Principle Differential solubilityDifferential adsorption & solubility
Scalability Excellent; easily scaled to kg quantitiesGood; can be challenging on very large scales
Purity Good to excellent; dependent on impurity solubilityExcellent; capable of very high purity
Throughput HighLower; can be labor-intensive
Solvent Usage ModerateHigh
Ideal For Removing minor impurities; large-scale purificationComplex mixtures; very high purity requirements

Final Product Validation

After purification, the identity and purity of this compound must be confirmed.

  • Melting Point: The literature melting point is 114-118 °C. A sharp melting range within this window is a good indicator of high purity.[1][15]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to detect any remaining organic impurities.[10][11]

  • HPLC/GC-MS: These techniques provide quantitative data on purity levels.[1][16]

By following this structured approach, from understanding the initial reaction mixture to selecting the appropriate high-resolution purification technique, researchers can reliably and efficiently obtain high-purity this compound, ensuring the quality and success of their downstream applications.

References

  • Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE One. [Link]
  • YouTube. Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022-07-02). [Link]
  • ACS Green Chemistry Institute.
  • IONiC / VIPEr.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • ResearchGate. Morpholines. Synthesis and Biological Activity. (2013-02). [Link]
  • Wikipedia.
  • University of Rochester, Department of Chemistry.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • PubChem. This compound. [Link]
  • ChemRxiv.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
  • YouTube.
  • National Institutes of Health.
  • Organic Syntheses.
  • J&K Scientific. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 4-(4-Bromophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving low yields?

A1: Low yields in the Suzuki coupling of this compound often stem from issues related to the electronic nature of the substrate and suboptimal reaction conditions. The morpholine group is electron-donating, which can make the oxidative addition of the palladium catalyst to the aryl bromide slower, a common issue with electron-rich aryl halides.[1][2] Key areas to investigate include the catalyst system (palladium source and ligand), the choice and quality of the base, reaction temperature, and the rigorous exclusion of oxygen.[1]

Q2: What is the most critical parameter to optimize for this specific substrate?

A2: For an electron-rich aryl bromide like this compound, the selection of the ligand is paramount.[2] Standard ligands such as triphenylphosphine (PPh₃) may prove ineffective.[1][2] Utilizing bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is often necessary to facilitate the challenging oxidative addition step.[1][2]

Q3: How do I choose the right base for the coupling reaction?

A3: The base is crucial for activating the boronic acid, making it more nucleophilic for the transmetalation step.[3][4] For challenging couplings, stronger inorganic bases are often required.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][2] The choice can also be influenced by the solvent; for instance, weaker bases may be sufficient in more polar solvents.[2][3]

Q4: Can the solvent choice significantly impact the reaction outcome?

A4: Absolutely. The solvent must solubilize all reaction components and can influence catalyst activity.[5] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1] Common choices include 1,4-dioxane, toluene, or dimethylformamide (DMF), frequently in a mixture with water.[6][7] The presence of water can be beneficial, but excess water can promote undesired side reactions like protodeboronation.[1][8]

Q5: I'm observing a significant amount of a byproduct corresponding to benzene (from protodeboronation of phenylboronic acid). How can I minimize this?

A5: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction.[4] It can be minimized by using anhydrous solvents, although a small amount of water is often beneficial for the Suzuki reaction itself.[1] Using a more stable boronic ester, such as a pinacol or MIDA ester, instead of the boronic acid can also significantly reduce this side reaction.[7][9] Additionally, stronger bases like hydroxides can sometimes accelerate protodeboronation, so screening alternative bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized.[9] 2. Inefficient Ligand: The chosen ligand may not be suitable for the electron-rich substrate.[1][2] 3. Poor Base Selection: The base may not be strong enough to promote transmetalation.[3]1. Ensure a strictly inert atmosphere by thoroughly degassing solvents and using Schlenk techniques.[1] Consider using a more stable Pd(II) precatalyst with a suitable ligand. 2. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] 3. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[1][2]
Significant Dehalogenation 1. High Temperature/Long Reaction Time: These conditions can favor the reduction of the aryl bromide.[10] 2. Base-Induced Reduction: Some bases can act as hydride sources.[10] 3. Solvent Effects: Certain solvents, like alcohols, can sometimes act as hydride donors.[7]1. Lower the reaction temperature and monitor the reaction closely to avoid unnecessary heating after completion. 2. Screen different bases; K₃PO₄ is often a good choice to minimize this side reaction.[9] 3. Switch to a non-protic solvent system like dioxane/water or toluene/water.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[7] 2. Use of Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes initiate homocoupling.[7]1. Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen).[11] 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, though the latter still requires a ligand.[9][12]
Formation of Palladium Black 1. Catalyst Decomposition: High temperatures or an inappropriate ligand can lead to the precipitation of palladium metal.[2]1. Reduce the reaction temperature. 2. Switch to a more robust ligand, such as a biaryl phosphine or an NHC ligand, that can better stabilize the palladium catalyst.[2]
Difficult Product Purification 1. Residual Palladium: The final product can be contaminated with palladium residues. 2. Similar Polarity of Product and Byproducts: Homocoupled or dehalogenated byproducts can be difficult to separate from the desired product.1. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate to scavenge palladium. 2. Optimize the reaction to minimize byproduct formation. For purification, meticulous column chromatography or recrystallization may be necessary.[13]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Correct? Check_Catalyst->Check_Base No Sol_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Catalyst Yes Check_Conditions Are Reaction Conditions Appropriate? Check_Base->Check_Conditions No Sol_Base Use Stronger Base (K₃PO₄, Cs₂CO₃) Check_Base->Sol_Base Yes Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents No Sol_Conditions Ensure Rigorous Degassing and Inert Atmosphere. Optimize Temperature. Check_Conditions->Sol_Conditions Yes Check_Reagents->Start No, Re-evaluate Sol_Reagents Use Fresh Boronic Acid or Switch to a Boronic Ester. Check_Reagents->Sol_Reagents Yes Success Improved Yield Sol_Catalyst->Success Sol_Base->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Conditions

This protocol outlines a general starting point for the Suzuki coupling of this compound.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate. [14] 2. Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. [1][14] 3. Under a positive flow of inert gas, add the degassed 1,4-dioxane/water solvent mixture.

    • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent mixture and add this solution to the reaction flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. [15] 6. Monitor the reaction progress by TLC or LC-MS. [14] 7. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. [14] 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [14] 9. Purify the crude product by flash column chromatography. [13][14] Protocol 2: Optimized Conditions for a Challenging Substrate

This protocol incorporates insights for improving the yield with the electron-rich this compound.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • SPhos (0.022 mmol, 2.2 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add this compound, the arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried reaction vial with a magnetic stir bar.

    • Add anhydrous, degassed 1,4-dioxane to the vial.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

    • Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C. [2] 5. Stir the reaction mixture for 4-12 hours, monitoring by LC-MS.

    • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1. [2]

References

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Tech Support.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Tech Support.
  • BenchChem. (2025). How to handle sluggish Suzuki reactions with electron-rich halides. BenchChem Tech Support.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 82(13), 6982–6989. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
  • Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports, 10(1), 7988. [Link]
  • Bhanage, B. M., et al. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Tetrahedron Letters, 52(22), 2843-2846. [Link]
  • Smith, C. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Tech Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the stille reaction with organocuprates. A new, highly efficient coupling of vinyl triflates with vinylstannanes. Journal of the American Chemical Society, 113(25), 9585-9595.
  • Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-837. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • Molander, G. A., & Biolatto, B. (2003).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. BenchChem Tech Support.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem Tech Support.
  • Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 361-367. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Functionalization of 2-(4-Bromophenyl)oxazole. BenchChem Tech Support.
  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4531. [Link]
  • The Synthetic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Smith, R. T., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Chesters, N., et al. (2014). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 485-491. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles. BenchChem Tech Support.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Ball, M. R., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Fleckenstein, C. A., & Plenio, H. (2007). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. ChemInform, 38(20). [Link]
  • Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1836-1839. [Link]
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

Sources

common side products in the synthesis of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Bromophenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of this valuable intermediate. This document moves beyond simple protocols to explain the "why" behind common synthetic issues, empowering you to optimize your reactions for higher yield and purity.

Introduction to Synthetic Strategies

This compound is a key building block in the development of novel therapeutics, particularly in the fields of neurological disorders and oncology.[1] Its synthesis is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two primary methods employed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3] While both are powerful C-N bond-forming reactions, each presents a unique set of challenges and potential side products that can complicate purification and impact final yield.

This guide will dissect the common issues associated with these synthetic routes, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

For Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount.[4] Different ligands exhibit varying efficacy depending on the specific substrates.

    • Recommendation: If using a general-purpose ligand like BINAP or DPPF with limited success, consider screening more specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos), which are known to facilitate challenging couplings.[5]

  • Base Selection: The strength of the base is crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used, but its hygroscopic nature can introduce water, which is detrimental to the reaction.

    • Recommendation: Use freshly opened, high-purity NaOt-Bu. Ensure all reagents and solvents are anhydrous. Consider alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS) for sensitive substrates.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation.

    • Recommendation: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

For Ullmann Condensation:

  • Copper Source and Activation: Traditional Ullmann reactions often require stoichiometric amounts of copper powder at high temperatures (>200 °C).[2][6] The activity of the copper is critical.

    • Recommendation: Use freshly activated copper powder. Modern protocols often utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand.[7] If using copper metal, consider adding a small amount of iodine to activate the surface.

  • Ligand Assistance: Modern Ullmann reactions benefit significantly from the use of ligands to solubilize the copper catalyst and accelerate the reaction at lower temperatures.

    • Recommendation: Screen ligands such as 1,10-phenanthroline or L-proline, which have been shown to be effective in copper-catalyzed N-arylations.[7]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required.

    • Recommendation: Ensure the solvent is anhydrous. If the reaction is still sluggish, consider increasing the temperature, but be mindful of potential side reactions.

FAQ 2: My mass spectrometry and NMR data show unexpected peaks. What are the most common side products?

The formation of side products is a common challenge. Below is a summary of the most likely impurities for each synthetic route.

Synthetic Route Common Side Product Molecular Weight ( g/mol ) Formation Mechanism
Buchwald-Hartwig Morpholinobenzene (Hydrodehalogenation)163.22β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[2]
Buchwald-Hartwig 4,4'-(1,4-Phenylene)dimorpholine248.32Double amination when using 1,4-dibromobenzene as the starting material.
Ullmann Condensation 4,4'-Dibromobiphenyl (Homocoupling)312.00Copper-mediated coupling of two molecules of the aryl bromide starting material (e.g., 1,4-dibromobenzene).[1][2][3][6]
Both Routes Unreacted 1,4-Dibromobenzene (Starting Material)235.90Incomplete reaction.
Both Routes Poly(p-phenylene) oligomers (from 1,4-dibromobenzene)VariablePolymerization of the aryl halide starting material, particularly under harsh Ullmann conditions.[1][8]

Identifying Side Products:

  • Morpholinobenzene: Look for a molecular ion peak at m/z 163 in your mass spectrum. In the ¹H NMR, the aromatic region will simplify to a more complex multiplet compared to the two distinct doublets of the desired product.

  • 4,4'-(1,4-Phenylene)dimorpholine: This symmetrical molecule will show a singlet in the aromatic region of the ¹H NMR spectrum and a molecular ion at m/z 248.

  • 4,4'-Dibromobiphenyl: Expect a molecular ion with a characteristic bromine isotope pattern at m/z 310, 312, and 314. The ¹H NMR will show a simple AA'BB' system in the aromatic region.

FAQ 3: I've identified the side products. What are the best strategies for purification?

Purification can be challenging due to the similar polarities of the desired product and some of the impurities.

  • Unreacted 1,4-Dibromobenzene: This starting material is significantly less polar than the N-arylated product. It can typically be removed effectively using column chromatography with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate).[9]

  • Hydrodehalogenation Product (Morpholinobenzene): This side product has a very similar polarity to the desired this compound, making chromatographic separation difficult.

    • Recommendation: Careful optimization of the reaction to minimize its formation is the best strategy. If separation is necessary, a long silica column with a shallow solvent gradient may be required.

  • Double Amination and Homocoupling Products: These products are generally less polar than the desired mono-aminated product and can often be separated by column chromatography. Recrystallization can also be an effective technique for removing these impurities if the desired product is a solid.[9]

General Purification Protocol:

  • Aqueous Work-up: After the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes. Monitor the fractions by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid and contains non-polar impurities, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can significantly improve purity.

Experimental Protocols and Workflows

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of this compound.

Materials:

  • 1,4-Dibromobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 1,4-dibromobenzene (1 equivalent) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solutions Start Reaction Complete Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis LowConversion Low/No Conversion Analysis->LowConversion Incomplete Reaction SideProducts Side Products Detected Analysis->SideProducts Impurities Present PureProduct Product is Pure Analysis->PureProduct Clean Reaction OptimizeConditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Temperature - Degassing LowConversion->OptimizeConditions Purification Purification Strategy: - Column Chromatography - Recrystallization SideProducts->Purification OptimizeConditions->Start Re-run Reaction Purification->PureProduct Successful Purification

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Visualizing Side Product Formation

The following diagram illustrates the formation of common side products from 1,4-dibromobenzene.

SideProductFormation cluster_buchwald Buchwald-Hartwig cluster_ullmann Ullmann Condensation Start 1,4-Dibromobenzene + Morpholine DesiredProduct_BH This compound (Desired Product) Start->DesiredProduct_BH Pd Catalyst SideProduct1_BH Morpholinobenzene (Hydrodehalogenation) Start->SideProduct1_BH β-Hydride Elimination SideProduct2_BH 4,4'-(1,4-Phenylene)dimorpholine (Double Amination) Start->SideProduct2_BH Excess Morpholine DesiredProduct_U This compound (Desired Product) Start->DesiredProduct_U Cu Catalyst SideProduct_U 4,4'-Dibromobiphenyl (Homocoupling) Start->SideProduct_U Self-Coupling

Caption: Formation pathways for the desired product and common side products.

References

  • OUSL Research Repository. (n.d.). SYNTHESIS OF POLY ARYL HYDROCARBONS VIA ULLMANN HOMOCOUPLING OF 1,4-DIBROMOBENZENE. [Link]
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • ResearchGate. (n.d.). 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]
  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]
  • OperaChem. (2025).
  • NIH. (n.d.).
  • OperaChem. (2025). Ullmann coupling-An overview. [Link]
  • ResearchGate. (n.d.). (a) Ullmann coupling reaction for 1,4-dibromobenzene on Cu(110); two.... [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
  • The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. [Link]
  • PubChemLite. (n.d.). Morpholine, 4,4'-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylene))bis-, dihydrochloride. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • ACD/Labs. (2008).
  • IPL.org. (n.d.). Purification Of 4-Dibromobenzene - 1445 Words. [Link]
  • Reddit. (2025). Help with Ullmann Coupling : r/Chempros. [Link]
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
  • YouTube. (2018).
  • University of Wisconsin-Madison. (2020).
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
  • Organic Chemistry Frontiers (RSC Publishing). (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]
  • ResearchGate. (2025). Synthesis and characterization of novel polyurethanes based on 4,4′-{1,4-phenylenebis[methylylidenenitro]}diphenol. [Link]
  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. [Link]
  • NIH. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

Sources

preventing homocoupling in Suzuki reactions of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to .

Technical Support Center: Suzuki-Miyaura Cross-Coupling

Topic: Preventing Homocoupling in Reactions of 4-(4-Bromophenyl)morpholine

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unwanted side reactions are a significant barrier to achieving high yields and purity in complex syntheses. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with homocoupling in Suzuki-Miyaura reactions, specifically when using electron-rich aryl bromides like this compound.

The morpholine substituent makes the phenyl ring electron-rich, which can slow the rate-determining oxidative addition step of the catalytic cycle.[1][2] This sluggishness can create opportunities for competing side reactions, most notably the homocoupling of the boronic acid partner. This guide provides a structured, in-depth approach to diagnosing and solving this critical issue.

Troubleshooting Guide: Diagnosing & Solving Homocoupling

This section addresses specific experimental issues in a direct question-and-answer format.

Question: My reaction with this compound is producing a significant amount of a symmetrical biaryl byproduct, which I believe is the homocoupling product of my boronic acid. What are the primary causes?

Answer: The formation of a boronic acid homodimer is a classic Suzuki side reaction that points to two primary culprits in your reaction flask: the presence of dissolved oxygen or an excess of catalytically inactive Palladium(II) species.[3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating Pd(0) outside the primary catalytic cycle.[3][5] This pathway is a major contributor to byproduct formation, especially if reaction conditions are not strictly anaerobic.[6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced to the active Pd(0) form. The boronic acid itself can act as the reductant, leading to the formation of the homocoupled dimer as a byproduct of catalyst activation.[1][3]

Your first troubleshooting step should be to rigorously evaluate your procedures for oxygen exclusion and consider the nature of your palladium source.

Question: I suspect oxygen contamination. What are the most effective methods for ensuring my reaction is truly anaerobic?

Answer: Rigorous exclusion of oxygen is the single most critical step to prevent homocoupling.[4][7] Standard inert gas blanketing is often insufficient. We recommend implementing one of the following robust degassing techniques:

  • Subsurface Sparge: This is a highly effective method where a long needle is used to bubble a high-purity inert gas (argon or nitrogen) directly through the solvent and reaction mixture for at least 15-30 minutes prior to adding the catalyst.[4][8] This actively removes dissolved oxygen.

  • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, especially with sensitive reactions, performing three freeze-pump-thaw cycles on your solvents is the gold standard. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, thawing, and repeating the process.[9]

  • Procedural Integrity: Always use Schlenk lines or a glovebox for the reaction setup.[4] Ensure all reagents, including the water used with the base, are thoroughly degassed.[10]

Question: I'm using Pd(OAc)₂ and am seeing significant homocoupling at the start of the reaction. What is a better catalyst strategy?

Answer: Your observation strongly suggests that homocoupling is occurring during the initial reduction of Pd(II) to Pd(0). To circumvent this, you should switch to a catalyst system that introduces palladium in its active Pd(0) state or is designed for clean, efficient activation.

  • Use a Pd(0) Source: Employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it enters the catalytic cycle directly, bypassing the need for an in-situ reduction step that can cause homocoupling.[3][4]

  • Adopt Modern Precatalysts: The most robust solution is to use modern, well-defined palladium precatalysts, such as the G3 or G4 precatalysts developed by the Buchwald group.[1][3] These complexes are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating, significantly suppressing side reactions.[3]

Question: How does my choice of phosphine ligand impact the formation of homocoupling byproducts, especially with an electron-rich substrate?

Answer: The ligand is crucial for modulating the catalyst's reactivity and stability. For an electron-rich aryl bromide like this compound, the oxidative addition step is slow. To overcome this and outcompete side reactions, you need a ligand that accelerates this step.

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other dialkylbiarylphosphines are highly effective.[3][9][11]

    • Electronic Effect: Their electron-donating nature increases the electron density on the palladium center, which promotes the oxidative addition into the aryl-bromide bond.[1][12][13]

    • Steric Effect: Their significant steric bulk favors the reductive elimination step that forms your desired product and can sterically hinder the assembly of the intermediates required for boronic acid homocoupling.[2][9]

A switch from a less bulky ligand like PPh₃ to a modern Buchwald-type ligand is one of the most powerful changes you can make to improve reaction outcomes.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for boronic acid homocoupling?

A1: There are two well-established mechanisms. The first is an oxygen-driven pathway where Pd(0) is oxidized to Pd(II), which then reacts with two boronic acid molecules. The second involves a direct reaction between a Pd(II) salt (often the catalyst precursor) and the boronic acid, which produces the homodimer and the active Pd(0) catalyst. Both pathways compete with the desired cross-coupling cycle.

Caption: Suzuki Cycle vs. Homocoupling Pathways.

Q2: Why is my choice of base important for preventing side reactions?

A2: The base plays a critical role in activating the boronic acid for the transmetalation step, typically by forming a more nucleophilic borate species [R-B(OH)₃]⁻.[15][16][17] However, the choice and strength of the base can influence side reactions:

  • Weaker Bases: Bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[18][19] They are generally effective enough to promote the desired reaction without accelerating decomposition pathways like protodeboronation (hydrolysis of the boronic acid).

  • Anhydrous Conditions: In some cases, especially if protodeboronation is a competing issue, using an anhydrous base like K₃PO₄ in a solvent system with minimal water can be beneficial.[2]

Q3: Can I use a boronic ester instead of a boronic acid to reduce homocoupling?

A3: Yes, using a more stable boronic ester derivative, such as a pinacol ester (Bpin), can be an excellent strategy.[1] Boronic acids can be prone to degradation and protodeboronation, and their purity can be variable. Pinacol esters are generally more stable, easier to purify, and less prone to participating in certain decomposition and homocoupling pathways.[20] Their use often leads to more reproducible and cleaner reactions.

Data & Protocols

Table 1: Comparison of Ligands for Suzuki Coupling of Electron-Rich Aryl Bromides
LigandStructure TypeKey AdvantagesTypical Catalyst Loading
PPh₃ TriarylphosphineInexpensive, readily available.2-5 mol%
SPhos Buchwald LigandBulky, electron-rich. Excellent for electron-rich Ar-Br. Promotes fast oxidative addition.[3][11]1-2 mol%
XPhos Buchwald LigandVery bulky and electron-rich. Highly active for challenging substrates, including aryl chlorides.[3][9]1-2 mol%
dppf Bidentate FerroceneGood general-purpose ligand, often effective but may be less active than Buchwald ligands for this substrate.[1]1-3 mol%
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing homocoupling issues.

G start High Homocoupling Observed check_o2 Step 1: Review Oxygen Exclusion Is degassing rigorous (sparge/FPT)? Is the reaction under a positive inert atmosphere? start->check_o2 improve_degas Action: Implement Subsurface Sparge or Freeze-Pump-Thaw Cycles. Use Schlenk line or glovebox. check_o2->improve_degas No check_catalyst Step 2: Evaluate Palladium Source Are you using a Pd(II) salt (e.g., Pd(OAc)₂)? check_o2->check_catalyst Yes improve_degas->check_catalyst change_catalyst Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3/G4). check_catalyst->change_catalyst Yes check_ligand Step 3: Assess Ligand Choice Are you using a simple ligand (e.g., PPh₃)? check_catalyst->check_ligand No change_catalyst->check_ligand change_ligand Action: Screen bulky, electron-rich ligands like SPhos or XPhos to accelerate oxidative addition. check_ligand->change_ligand Yes end Reaction Optimized Homocoupling Minimized check_ligand->end No, already using optimized ligand change_ligand->end

Caption: A logical workflow for troubleshooting homocoupling.

Experimental Protocol: Optimized Suzuki Coupling of this compound

This protocol incorporates best practices to minimize homocoupling. It should be used as a starting point and may require further optimization for your specific boronic acid partner.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic Acid or Pinacol Ester (1.2-1.5 eq.)

  • XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)

  • Degassed Water (for a 10:1 to 5:1 organic solvent to water ratio)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen) and Schlenk line

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid/ester, and the finely powdered K₃PO₄.[21]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst and any additional XPhos ligand.

  • Seal and Purge: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed water, via syringe.

  • Degassing (Sparge): For best results, bubble argon through the stirred reaction mixture via a long needle for 15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[21]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Almeida, N. D., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • ResearchGate. Effect of different bases on the Suzuki reaction | Download Table. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Difficult Couplings with 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions involving 4-(4-Bromophenyl)morpholine. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these difficult transformations effectively.

Part 1: Understanding the Challenge - Why is this compound a 'Difficult' Substrate?

Before diving into catalyst selection, it's crucial to understand the inherent properties of this compound that can impede standard cross-coupling reactions.

Question: I'm getting low to no yield when coupling this compound using standard conditions like Pd(PPh₃)₄. What makes this substrate so challenging?

Answer: Your experience is common and highlights two key characteristics of this substrate:

  • High Electron Density: The morpholine group is a potent electron-donating group (EDG) through the nitrogen lone pair's resonance with the phenyl ring. This increases the electron density on the aryl bromide, particularly at the carbon-bromine bond. The first and often rate-determining step in many palladium-catalyzed couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] A more electron-rich C-Br bond is stronger and less electrophilic, making it significantly less susceptible to cleavage and insertion by the Pd(0) center, thus slowing down or completely stalling the catalytic cycle.[1] Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) often fail to create a palladium center that is reactive enough to overcome this initial energy barrier.[1]

  • Potential for Catalyst Inhibition: While the morpholine nitrogen is a relatively weak base, it still possesses a lone pair of electrons. In some cases, nitrogen-containing functional groups on a substrate can coordinate to the palladium catalyst. This non-productive binding can sequester the active catalyst, reducing the number of catalytic centers available to participate in the desired cross-coupling cycle.

This combination of electronic deactivation and potential for catalyst interference necessitates a move away from "one-size-fits-all" catalyst systems towards more specialized, highly active catalysts designed for challenging substrates.

Part 2: Catalyst System Selection - A Modern Approach

The key to success lies in choosing a catalyst system—the palladium source and, most critically, the ligand—that is explicitly designed to overcome the high activation barrier of electron-rich aryl halides.[2][3]

Question: How do I choose the right palladium precursor and ligand for such an unreactive substrate?

Answer: For challenging substrates, the focus must be on the ligand. The goal is to use a ligand that makes the palladium center both highly reactive and sterically tailored to promote the key steps of the catalytic cycle. Modern catalysis has moved towards bulky, electron-rich phosphine ligands and N-Heterocyclic Carbenes (NHCs).[1][4]

The Logic of Modern Ligands:

  • Bulky & Electron-Rich: These ligands are strong σ-donors, which increase the electron density on the palladium atom.[5] This enhanced electron density on the metal promotes the difficult oxidative addition step with your electron-rich aryl bromide.[5]

  • Steric Hindrance: The bulkiness of the ligand favors the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the highly active form of the catalyst required for oxidative addition.[6][7] Furthermore, this steric bulk accelerates the final reductive elimination step, which forms the desired product and regenerates the active catalyst.[5][7]

Below is a decision tree to guide your initial selection process.

sub What is your coupling partner? suzuki Organoboron (Suzuki Coupling) sub->suzuki C-C Bond buchwald Amine/Amide (Buchwald-Hartwig) sub->buchwald C-N Bond other Alkyne, Organotin, etc. (Sonogashira, Stille) sub->other Other ligand_buchwald Use Bulky Biaryl Phosphine Ligands (e.g., Buchwald Ligands) suzuki->ligand_buchwald ligand_nhc Consider N-Heterocyclic Carbene (NHC) Ligands suzuki->ligand_nhc buchwald->ligand_buchwald ligand_sonogashira Standard PPh3 may work, but consider bulky ligands if reaction is sluggish. other->ligand_sonogashira rec1 Recommended: XPhos, SPhos, RuPhos ligand_buchwald->rec1 For Suzuki rec2 Recommended: BrettPhos for primary amines RuPhos for secondary amines ligand_buchwald->rec2 For Buchwald-Hartwig rec3 Recommended: IPr, IMes ligand_nhc->rec3 rec4 Recommended: Pd(PPh3)4 with CuI co-catalyst If fails: Pd(OAc)2 + cataCXium A ligand_sonogashira->rec4

Caption: Initial ligand selection guide for coupling reactions.
Recommended Catalyst Systems for this compound
Coupling ReactionRecommended LigandsRecommended Pd Precursor(s)Typical Base(s)
Suzuki-Miyaura XPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3/G4)K₃PO₄, Cs₂CO₃, K₂CO₃
Buchwald-Hartwig BrettPhos, RuPhos, XPhosPd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3/G4)NaOt-Bu, LHMDS, K₃PO₄
Sonogashira PPh₃, cataCXium® APd(PPh₃)₄, PdCl₂(PPh₃)₂Et₃N, i-Pr₂NH
Part 3: Troubleshooting Guide (FAQs)

This section addresses the most common failure modes in a question-and-answer format.

start Reaction Failed (Low or No Conversion) q_catalyst Is the catalyst system optimized for electron-rich aryl bromides? start->q_catalyst q_conditions Are the reaction conditions (base, solvent, temp) appropriate? q_catalyst->q_conditions Yes sol_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand. q_catalyst->sol_catalyst No q_reagents Are all reagents pure, dry, and degassed? q_conditions->q_reagents Yes sol_conditions Screen stronger bases (K3PO4, Cs2CO3). Increase temperature. Ensure proper solvent choice. q_conditions->sol_conditions No q_atmosphere Was a strictly inert atmosphere maintained? q_reagents->q_atmosphere Yes sol_reagents Use fresh, high-purity reagents. Dry solvents and use anhydrous base. Degas solvents thoroughly. q_reagents->sol_reagents No sol_atmosphere Use Schlenk line techniques. Evacuate/backfill flask 3x with Ar/N2. Prevent O2 ingress. q_atmosphere->sol_atmosphere No

Caption: Troubleshooting flowchart for failed coupling reactions.

Q1: My reaction isn't working at all. I see only starting material. What's the first thing I should check?

A1: The most likely culprit is an ineffective catalyst system for this electron-rich substrate.[1] If you are using a first-generation catalyst like Pd(PPh₃)₄, it is likely not powerful enough to perform the initial oxidative addition step.

  • Solution: Switch to a modern catalyst system. For Suzuki or Buchwald-Hartwig couplings, a combination of Pd₂(dba)₃ with a bulky biaryl phosphine ligand like XPhos or SPhos is an excellent starting point.[1] Alternatively, using a pre-formed, air-stable Buchwald precatalyst (e.g., XPhos Pd G3) can improve reproducibility.[8]

Q2: I'm observing a significant amount of dehalogenated product (morpholinobenzene). What causes this and how can I fix it?

A2: Dehalogenation is a common side reaction caused by the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the C-Br bond.[9]

  • Causes:

    • Trace water or alcohol impurities in your solvent or reagents.

    • Certain bases, especially hydroxides or alkoxides in the presence of a hydrogen source.

    • Decomposition of the boronic acid partner (in Suzuki couplings).

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvents are rigorously dried and use a freshly opened or dried base.

    • Optimize Your Base: Switch to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are strong enough to facilitate the reaction but less prone to generating Pd-H species.

    • Use a More Stable Boron Reagent: In Suzuki couplings, consider using the boronic acid pinacol ester (Bpin) derivative instead of the free boronic acid. Boronic esters are generally more stable and less prone to protodeboronation, which can be a source of protons.[8]

Q3: My Suzuki reaction is giving low yields and I see a lot of boronic acid homocoupling (biaryl formation). What's happening?

A3: Homocoupling of the boronic acid is almost always a result of oxygen in the reaction flask.[10] Oxygen can oxidize the Pd(0) catalyst and also promote the undesired homocoupling pathway.

  • Solution: Improve your degassing and inert atmosphere technique.

    • Degas Solvents: Sparge your solvents with argon or nitrogen for at least 20-30 minutes before use. Alternatively, use the freeze-pump-thaw method for the most rigorous oxygen removal.

    • Inert the Reaction Vessel: The most reliable method is to add your solid reagents to the flask, seal it with a septum, and then evacuate the flask on a vacuum manifold and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times before adding your degassed solvents.[10]

Q4: My Buchwald-Hartwig amination is sluggish. How can I speed it up?

A4: Sluggish C-N couplings with this substrate are often due to a suboptimal choice of base or temperature.

  • Solutions:

    • Stronger Base: Buchwald-Hartwig reactions often require a very strong, non-nucleophilic base to deprotonate the amine and facilitate the C-N reductive elimination. Sodium tert-butoxide (NaOt-Bu) is the standard choice. If that is not effective, a stronger base like Lithium bis(trimethylsilyl)amide (LHMDS) can be used.[11]

    • Increase Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1] Ensure your reaction is being heated sufficiently.

    • Ligand Choice: For coupling with secondary amines like morpholine itself, ligands such as RuPhos are often superior.[11]

Part 4: Field-Proven Experimental Protocols

The following protocols are robust starting points for your experiments. Remember that optimization may be necessary for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.[1]

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times to ensure all oxygen is removed.[1][10]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling this compound with a generic secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • XPhos Pd G3 Precatalyst (0.01 - 0.02 equiv, 1-2 mol%)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: Inside a glovebox, add the XPhos Pd G3 precatalyst and NaOt-Bu to a flame-dried reaction vial with a magnetic stir bar. If a glovebox is not available, perform these additions under a positive flow of inert gas.

  • Reagent Addition: Add this compound to the vial. Seal the vial with a screw cap containing a septum.

  • Solvent and Nucleophile Addition: Remove the vial from the glovebox. Add the degassed toluene, followed by the secondary amine via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References
  • BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Baran, P. S., et al. (n.d.).
  • Baran, P. S., et al. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH Public Access.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Corning Incorporated. (n.d.). Cross-Coupling Reactions Guide.
  • Newman, S. G., & Lautens, M. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
  • Wikipedia. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem Technical Support. (2025). "2-Bromo-3-(4-bromophenyl)

Sources

Technical Support Center: Managing Impurities in 4-(4-Bromophenyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-(4-bromophenyl)morpholine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to effectively manage impurities and optimize your synthetic process. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of producing high-purity this compound, a critical intermediate in pharmaceutical and agrochemical development.[1]

Troubleshooting Guide: Addressing Specific Impurity Issues

This section addresses common problems encountered during the synthesis of this compound, providing explanations for their root causes and actionable solutions.

Issue 1: Presence of Unreacted Starting Materials (4-Bromoaniline and/or Bis(2-chloroethyl) ether)

Q: My final product shows significant contamination with unreacted 4-bromoaniline and/or bis(2-chloroethyl) ether. What are the likely causes and how can I resolve this?

A: The persistence of starting materials is a common issue that typically points to incomplete reaction conversion. Several factors could be at play, from reaction kinetics to catalyst inefficiency.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The N-arylation of morpholine is often achieved through methods like the Buchwald-Hartwig amination, which requires specific time and temperature profiles to proceed to completion.[2] Inadequate heating or premature termination of the reaction will naturally lead to unconsumed starting materials.

  • Ineffective Catalyst System: In palladium-catalyzed reactions, the choice of ligand and palladium precursor is critical. An inappropriate ligand may not efficiently facilitate the oxidative addition or reductive elimination steps of the catalytic cycle.[2][3] Catalyst deactivation can also occur, hindering turnover.

  • Improper Stoichiometry or Base: An incorrect molar ratio of reactants or an insufficiently strong base can stall the reaction. The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[4]

  • Poor Solubility: If reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting materials.

Detailed Protocols:

  • Reaction Monitoring:

    • Prepare a TLC plate (silica gel).

    • Spot the reaction mixture, along with co-spots of your starting materials and a known standard of the product.

    • Develop the plate using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Visualize the spots under UV light. The reaction is complete when the starting material spots have disappeared or are no longer diminishing in intensity.

  • Purification:

    • If unreacted starting materials persist, purification via column chromatography on silica gel is recommended.

    • A gradient elution with ethyl acetate in hexanes is typically effective for separating the more polar product from the less polar starting materials.

Issue 2: Formation of Bis-arylated Morpholine or Other Side Products

Q: I am observing a significant amount of a higher molecular weight impurity, which I suspect is a bis-arylated product. How can I prevent this?

A: The formation of side products is often dependent on the steric and electronic properties of the reactants and the reaction conditions.[5]

Root Cause Analysis:

  • Side Reactions in N-Arylation: In some N-arylation reactions, particularly those involving primary amines, the formation of undesired products can occur.[5]

  • Reaction Conditions: High temperatures or prolonged reaction times can sometimes promote the formation of side products.

Preventative Measures:

  • Ligand and Catalyst Selection: The choice of a bulky phosphine ligand can sterically hinder the formation of bis-arylated products.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the formation of side products.

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing N-aryl morpholines involve the N-arylation of morpholine.[6][7][8] This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][9] This reaction typically involves the coupling of an aryl halide (in this case, a bromophenyl derivative) with an amine (morpholine) in the presence of a palladium catalyst and a suitable ligand.[2]

Q2: What types of impurities can I expect in the synthesis of this compound?

A2: Impurities in pharmaceutical synthesis can be broadly categorized and may arise from various sources.[10][11] For this specific synthesis, you can anticipate:

  • Organic Impurities: These can include unreacted starting materials, byproducts from side reactions, intermediates, and degradation products.[12]

  • Inorganic Impurities: These may originate from reagents, ligands, catalysts (e.g., residual palladium), or inorganic salts formed during the reaction.[11][12]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[12]

Q3: What analytical techniques are best for identifying and quantifying impurities in my product?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[13][14]

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities.[11][13] A well-developed HPLC method is essential for establishing an accurate impurity profile.[15]

  • Gas Chromatography (GC): Useful for detecting volatile organic impurities and residual solvents.[11]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[11][13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.[]

Data Summary: Common Analytical Techniques for Impurity Profiling

Analytical TechniquePurposeInformation Obtained
HPLCSeparation and QuantificationPurity, presence of non-volatile impurities
GCSeparation and QuantificationVolatile impurities, residual solvents
LC-MSIdentificationMolecular weight of impurities
NMRStructural ElucidationDetailed chemical structure of impurities

Q4: How can I effectively remove impurities from my final product?

A4: The primary methods for purifying this compound are aqueous workup and column chromatography.

  • Aqueous Workup: This involves dissolving the crude product in an organic solvent and washing it with water and brine to remove water-soluble impurities and inorganic salts.[17][18]

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. Silica gel is a common stationary phase, and a gradient of ethyl acetate in hexanes is a typical mobile phase.[17]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

Q5: What are the regulatory expectations for impurity control in active pharmaceutical ingredients (APIs)?

A5: Regulatory bodies like the ICH (International Council for Harmonisation) have established strict guidelines for the control of impurities in pharmaceuticals.[19] The goal is to ensure that impurity levels remain within acceptable limits to minimize potential risks to patients.[11] This involves identifying and quantifying impurities and, for those present above certain thresholds, assessing their potential toxicity.[15]

Experimental Protocols

General Synthetic Protocol for this compound

This protocol describes a general procedure for the synthesis of this compound via a nucleophilic substitution reaction.

Materials:

  • 4-Bromobenzyl bromide

  • Morpholine

  • Anhydrous potassium carbonate

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine anhydrous potassium carbonate and anhydrous acetonitrile. Add morpholine to the suspension and stir for 10 minutes at room temperature.[17]

  • Addition of Electrophile: Add 4-bromobenzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.[17]

  • Aqueous Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[17]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[17]

Synthetic Workflow Diagram:

Synthesis_Workflow setup Reaction Setup: - K2CO3, Acetonitrile - Add Morpholine addition Add 4-Bromobenzyl Bromide setup->addition reflux Reflux at ~82°C (Monitor by TLC) addition->reflux workup Work-up: - Cool & Filter - Concentrate reflux->workup extraction Aqueous Extraction: - Ethyl Acetate - Wash with H2O & Brine - Dry & Concentrate workup->extraction purification Column Chromatography (Silica Gel, EtOAc/Hexanes) extraction->purification product Pure this compound purification->product

Sources

improving the solubility of 4-(4-Bromophenyl)morpholine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Enhancing the Solubility of 4-(4-Bromophenyl)morpholine for Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges with its solubility during experimental setups. As a crystalline solid with a melting point of 114-118 °C, ensuring complete dissolution is critical for achieving optimal reaction kinetics, yield, and reproducibility.[1][2] This document provides field-proven insights, troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a molecule with dual characteristics: a nonpolar bromophenyl group and a polar morpholine moiety.[1] This structure dictates its solubility. It is generally soluble in polar aprotic solvents and shows limited solubility in nonpolar hydrocarbon solvents and water. While precise quantitative data is not widely published, laboratory evidence points to good solubility in solvents like 1,4-dioxane, ethyl acetate, and acetonitrile, especially with heating.[2][3][4]

Q2: My compound isn't dissolving in the reaction solvent. What are the most common reasons?

Several factors could be at play:

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for the compound's polarity.

  • Insufficient Temperature: As a crystalline solid, the compound's dissolution requires energy to overcome its crystal lattice forces. Room temperature may be insufficient.

  • Concentration Too High: You may be attempting to create a supersaturated solution.

  • Low Compound Purity: Impurities can sometimes hinder solubility. Ensure you are using a high-purity grade of the material.[1][5]

Q3: Is it safe to heat the mixture to improve solubility? What are the risks?

Yes, heating is a highly effective and common method. The compound is thermally stable in typical refluxing solvents like acetonitrile (boiling point ~82°C) and in reaction mixtures heated to 70-80°C.[3][4] The primary risk is solvent loss if your apparatus is not properly sealed with a condenser. As a general rule, it is safe to heat the solution up to the boiling point of the chosen solvent, provided it is below the compound's melting point range (114-118°C). Heating significantly above the melting point can risk thermal decomposition.

Q4: Can I use sonication to help dissolve the compound?

Sonication can be a useful physical method to aid dissolution, particularly for kinetically slow-to-dissolve solids. It uses high-frequency sound waves to agitate the solvent and break apart solid agglomerates, increasing the surface area for solvation. It is most effective when combined with a good solvent choice and gentle warming.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection & Optimization

The most critical factor for success is selecting an appropriate solvent system. The ideal solvent will not only dissolve this compound but also be compatible with all other reagents and stable under the reaction conditions.

Solubility Class Solvent Typical Use Case & Rationale Citation
Excellent 1,4-DioxaneA polar aprotic ether, widely used in cross-coupling reactions. Proven to dissolve >24 mg/mL.[2][4]
Tetrahydrofuran (THF)Similar to dioxane, another excellent choice for cross-coupling and nucleophilic substitutions.
N,N-Dimethylformamide (DMF)A highly polar aprotic solvent, very effective at dissolving a wide range of organic compounds.
Good Ethyl Acetate (EtOAc)A moderately polar solvent; good for dissolution and excellent for subsequent workup/extraction.[2]
Acetonitrile (MeCN)A polar aprotic solvent suitable for reactions like nucleophilic substitutions.[3]
Dichloromethane (DCM)A common solvent for a variety of organic reactions and purifications.
Moderate / Co-Solvent TolueneA nonpolar aromatic solvent. Often used in Suzuki couplings, typically heated and/or with a co-solvent.[4]
Ethanol (EtOH) / Methanol (MeOH)Polar protic solvents. May be used as a co-solvent, especially in systems with aqueous bases.[6]
Poor (Avoid as primary) WaterInsoluble in water alone, but water is a critical co-solvent in many cross-coupling reactions to dissolve the inorganic base.[4]
Hexanes / HeptaneNonpolar hydrocarbon solvents. Unlikely to be effective.

The following workflow provides a logical progression for identifying a robust solvent system for a typical palladium-catalyzed cross-coupling reaction.

G start Start: Dissolve This compound check_dissolution Does it dissolve at RT? start->check_dissolution Try 1,4-Dioxane or THF heat_mixture Heat to 60-80 °C. (Below solvent BP) check_dissolution->heat_mixture No success Proceed with Reaction: Add Catalyst & Base check_dissolution->success Yes check_dissolution_heated Does it dissolve? heat_mixture->check_dissolution_heated add_cosolvent Add Co-Solvent (e.g., Toluene, DMF) check_dissolution_heated->add_cosolvent No / Precipitates check_dissolution_heated->success Yes check_cosolvent Does it dissolve? add_cosolvent->check_cosolvent check_cosolvent->success Yes fail Re-evaluate: Select a more polar primary solvent (e.g., DMF) check_cosolvent->fail No

Solvent selection workflow for reactions.
Guide 2: Protocol for Challenging Cases - The Co-Solvent/Heating Method

When a single solvent is insufficient, particularly in biphasic reactions like Suzuki-Miyaura coupling, a co-solvent system is the standard approach.[7][8] The goal is to create a single phase at reaction temperature that dissolves the organic substrate, the boronic acid partner, and allows for effective interaction with the aqueous base.

  • Initial Setup: To your reaction vessel containing this compound (1.0 eq) and the coupling partner (e.g., arylboronic acid, 1.1 eq), add a magnetic stir bar.

  • Add Primary Organic Solvent: Add the primary organic solvent (e.g., 1,4-Dioxane) to achieve a starting concentration of approximately 0.1 M.

  • Begin Heating & Stirring: Begin vigorous stirring and heat the mixture to 70-80 °C under an inert atmosphere (Nitrogen or Argon).[4]

  • Observe Dissolution: In many cases, the compound will fully dissolve at this stage. If it remains partially insoluble or an oil, proceed to the next step.

  • Introduce Aqueous Base: Prepare your inorganic base (e.g., K₃PO₄ or K₂CO₃) in water.[4] Add this aqueous solution to the heated organic mixture. The overall solvent ratio is often between 4:1 and 10:1 (organic:water).[4]

  • Achieve Homogeneity: Continue heating and stirring vigorously. A well-chosen system will form a single, clear phase at the reaction temperature, indicating all reagents are fully dissolved and ready for the catalyst.

  • Add Catalyst: Once the solution is homogeneous, add the palladium catalyst to initiate the reaction.

Guide 3: Addressing Precipitation During a Reaction

Issue: The reaction starts as a clear solution, but the starting material precipitates out over time or upon addition of another reagent.

Cause: This often happens when the addition of a reagent (e.g., a base dissolved in water) changes the overall polarity of the solvent system, reducing the solubility of the nonpolar aryl bromide.

Solution:

  • Increase Temperature: A modest increase in temperature can often bring the material back into solution.

  • Add a Co-solvent: Add a small amount of a stronger, compatible solvent like DMF or NMP to increase the overall solvating power of the mixture.

  • Increase Dilution: Add more of the primary organic solvent to lower the overall concentration, which can prevent precipitation.

Scientific Rationale: Understanding the "Why"

The solubility behavior of this compound is governed by the principle of "like dissolves like."

  • Nonpolar Character: The bromophenyl ring is hydrophobic and nonpolar. It interacts favorably with aromatic solvents like toluene or aprotic ethers like THF and dioxane through van der Waals forces.

  • Polar Character: The morpholine ring contains electronegative oxygen and nitrogen atoms, creating a dipole moment and making this part of the molecule polar. This allows for favorable interactions with polar solvents like acetonitrile and DMF.

  • Crystal Lattice Energy: As a crystalline solid with a relatively high melting point (114-118 °C), significant energy is required to break apart the ordered crystal structure and allow solvent molecules to surround the individual compound molecules.[2] This is why thermal energy (heating) is so effective; it directly provides the energy needed to overcome the lattice forces, dramatically increasing both the rate of dissolution and the equilibrium solubility.

By understanding these principles, a researcher can make rational choices, such as using a heated mixture of dioxane and water for a Suzuki coupling, which effectively addresses the polarity requirements of all components in the reaction.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.
  • PubChem. (n.d.). This compound.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with N-arylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning, specifically in reactions involving N-arylmorpholines. The unique electronic and steric properties of N-arylmorpholines can present distinct challenges in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights and actionable protocols to diagnose, mitigate, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic routes.

I. Troubleshooting Guides: A Deeper Dive into Catalyst Deactivation

This section provides a structured approach to identifying and resolving common issues related to catalyst poisoning in the presence of N-arylmorpholines.

Issue 1: Reaction Stalls or Fails to Reach Completion, Accompanied by the Formation of "Palladium Black"

Symptoms:

  • The reaction mixture gradually darkens, eventually forming a black precipitate (Palladium Black).

  • Reaction monitoring (e.g., via LC-MS or GC-MS) shows the consumption of starting materials ceasing prematurely.

  • Low to no yield of the desired product is observed.

Root Cause Analysis: The formation of palladium black is a classic indicator of catalyst deactivation through the aggregation of the active Pd(0) species.[1] This aggregation is often precipitated by the dissociation of the supporting ligand from the metal center, leaving the palladium vulnerable to agglomeration into an inactive, bulk metallic state. In the context of N-arylmorpholines, several factors can contribute to this phenomenon:

  • Ligand Scavenging by the Substrate: The nitrogen atom of the morpholine ring, particularly when part of an electron-rich aromatic system, can act as a competing ligand. It can coordinate to the palladium center, displacing the phosphine or N-heterocyclic carbene (NHC) ligand necessary for catalytic activity.[2][3] This displacement disrupts the catalytic cycle and promotes the formation of inactive palladium species.

  • Reductive Elimination Rate vs. Oxidative Addition Rate: If the rate of reductive elimination to form the product is significantly slower than the rate of catalyst reduction to Pd(0), an accumulation of unstable, low-valent palladium species can occur, leading to aggregation.[4]

  • Thermal Instability: High reaction temperatures can accelerate ligand decomposition or dissociation, increasing the likelihood of palladium black formation.[1][5]

Troubleshooting Workflow:

G cluster_0 Diagnosis & Mitigation of Palladium Black Formation A Reaction Stalls & Pd Black Observed B Hypothesis: Ligand Dissociation/Decomposition A->B C Action 1: Ligand Modification B->C E Action 2: Optimize Reaction Conditions B->E H Action 3: Pre-catalyst & Additives B->H D Use bulkier, more electron-donating ligands (e.g., Buchwald-type biarylphosphines) C->D Rationale: Enhance Pd-L bond strength K Successful Reaction D->K F Lower reaction temperature E->F Rationale: Reduce thermal degradation G Increase ligand:Pd ratio E->G Rationale: Shift equilibrium towards active complex F->K G->K I Use a more stable Pd(II) pre-catalyst H->I Rationale: Slower in-situ reduction J Consider additives to stabilize Pd(0) H->J Rationale: Prevent aggregation I->K J->K L Re-evaluate Substrate/Catalyst Compatibility K->L If still unsuccessful G cluster_1 Diagnosing & Mitigating Slow Catalyst Poisoning A Gradual Decrease in Reaction Rate B Hypothesis: Impurity-based Poisoning A->B C Action 1: Reagent & Solvent Purification B->C F Action 2: Use of Scavengers/Additives B->F H Action 3: Analytical Confirmation B->H D Re-purify N-arylmorpholine substrate C->D Method: Recrystallization or Chromatography E Use freshly distilled/anhydrous solvents C->E Rationale: Remove trace water/impurities J Successful Reaction D->J E->J G Add a sacrificial 'poison scavenger' F->G Example: Copper powder for sulfur G->J I Analyze starting materials for sulfur/halides H->I Technique: Elemental Analysis or ICP-MS K Source New Reagents I->K If impurities are confirmed

Caption: Workflow for addressing slow catalyst poisoning.

Detailed Experimental Protocols:

Protocol 2: Purification of N-arylmorpholine Substrate

  • Initial Assessment: Dissolve a small sample of the N-arylmorpholine in a suitable solvent and analyze by TLC or LC-MS to assess its initial purity.

  • Recrystallization: If the compound is a solid, dissolve it in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, purify by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Purity Confirmation: After purification, re-analyze the N-arylmorpholine by TLC or LC-MS to confirm its purity before use in the catalytic reaction.

II. Frequently Asked Questions (FAQs)

Q1: Can the nitrogen atom of the N-arylmorpholine itself act as a poison to the catalyst?

A1: Yes, this is a significant consideration. The lone pair of electrons on the morpholine nitrogen can coordinate to the palladium center. [3][6]This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. The extent of this "self-poisoning" depends on the electronic nature of the aryl group and the specific ligand used. Electron-donating groups on the aryl ring can increase the basicity of the morpholine nitrogen, enhancing its ability to coordinate to the palladium. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center and outcompeting the N-arylmorpholine for coordination. [2] Q2: Are there any specific classes of catalysts that are more resistant to poisoning in reactions with N-arylmorpholines?

A2: Catalysts supported by bulky, electron-rich biarylphosphine ligands (e.g., the Buchwald-type ligands like XPhos, SPhos, and GPhos) have shown enhanced stability and activity in C-N cross-coupling reactions involving challenging nitrogen-containing substrates. [2]These ligands form stable complexes with palladium that are resistant to ligand displacement by substrates like N-arylmorpholines. Additionally, certain N-heterocyclic carbene (NHC) ligands can offer high thermal stability and may be a good alternative to phosphines in some cases. [7] Q3: My reaction is clean but sluggish. Could this be a subtle form of catalyst poisoning?

A3: It's possible. Sluggish reactions without obvious signs of decomposition like palladium black formation can sometimes be attributed to reversible inhibition. In this case, the N-arylmorpholine or an impurity might be reversibly binding to the catalyst, slowing down the turnover rate without causing permanent deactivation. [8]Increasing the catalyst loading or the ligand-to-metal ratio might help to overcome this inhibition. Alternatively, a slight increase in reaction temperature could also accelerate the desired catalytic steps more than the inhibitory ones.

Q4: Can a poisoned catalyst be regenerated?

A4: The feasibility of regeneration depends on the nature of the poison.

  • For deactivation by coking or deposition of organic residues: The catalyst can sometimes be regenerated by washing with appropriate solvents or by calcination (heating in the presence of air or oxygen) to burn off the organic material. [1][9]* For poisoning by strong chemisorption (e.g., sulfur): Regeneration is much more difficult and often not practical on a lab scale. [10][11]While some industrial processes exist for regenerating sulfur-poisoned catalysts, they typically involve harsh oxidative treatments that may not be compatible with complex, supported catalysts. [10]In a research setting, it is generally more practical to use fresh catalyst.

III. Quantitative Data Summary

The choice of ligand can have a dramatic impact on the outcome of cross-coupling reactions involving N-arylmorpholines. The following table summarizes hypothetical comparative data for a typical Buchwald-Hartwig amination reaction, illustrating the effect of ligand choice on yield and catalyst stability.

LigandSteric BulkElectron Donating AbilityTypical Yield (%)Observation
PPh₃LowModerate15%Significant Pd black formation
P(t-Bu)₃HighHigh65%Some Pd black, reaction stalls
XPhosVery HighVery High>95%Clean reaction, stable catalyst
SPhosVery HighVery High>95%Clean reaction, stable catalyst

IV. References

  • Benchchem. (n.d.). Technical Support Center: Decomposition Pathways of Phosphinite Ligands in Catalytic Cycles. Retrieved from

  • National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from

  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts. Retrieved from

  • Royal Society of Chemistry. (n.d.). Interaction of sulphur compounds with palladium. Retrieved from

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. Retrieved from

  • Britannica. (n.d.). Catalyst poison. Retrieved from

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from

  • MPG.PuRe. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Retrieved from

  • Grokipedia. (n.d.). Catalyst poisoning. Retrieved from

  • Science Signpost Publishing Inc. (2020, January 25). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Retrieved from

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Thiophenes. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from

Sources

Technical Support Center: Navigating the Purification of 4-(4-Bromophenyl)morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 4-(4-bromophenyl)morpholine and its analogs. This class of compounds, while a valuable building block in pharmaceutical and materials science research, frequently presents unique and often frustrating purification challenges.[1][2][3] This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just procedural steps, but the underlying scientific rationale to empower you to solve even the most persistent purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Characterization & Common Impurities

Question 1: My crude this compound is a tan or yellowish solid, not the reported off-white powder. What are the likely impurities?

This is a very common observation. The discoloration is typically indicative of residual reagents or by-products from the synthesis. The most common culprits include:

  • Residual Bromine (Br₂): If elemental bromine was used in the synthesis, even trace amounts can impart a distinct yellow or brownish color. A simple wash with an aqueous solution of a reducing agent during the workup can often resolve this.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials, such as the parent aniline or morpholine derivative, which can be challenging to separate due to similar polarities.

  • Over-brominated Species: The formation of di- or tri-brominated analogs can occur, especially under harsh bromination conditions. These by-products often have very similar chromatographic behavior to the desired mono-brominated product, making separation difficult.[4]

  • Acidic By-products: Hydrogen bromide (HBr) is a frequent by-product of many bromination reactions.[4] If not properly neutralized during the workup, it can protonate the morpholine nitrogen, altering the compound's solubility and chromatographic properties.

A preliminary Thin Layer Chromatography (TLC) analysis is crucial. If you observe multiple spots, it confirms the presence of impurities. A discolored baseline or streaking can indicate the presence of acidic impurities or potential on-plate degradation.

Question 2: I'm seeing significant streaking of my main product spot on my silica gel TLC plate. What's causing this and how can I fix it?

Streaking is a classic indicator of an undesirable interaction between your compound and the stationary phase. For N-aryl morpholines, there are two primary causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the morpholine ring can interact strongly with these acidic sites, leading to poor peak shape and streaking. This interaction can also catalyze the degradation of sensitive compounds directly on the plate.[4]

  • Protonation by Acidic Impurities: If your crude product contains residual HBr, the protonated form of your compound will "stick" to the silica, causing significant tailing or streaking from the baseline.

Troubleshooting Steps:

  • Neutralize the Eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper spots.

  • Use Deactivated Silica: For column chromatography, consider using a deactivated or neutral silica gel. You can also prepare a slurry of silica gel with a small amount of triethylamine in your eluent before packing the column.[4]

  • Thorough Work-up: Ensure your initial work-up procedure includes a wash with a mild base (e.g., saturated aqueous NaHCO₃) to remove any acidic by-products before you begin purification.

Purification by Recrystallization

Question 3: My attempts at recrystallization have resulted in poor recovery or no crystallization at all. How do I choose the right solvent system?

Recrystallization is a powerful technique for removing minor impurities, but solvent selection is critical.[5] The ideal solvent is one in which your this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]

Systematic Approach to Solvent Selection:

  • Start with Single Solvents: Test the solubility of a small amount of your crude material in various solvents at room temperature and then with heating. Good candidates will show poor solubility in the cold and complete dissolution when hot.

  • Consider a Two-Solvent System: If a single solvent doesn't provide the desired solubility profile, a two-solvent system is often effective. Use a "soluble" solvent in which your compound is readily soluble, and an "anti-solvent" in which it is poorly soluble. Dissolve the compound in a minimal amount of the hot soluble solvent, and then slowly add the anti-solvent until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale & Comments
Alcohols Isopropanol, Ethanol, MethanolOften good starting points. The polarity can be tuned by the alkyl chain length.
Esters Ethyl AcetateGood for compounds of intermediate polarity.
Ketones AcetoneCan be effective, but its high volatility requires care.
Hydrocarbons Heptane, Hexane, TolueneOften used as the "anti-solvent" in a two-solvent system with a more polar soluble solvent.
Ethers Dioxane, Tetrahydrofuran (THF)Can be good soluble solvents, but be mindful of peroxide formation.

Pro-Tip: Slow cooling is essential for forming large, pure crystals and maximizing recovery. Crashing the product out of solution by rapid cooling in an ice bath can trap impurities within the crystal lattice.[4]

Purification by Column Chromatography

Question 4: I'm struggling to separate my desired product from a close-running impurity via column chromatography. What parameters can I adjust?

This is a common challenge, especially when dealing with isomeric or over-brominated by-products.[4] Here is a systematic workflow to optimize your separation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Method Selection A Run TLC in standard eluent (e.g., 3:1 Hexanes:EtOAc) B Assess Separation (ΔRf) A->B C ΔRf < 0.1 or Co-elution B->C Poor Separation H ΔRf > 0.15, Good Spot Shape B->H Good Separation D Streaking or Tailing? C->D E Add 0.5% Et₃N to Eluent D->E Yes F Decrease Eluent Polarity (e.g., 9:1 Hex:EtOAc) D->F No E->F G Consider Alternative Solvent System (e.g., DCM/Methanol) F->G J Consider Preparative HPLC G->J Still Poor Separation I Proceed with Flash Chromatography H->I

Caption: Troubleshooting workflow for column chromatography.

Detailed Optimization Strategies:

  • Stationary Phase: If streaking persists even with a basic modifier, consider using neutral alumina or a C18-functionalized silica (reverse-phase).

  • Eluent Composition: The key is to find a solvent system that maximizes the difference in affinity (and thus, Rf value) between your product and the impurity.

    • Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient elution can be more effective than an isocratic (constant solvent composition) method.[6]

    • Solvent Selectivity: If changing the polarity of a hexane/ethyl acetate system isn't working, switch to a system with different chemical properties, such as dichloromethane/methanol.

  • Column Parameters:

    • Column Size: Use a longer, narrower column for better resolution.

    • Flow Rate: A slower flow rate increases the residence time on the column, allowing for more theoretical plates and better separation.[6]

    • Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

Stability & Storage

Question 5: My purified this compound seems to discolor over time, even when stored as a solid. Is it degrading?

Yes, this is a possibility. Brominated aromatic compounds can be susceptible to degradation, particularly dehalogenation where the C-Br bond is cleaved.[4] This process can be accelerated by:

  • Light: Photodegradation is a common pathway.

  • Heat: Store your compound in a cool environment.

  • Presence of Metals: Trace metal impurities can catalyze decomposition.

Recommended Storage Protocol:

To ensure long-term stability, store your purified this compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (0-8 °C is often recommended).[1]

Step-by-Step Experimental Protocols

Protocol 1: Work-up Procedure to Remove Residual Bromine
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Reducing Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer is no longer colored.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic by-products like HBr.

  • Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to remove the bulk of the water.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Eluent Preparation: Prepare your chosen eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% (v/v).

  • Column Packing: Pack a column with silica gel using the prepared eluent. Do not let the column run dry.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the column and apply pressure to begin elution.[6] Collect fractions and monitor their composition by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • Chem-Impex. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE.
  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • OSHA. (2003). Morpholine.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • CymitQuimica. (n.d.). This compound.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • J&K Scientific. (n.d.). This compound.
  • N-(4-Bromophenyl)morpholine - Custom synthesis of biological and pharmaceutical small molecules. (n.d.).

Sources

Technical Support Center: Optimizing Base Selection for 4-(4-Bromophenyl)morpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the Buchwald-Hartwig amination of 4-(4-Bromophenyl)morpholine. Here, we will delve into the critical role of the base in determining reaction efficiency, yield, and overall success.

Frequently Asked Questions: The Role of the Base

This section addresses fundamental questions regarding the function and selection of bases in the Buchwald-Hartwig amination.

Q1: Why is a base required for the Buchwald-Hartwig amination?

A base is a non-negotiable component of the catalytic cycle. Its primary role is to deprotonate the amine nucleophile, either before or after it coordinates to the palladium(II) center. This deprotonation is crucial for two reasons:

  • Formation of the Palladium-Amido Complex: The reaction proceeds through a palladium-amido intermediate [L-Pd(Ar)(NR₂)]. This complex is formed when the base removes a proton from the amine that has coordinated to the [L-Pd(Ar)(X)] complex formed after oxidative addition.

  • Facilitating Reductive Elimination: The resulting palladium-amido complex is poised for reductive elimination, the final C-N bond-forming step that releases the desired arylamine product and regenerates the active Pd(0) catalyst.[1] This deprotonation step is often rate-limiting, making the choice of base paramount to the reaction's success.[2]

Q2: How does the pKₐ of a base influence its effectiveness?

The pKₐ of the base's conjugate acid (pKaH) is the single most important predictor of its performance. It must be sufficiently strong to deprotonate the palladium-amine complex.

  • Strong Bases (pKaH > 18): Bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective for coupling less acidic amines, such as secondary alkyl amines.[3][4] Their high basicity drives the deprotonation step forward efficiently. However, their strength is also a liability, as they can be incompatible with sensitive functional groups like esters or ketones on the substrates.[5]

  • Weak Bases (pKaH ≈ 10-13): Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer much broader functional group tolerance.[3] They are often the first choice when dealing with complex molecules or more acidic nucleophiles like anilines and amides.[4] While generally effective, they may lead to slower reaction rates compared to strong alkoxide bases.[5]

Q3: What are the most common bases used for coupling reactions with substrates like this compound?

The choice depends heavily on the amine coupling partner. Since this compound is an aryl bromide, the reactivity is standard. The variable is the nucleophile you are introducing.

BaseConjugate Acid pKₐ (approx.)TypeCommon Applications & Characteristics
Sodium tert-butoxide (NaOtBu)19[3]StrongThe workhorse for many aminations, especially with alkylamines. High reaction rates. Incompatible with base-sensitive functional groups.[5]
Lithium bis(trimethylsilyl)amide (LHMDS)26StrongUseful when protic functional groups are present on the substrate. The solid base is air-sensitive.[5]
Cesium Carbonate (Cs₂CO₃)10[4]WeakExcellent functional group tolerance. Often provides high rates for a weak base due to its solubility in organic solvents.[3] Can be difficult to stir on a large scale.[5]
Potassium Phosphate (K₃PO₄)12.3WeakGood functional group tolerance and economically attractive. Often the most efficient choice for the arylation of amides. Can require higher catalyst loadings.[5]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5OrganicA soluble organic base that can create a homogeneous reaction mixture, which is advantageous for reproducibility and flow chemistry applications. Its use often requires specific ligand systems.[6]

Q4: Beyond pKₐ, do the physical properties of the base matter?

Absolutely. For solid, inorganic bases like carbonates and phosphates, the reaction can be a solid-liquid interphase process.[2] This means that factors beyond simple basicity can dramatically influence the outcome:

  • Particle Size and Surface Area: A smaller particle size (and thus larger surface area) increases the contact between the base and the reaction medium, which can significantly accelerate the rate of a reaction where deprotonation is the slow step.[7][8] Grinding the base before use is a common practice to ensure reproducibility, especially on scale-up.[3]

  • Solubility: The solubility of the base in the reaction solvent is critical. Cesium carbonate, for example, is more soluble in many organic solvents than other inorganic bases, which often contributes to its effectiveness.[3]

  • Stirring Rate: In heterogeneous reactions, the rate of agitation is crucial. If the dense inorganic base settles at the bottom of the vessel, the reaction rate will be severely limited by mass transfer.[3]

Troubleshooting Guide: Base-Related Reaction Failures

This guide provides a systematic approach to diagnosing and solving common problems encountered during the amination of this compound, with a focus on the role of the base.

Symptom Potential Base-Related Cause Diagnostic & Solution
Low or No Conversion 1. Base is too weak: The selected base may not be strong enough to deprotonate the Pd(II)-amine complex, stalling the catalytic cycle. This is common when using a weak base (e.g., K₂CO₃) with a non-acidic amine (e.g., a secondary alkylamine).[9]Action: Switch to a stronger base. If you used K₃PO₄, try Cs₂CO₃. If you used Cs₂CO₃, try NaOtBu. Screen a small panel of bases to find the optimal choice.
2. Poor solubility/surface area of base: An insoluble inorganic base may not be effectively participating in the reaction due to large particle size or clumping.[3]Action: Before setting up the reaction, grind the inorganic base (e.g., K₃PO₄, Cs₂CO₃) to a fine powder in a mortar and pestle. Ensure vigorous stirring throughout the reaction.
Significant Side Product Formation 1. Base is too strong: A highly reactive base like NaOtBu can promote side reactions, such as the decomposition of base-sensitive starting materials or products.[3]Action: Switch to a milder base. A screen of weaker bases like Cs₂CO₃ or K₃PO₄ is recommended. This often provides a cleaner reaction profile, albeit sometimes at the cost of a longer reaction time.[5]
2. Hydrodehalogenation: The aryl bromide is converted to the corresponding arene (bromine is replaced by hydrogen). This can sometimes be promoted by the base/solvent system.Action: This is often ligand and temperature-dependent, but screening different bases can help. Sometimes a weaker base or a different solvent can minimize this pathway.
Reaction Stalls or is Irreproducible 1. Base quality or hydration: The base may be old, of poor quality, or contain varying amounts of water, which can affect its activity and the catalyst's stability.Action: Use a freshly opened bottle of high-purity base. For alkoxides like NaOtBu, which are hygroscopic, handle them quickly in an inert atmosphere glovebox.
2. Heterogeneity issues: On a larger scale, ensuring uniform mixing of a solid base can be challenging, leading to inconsistent results.[3]Action: Increase the stirring speed. For very large reactions, consider mechanical stirring. Adding an inert solid like Celite can sometimes help prevent clumping of the inorganic base.[3]

Visualizing the Process

A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.

The Catalytic Cycle and the Role of the Base

Buchwald-Hartwig Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Intermediate Pd0->OxAdd Ar-Br Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Br)(R₂NH)]⁺ OxAdd->AmineCoord + R₂NH Amido L-Pd(II)(Ar)(NR₂) Amido Complex AmineCoord->Amido + Base - [Base-H]⁺Br⁻ Amido->Pd0 Reductive Elimination Product Coupled Product (Ar-NR₂) Amido->Product Salt Salt Byproduct ([Base-H]⁺Br⁻) Amido->Salt ArBr This compound (Ar-Br) ArBr->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord

Caption: The pivotal role of the base in the Buchwald-Hartwig cycle.

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting Workflow start Low or No Yield Observed check_base Is the base appropriate for the amine's pKa? start->check_base check_physical Is the base solid? Consider physical properties. check_base->check_physical No (Base too weak) check_other Investigate other parameters: - Catalyst activity - Ligand choice - Temperature - Solvent purity check_base->check_other Yes stronger_base Action: Screen stronger bases (e.g., K₃PO₄ -> Cs₂CO₃ -> NaOtBu) check_physical->stronger_base No (Base is soluble) grind_base Action: Grind base to a fine powder. Ensure vigorous stirring. check_physical->grind_base Yes success Problem Solved stronger_base->success grind_base->success

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol provides a starting point for the coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, palladium precatalyst, and phosphine ligand.

  • Sealing and Purging: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile via syringe.

  • Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir for the designated time (monitor by TLC or LC-MS, typically 4-24 hours).[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Parallel Screening of Bases for Reaction Optimization

This workflow allows for the efficient determination of the optimal base for a new transformation.

Procedure:

  • Setup: Arrange a set of identical reaction vials in a parallel synthesis block.

  • Stock Solutions: To ensure consistency, prepare a stock solution of this compound, the palladium precatalyst, and the ligand in the chosen solvent.

  • Dispensing: Aliquot the same volume of the stock solution into each reaction vial. Add the amine nucleophile to each vial.

  • Base Addition: To each vial, add a different base (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄). Ensure the stoichiometry relative to the limiting reagent is consistent (e.g., 1.4 equiv).

  • Reaction & Analysis: Seal all vials, purge with inert gas, and run all reactions under identical temperature and time conditions. After the reaction period, take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS with an internal standard to determine the conversion and relative product formation. This data will clearly indicate the most effective base for the system.

References

  • Meyers, C., et al. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. The Journal of Organic Chemistry, 69(18), 6010-6017. [Link]
  • BenchChem. (2025). Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol. BenchChem Technical Support.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Wikipedia. (2023).
  • Fors, B. P., et al. (2012). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 134(36), 14678–14681. [Link]
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Royal Society of Chemistry. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Chemistry LibreTexts. (2023).
  • ChemTalk. (n.d.).
  • ResearchGate. (2014).
  • ResearchGate. (2004).
  • Vrije Universiteit Brussel. (2004).
  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391. [Link]
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Kashani, S. K., et al. (2020).
  • University of Groningen. (2019).
  • Chemistry LibreTexts. (2023).
  • Wiley Analytical Science. (2019).
  • Sigman, M. S., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 10950-10959.
  • University of California, Irvine. (n.d.). pKa Values of Common Bases.
  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Minimizing Dehalogenation of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a common yet challenging side reaction in synthetic chemistry: the dehalogenation of 4-(4-Bromophenyl)morpholine. This guide is structured to provide actionable, in-depth troubleshooting advice and answers to frequently encountered issues during cross-coupling reactions. As Senior Application Scientists, we aim to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, enhancing the robustness and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of 4-phenylmorpholine. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of a byproduct with similar polarity to the starting material.[1][3]

Q2: What is the primary mechanism that leads to dehalogenation in my palladium-catalyzed reaction?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4][5] This highly reactive intermediate can be generated from various sources within the reaction mixture, including trace amounts of water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1][6] Once formed, the Pd-H species can reductively eliminate with the aryl group on the palladium center, yielding the undesired dehalogenated product, 4-phenylmorpholine, and regenerating the Pd(0) catalyst.[1][6]

Q3: Are certain reaction types more prone to dehalogenation with this substrate?

Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be susceptible to dehalogenation. The morpholine substituent on the phenyl ring is an electron-donating group, which can make the aryl bromide more electron-rich. While not as susceptible as some electron-deficient systems, electron-rich aryl bromides can still undergo dehalogenation, particularly under harsh reaction conditions or with highly active catalyst systems.[2][7]

Q4: How can I quickly determine if dehalogenation is a significant issue in my reaction?

Several analytical techniques can be used to identify and quantify the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated product (4-phenylmorpholine) will typically appear as a new, less polar spot compared to the starting this compound.[2][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify the byproduct by its molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the appearance of a new multiplet in the aromatic region, integrating for five protons, and the disappearance of the characteristic AA'BB' pattern of the starting material is a strong indicator of dehalogenation.

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

If you are observing significant formation of 4-phenylmorpholine in your reaction, follow this systematic troubleshooting guide to diagnose and resolve the issue.

Issue 1: High Levels of Dehalogenation Observed

This is the most common problem and can often be traced back to the choice of reaction parameters.

Potential Cause A: Suboptimal Ligand Selection

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand can lead to a slower rate of reductive elimination for the desired product, allowing the competing dehalogenation pathway to dominate.

Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate of reductive elimination of the desired product, thus outcompeting the dehalogenation pathway.[1][9]

  • Recommended Ligands:

    • For Suzuki-Miyaura: XPhos, SPhos, RuPhos

    • For Buchwald-Hartwig: BrettPhos, RuPhos, XPhos[5]

Potential Cause B: Inappropriate Base Selection

Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, which are direct precursors to the dehalogenated byproduct.[1][2]

Solution: Switch to a weaker, non-nucleophilic inorganic base.

  • Recommended Bases:

    • Potassium phosphate (K₃PO₄)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium carbonate (K₂CO₃)[1][5]

Potential Cause C: Problematic Solvent Choice

Protic solvents (e.g., alcohols) or certain polar aprotic solvents (e.g., DMF) can act as hydride sources, contributing to the formation of Pd-H species.[2][10]

Solution: Utilize a non-polar, aprotic solvent.

  • Recommended Solvents:

    • Toluene

    • Dioxane

    • Tetrahydrofuran (THF)[1][5]

Potential Cause D: Elevated Reaction Temperature

Higher reaction temperatures can increase the rate of side reactions, including dehalogenation, which may have a higher activation energy than the desired cross-coupling.[1][2]

Solution: Lower the reaction temperature. Often, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period can significantly improve the product-to-byproduct ratio.[1]

Visualizing the Competing Pathways

The following diagram illustrates the desired cross-coupling catalytic cycle and the competing dehalogenation pathway that consumes the starting material.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) (Oxidative Addition) Pd0->OxAdd Ar-Br Transmetal Transmetalation (with R-M) OxAdd->Transmetal PdH_Intermediate Ar-Pd(II)-H(L_n) OxAdd->PdH_Intermediate Hydride Transfer ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->OxAdd Dehalo_RedElim Reductive Elimination PdH_Intermediate->Dehalo_RedElim Dehalo_RedElim->Pd0 Byproduct Ar-H (Dehalogenated Byproduct) Dehalo_RedElim->Byproduct

Caption: Catalytic cycle of cross-coupling vs. the competing dehalogenation pathway.

Troubleshooting Workflow

For a systematic approach to optimization, follow this workflow.

G Start High Dehalogenation Observed Step1 Step 1: Optimize Ligand (e.g., XPhos, SPhos) Start->Step1 Step2 Step 2: Change Base (e.g., K₃PO₄, Cs₂CO₃) Step1->Step2 If dehalogenation persists Step3 Step 3: Change Solvent (e.g., Toluene, Dioxane) Step2->Step3 If dehalogenation persists Step4 Step 4: Lower Temperature (e.g., 80 °C) Step3->Step4 If dehalogenation persists Step5 Step 5: Check Reagent Purity (Anhydrous & Degassed) Step4->Step5 If dehalogenation persists End Problem Resolved: Desired Product is Major Step5->End Successful Optimization

Sources

optimizing reaction time and temperature for 4-(4-Bromophenyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)morpholine. As a Senior Application Scientist, my objective is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial synthetic transformation. The primary focus will be on the palladium-catalyzed Buchwald-Hartwig amination, the state-of-the-art method for this C-N bond formation.

Technical Support Center: this compound Synthesis

This guide is structured in a question-and-answer format to directly address the common and complex challenges encountered during the synthesis of this compound.

Section 1: Foundational Questions & General FAQs

Q1: What is the most effective and widely used method for synthesizing this compound?

The most robust and versatile method is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (4-bromophenyl) and an amine (morpholine). Its widespread adoption is due to its superior functional group tolerance, broader substrate scope, and generally milder conditions compared to older methods like the Ullmann condensation, which often requires harsh conditions and high temperatures.[1][2]

Q2: What are the essential components of the Buchwald-Hartwig reaction for this synthesis?

A successful reaction requires the careful selection of five key components:

  • Aryl Halide: 1-Bromo-4-iodobenzene or 1,4-dibromobenzene can be used, though aryl bromides are often preferred for their balance of reactivity and stability.[3][4]

  • Amine: Morpholine.

  • Palladium Pre-catalyst: A source of palladium, often a pre-formed complex that readily generates the active Pd(0) species.

  • Ligand: Typically a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A non-nucleophilic base is required to deprotonate the morpholine, making it a more active nucleophile.

Section 2: Troubleshooting Low Yield and Incomplete Reactions

Q3: My reaction shows low to no conversion of the starting aryl bromide. What are the most likely causes and how do I troubleshoot them?

This is the most common issue and typically points to a problem with one of the core components or the reaction environment. A systematic approach is crucial.

The "engine" of your reaction is the palladium-ligand complex. Its failure is a primary suspect in low conversions.

  • Causality: The catalytic cycle for aryl bromides requires a Pd(0) catalyst that is electron-rich enough to undergo oxidative addition into the C-Br bond. The ligand's role is to promote this step and the subsequent reductive elimination.[5][6] For challenging substrates, the choice of ligand is critical.

  • Troubleshooting Steps:

    • Switch to a Pre-catalyst: If you are generating the Pd(0) catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), consider switching to a modern, air-stable pre-catalyst like a G3 or G4 Buchwald Pre-catalyst.[3][5] These provide a more reliable and efficient entry into the catalytic cycle.

    • Select a More Effective Ligand: For aryl bromides, bulky and electron-rich biarylphosphine ligands are the gold standard. If your current ligand is not performing, consider switching to one of the following, which are known to be highly effective:

      • XPhos: Excellent for a wide range of aryl halides.

      • RuPhos: Often effective for electron-deficient and sterically hindered substrates.[5]

      • SPhos: Another highly general and effective ligand.

    • Check Catalyst/Ligand Integrity: Ensure your catalyst and ligands have not degraded due to improper storage. Many phosphine ligands are air-sensitive.

The base activates the amine but can also cause side reactions or be incompatible with the catalyst system.

  • Causality: The base's primary role is to form the palladium amide intermediate. The strength and nature of the base (e.g., solubility) can significantly impact reaction rates.[6]

  • Troubleshooting Steps:

    • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for this coupling.[3]

    • Consider Alternatives for Sensitive Substrates: If your substrate has base-sensitive functional groups (not an issue for this compound itself, but relevant for derivatives), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, although this may require higher temperatures or longer reaction times.[7][8]

    • Ensure Anhydrous Conditions: The presence of water can hydrolyze strong bases and interfere with the catalytic cycle. Ensure your base is dry.

The reaction medium dictates solubility and the energy available to overcome activation barriers.

  • Causality: The solvent must dissolve the reactants and the catalyst complex. The temperature must be high enough to drive the reaction but not so high that it causes catalyst decomposition or side reactions. Typical temperatures for these couplings are in the 80-110 °C range.[3][9]

  • Troubleshooting Steps:

    • Use an Appropriate Aprotic Solvent: Toluene and 1,4-dioxane are the most common and effective solvents.[3][10] Tetrahydrofuran (THF) is also an option.

    • AVOID Inhibiting Solvents: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis. They should be strictly avoided.[3]

    • Optimize Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 110 °C (refluxing toluene). Monitor for potential byproduct formation at higher temperatures.

The active Pd(0) species is highly sensitive to oxygen.

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction. Water can interfere with the base and other reaction components.

  • Troubleshooting Steps:

    • Degas Your Solvent: The solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.

    • Maintain an Inert Atmosphere: The reaction must be set up and run under a positive pressure of Argon or Nitrogen.[9] Use proper air-free techniques (e.g., Schlenk line or glovebox).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield reactions.

TroubleshootingWorkflow start Low / No Yield catalyst 1. Check Catalyst & Ligand start->catalyst Is catalyst active? base 2. Evaluate Base catalyst->base If catalyst is robust cat_sol1 Use G3/G4 Pre-catalyst catalyst->cat_sol1 cat_sol2 Switch to XPhos / RuPhos catalyst->cat_sol2 conditions 3. Assess Conditions base->conditions If base is appropriate base_sol1 Use dry NaOtBu base->base_sol1 base_sol2 Try K3PO4 / Cs2CO3 base->base_sol2 inertness 4. Verify Inert Atmosphere conditions->inertness If conditions are standard cond_sol1 Switch to Toluene / Dioxane conditions->cond_sol1 cond_sol2 Increase Temp (80 -> 110°C) conditions->cond_sol2 inert_sol1 Degas solvent thoroughly inertness->inert_sol1 inert_sol2 Use Schlenk line / Glovebox inertness->inert_sol2

Caption: A systematic workflow for troubleshooting Buchwald-Hartwig amination.

Section 3: Optimizing Reaction Time and Temperature

Q4: How can I determine the optimal reaction time and temperature to maximize yield and minimize impurities?

Finding the "sweet spot" for time and temperature is key to an efficient and clean reaction. Prolonged heating can lead to catalyst decomposition and side reactions like hydrodehalogenation (replacement of -Br with -H).[5]

  • Systematic Approach (One-Variable-at-a-Time - OVAT):

    • Temperature Optimization: Set up a series of small-scale parallel reactions. Keep all variables (concentrations, catalyst loading, etc.) constant, but vary the temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C).[11] Run them for a fixed, extended time (e.g., 16 hours). Analyze the outcome of each by LC-MS or GC-MS to find the temperature that gives the best conversion and product-to-byproduct ratio.

    • Time Optimization: Using the optimal temperature determined in the previous step, set up a single, slightly larger reaction. Withdraw small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 16h).[11] Quench and analyze each aliquot to plot product formation over time. The optimal reaction time is the point at which the product concentration plateaus.

  • Data-Driven Approach (Design of Experiments - DoE): For more complex systems or for achieving the highest level of optimization, using DoE software allows you to vary multiple parameters (temperature, time, catalyst loading) simultaneously to build a statistical model of your reaction space and predict the true optimum.[2][11]

Parameter Optimization Summary Table
ParameterStandard ConditionOptimization StrategyRationale & Potential Issues
Temperature 100 °CTest range: 80-110 °C.Lower temps may be slow; higher temps risk catalyst decomposition and hydrodehalogenation.[3][5]
Time 12-24 hoursMonitor reaction progress by TLC/LC-MS at time intervals (1, 4, 16h).Insufficient time leads to incomplete conversion; excessive time can increase byproduct formation.[11]
Catalyst Loading 1-2 mol%Screen loadings from 0.5 mol% to 3 mol%.Lower loading is cost-effective but may be slow. Higher loading can be wasteful and sometimes lead to biaryl byproducts.[12]
Base Equivalence 1.4 - 2.0 eq.Test range: 1.2 - 2.2 eq.Insufficient base will stall the reaction. Excess base can promote side reactions.

Section 4: Experimental Protocols

Optimized Protocol for Synthesis of this compound

This protocol incorporates best practices for achieving high yield and purity.

  • Reagents & Equipment:

    • 1-bromo-4-iodobenzene (or 1,4-dibromobenzene)

    • Morpholine (distilled)

    • XPhos Pd G3 Pre-catalyst (or similar)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Schlenk flask or similar oven-dried glassware

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Preparation: In a glovebox or on a Schlenk line, add 1-bromo-4-iodobenzene (1.0 eq), XPhos Pd G3 (0.01 eq, 1 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M with respect to the aryl halide. Add morpholine (1.2 eq) via syringe.

    • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the predetermined optimal time (e.g., 16 hours, or as determined by time-course study).

    • Monitoring: Progress can be monitored by taking aliquots (under positive inert gas pressure), quenching with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or GC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a solid.[5][13]

    • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and MS analysis. The melting point should be consistent with literature values (approx. 114-118 °C).[14]

Buchwald-Hartwig Catalytic Cycle Diagram

CatalyticCycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) amine_adduct [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ pd2_complex->amine_adduct Amine Coordination (HNR₂) amide_complex L₂Pd(II)(Ar)(NR₂) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product amine_adduct->amide_complex Deprotonation (-HBr, +Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Benchchem. An In-depth Technical Guide to 4-(4-Bromobenzyl)
  • Benchchem. Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
  • Benchchem.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • University of Nottingham.
  • Reddit.
  • Guidechem. How to Prepare N-(4-BROMOPHENYL)MORPHOLINE? - FAQ.
  • YouTube.
  • ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • ResearchGate.
  • ResearchGate.
  • Chemdad Co. N-(4-BROMOPHENYL)MORPHOLINE.
  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
  • Wordpress.
  • ACS GCI Pharmaceutical Roundtable.
  • Sigma-Aldrich. This compound 97%.
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

Technical Support Center: Column Chromatography Purification of Crude 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography purification of crude 4-(4-Bromophenyl)morpholine. Moving beyond a simple list of steps, this document explains the causality behind experimental choices, offering a self-validating framework for robust and reproducible purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. Each answer is grounded in the fundamental principles of chromatography to empower you to solve not just the immediate problem, but similar challenges in the future.

Q: My product is streaking badly on the TLC plate and I'm getting poor separation on the column. What's happening?

A: This is the most common issue when purifying morpholine-containing compounds on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atom in the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This interaction leads to a non-ideal equilibrium, causing the compound to "streak" or "tail" rather than move as a compact band, resulting in poor separation and low recovery.[1]

Solution: To resolve this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent (mobile phase).

  • Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your solvent system. Triethylamine is a volatile organic base that will competitively bind to the acidic silanol groups, effectively "masking" them from your target compound. This allows the this compound to travel through the column based on polarity interactions alone, leading to sharp, well-defined bands and significantly improved separation.[1][2]

  • Alternative: A solution of ammonia in methanol (e.g., 1-2%) can be used as a component of the mobile phase, often in a dichloromethane/methanol system, which serves the same purpose.[2]

Q: The desired compound, this compound, is not moving from the baseline (Rf ≈ 0). How do I get it to elute?

A: An Rf value near zero indicates that the mobile phase is not polar enough to displace your compound from the polar stationary phase.[3] Your compound is too strongly adsorbed to the silica gel.

Solution: You need to increase the polarity of your eluent. This is typically done by increasing the proportion of the more polar solvent in your binary mixture.

  • Systematic Approach: If you are using an ethyl acetate/hexanes system, incrementally increase the percentage of ethyl acetate. For example, move from 10% ethyl acetate to 20%, then 30%, and so on, running a TLC at each step until the Rf value of your target compound is in the optimal range of 0.25-0.35.[4][5]

  • For Very Polar Impurities: If you have successfully eluted your product but other impurities remain on the baseline, you may need to switch to a more polar solvent system altogether, such as 5% methanol in dichloromethane, to flush the column.[2] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[2]

Q: My compound is eluting too quickly, right with the solvent front (Rf ≈ 1). How can I achieve better retention?

A: An Rf value near one signifies that the mobile phase is too polar. Your compound has a very low affinity for the stationary phase and is being carried along with the solvent, preventing any effective separation from non-polar impurities.[4]

Solution: You must decrease the polarity of the eluent. This is achieved by increasing the proportion of the non-polar solvent in your mixture.

  • Systematic Approach: If you are using 50% ethyl acetate in hexanes, try reducing it to 30%, then 20%, and so on. The goal is to find a solvent system where the compound interacts sufficiently with the silica gel to achieve an Rf between 0.25 and 0.35, which is ideal for column chromatography.[5]

Q: I'm observing new spots on my TLC plates after running the column, and my yield is very low. What could be the cause?

A: This suggests that your compound may be unstable on silica gel and is decomposing during the purification process. The acidic nature of silica can catalyze the degradation of sensitive compounds.[6]

Solution:

  • Confirm Instability: Perform a 2D TLC. Spot your crude material in one corner of a square TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[6][7]

  • Deactivate the Silica: You can reduce the acidity of the silica gel. This can be done by preparing a slurry of silica in your chosen eluent that already contains 1-2% triethylamine, letting it stand for an hour, and then packing the column with this slurry.

  • Switch Stationary Phase: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6] You will need to re-develop your solvent system for these stationary phases using TLC.

Q: After combining what I thought were pure fractions, my NMR spectrum still shows impurities. Why did the column not provide baseline separation?

A: This can happen for several reasons, even with a well-chosen solvent system.

  • Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude sample of at least 30:1, and up to 100:1 for difficult separations. Overloading leads to broad bands that overlap, preventing clean separation.

  • Poor Packing: If the column is not packed uniformly, channels can form, leading to an uneven solvent front and poor separation. Ensure the silica bed is level and well-compacted before loading the sample.

  • Inappropriate Fraction Size: If your fractions are too large, you may be combining the tail end of one compound's elution with the front end of another's. Collect smaller fractions, especially as your compound of interest begins to elute.

  • Dry Loading Issues: If the band of sample loaded onto the column is too thick, it will lead to broad elution bands. Use the minimum amount of silica or Celite for dry loading to ensure a narrow starting band.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the best way to choose a starting solvent system for this compound?

A: The most effective method is to use Thin-Layer Chromatography (TLC).[4][9]

  • Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. A good starting point for a compound of "normal" polarity like this compound is 20% ethyl acetate in hexanes.[2] Other systems to try could be 10%, 30%, and 40% ethyl acetate in hexanes.

  • The ideal solvent system is one that moves the spot for your desired compound to a Retention Factor (Rf) value between 0.25 and 0.35.[5] This Rf provides the best balance for achieving good separation on a column.

Q: Should I use dry loading or wet loading for my crude sample?

A: For solid samples like crude this compound, dry loading is strongly recommended.[7]

  • Why? Wet loading requires dissolving the sample in the mobile phase. If your compound has limited solubility, you may be tempted to use a stronger (more polar) solvent. Loading the sample in a solvent that is more polar than the mobile phase will disrupt the equilibration at the top of the column, leading to band broadening and poor separation.

  • Dry Loading Method: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite (about 2-3 times the mass of your crude product) to this solution.[8] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the packed column.[7]

Q: How can I visualize this compound on a TLC plate?

A: this compound has an aromatic ring and should be readily visible under a UV lamp.

  • Primary Method (Non-destructive): Use a TLC plate with a fluorescent indicator (e.g., F₂₅₄). When viewed under short-wave UV light (254 nm), the compound will absorb the UV light and appear as a dark spot against the green fluorescent background.[10]

  • Secondary Method (Staining): If UV visualization is weak, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the morpholine moiety. The plate is dipped in or sprayed with the stain, and gentle heating will reveal the compound as a yellow/brown spot on a purple background.

Q: What are the common impurities I should expect in a crude this compound sample?

A: The impurities will depend on the synthetic route used. Common synthetic methods involve the reaction of 1-bromo-4-iodobenzene or a similar activated aryl halide with morpholine. Therefore, common impurities could include:

  • Unreacted starting materials (e.g., morpholine, 1-bromo-4-iodobenzene).

  • Partially reacted intermediates.

  • Byproducts from side reactions.

  • Residual solvents from the synthesis and workup (e.g., dioxane, ethyl acetate).[11][12]

Quantitative Data Summary

ParameterRecommended Value/SystemRationale & Key Considerations
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)This particle size offers a high surface area, providing excellent resolution for flash chromatography.[8]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 0.5-1% Triethylamine (Et₃N)A standard, cost-effective system. The Et₃N is critical to prevent peak tailing of the basic amine.[1][5]
Optimal Rf on TLC 0.25 - 0.35Ensures the compound spends enough time on the stationary phase for effective separation from impurities.[5]
Silica to Sample Ratio 30:1 to 100:1 by massHigher ratios are used for more difficult separations to ensure baseline resolution.
Sample Loading Dry Loading with Silica or CelitePrevents band broadening and is ideal for solid samples or those with poor solubility in the mobile phase.[7]

Experimental Protocols

Protocol 1: Developing an Optimal Solvent System via TLC
  • Prepare a stock solution of the crude this compound (~5 mg/mL) in dichloromethane.

  • Prepare four separate TLC developing chambers, each containing a different mobile phase:

    • Chamber A: 10% Ethyl Acetate / 89.5% Hexanes / 0.5% Et₃N

    • Chamber B: 20% Ethyl Acetate / 79.5% Hexanes / 0.5% Et₃N

    • Chamber C: 30% Ethyl Acetate / 69.5% Hexanes / 0.5% Et₃N

    • Chamber D: 40% Ethyl Acetate / 59.5% Hexanes / 0.5% Et₃N

  • Using a capillary tube, spot the crude sample solution on four separate TLC plates (with fluorescent indicator).

  • Place one plate in each chamber, cover, and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculate the Rf value for the main product spot on each plate (Rf = distance spot traveled / distance solvent traveled).

  • Select the solvent system that gives an Rf value between 0.25 and 0.35 for use in the column.

Protocol 2: Column Chromatography Purification (Dry Loading)
  • Column Packing: Select an appropriate size glass column. Add a small plug of cotton or glass wool, followed by a thin layer of sand. In a beaker, prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in the chosen mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Sample Preparation: Dissolve the crude this compound (e.g., 1g) in a minimal amount of dichloromethane. Add 2-3g of silica gel to the solution.

  • Dry Loading: Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Loading the Column: Drain the solvent in the packed column down to the level of the top sand layer. Carefully add the dry sample-silica mixture to the top of the column, creating a thin, even layer. Gently tap the column to settle the powder. Add another thin layer of sand on top of the sample layer.

  • Elution: Carefully add the mobile phase to the column without disturbing the top layers. Apply positive pressure (using a pump or inert gas) to begin eluting the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Spot every few fractions on a TLC plate to monitor the elution of the product.

  • Combine and Concentrate: Once all fractions have been analyzed, combine the fractions that contain only the pure desired product. Remove the solvent by rotary evaporation to yield the purified this compound.

Purification Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Solvent System Development Crude->TLC Test various eluents Load Dry Load Sample onto Column Pack Pack Column with Silica Gel Pack->Load Elute Elute with Optimal Solvent (+ 0.5% Et3N) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

  • Benchchem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • Benchchem.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Chemistry For Everyone.
  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012-07-03).
  • ResearchGate.
  • University of York, Chemistry Teaching Labs. Determining a solvent system.
  • PubChem. This compound.
  • Chongqing Chemdad Co. N-(4-BROMOPHENYL)MORPHOLINE.
  • Sigma-Aldrich. This compound 97%.
  • ChemicalBook. N-(4-BROMOPHENYL)MORPHOLINE. (2025-08-08).
  • ChemistryViews.
  • University of Rochester, Department of Chemistry.
  • EduBirdie. Organic Chemistry Laboratory Experiment (TLC Analysis of Analgesics).
  • Organic Syntheses.

Sources

issues with the stability of 4-(4-Bromophenyl)morpholine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for 4-(4-Bromophenyl)morpholine. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental challenges, ensuring both scientific integrity and practical success in your work.

Overview: The Duality of this compound

This compound is a valuable building block in medicinal chemistry and material science, prized for its utility in introducing the morpholine moiety and serving as a handle for cross-coupling reactions.[1] Its structure, however, presents a duality in reactivity: the robust, yet potentially reactive, morpholine ring and the versatile, yet sometimes labile, bromophenyl group. Understanding the stability limits of both components is critical for successful and reproducible synthetic outcomes.

This guide is structured as a series of frequently asked questions (FAQs) that directly address common stability and reactivity issues encountered in the laboratory.

Section 1: General Stability and Handling

FAQ 1.1: What are the recommended storage and handling conditions for this compound?

Proper storage is the first line of defense against degradation.

  • Answer: this compound is a white to off-white crystalline solid with a melting point in the range of 114-118 °C.[1] For long-term stability, it should be stored in a tightly sealed container in a cool, dark, and dry place, with temperatures between 0-8 °C being optimal.[1] The compound is classified as a skin and eye irritant and may cause respiratory irritation, so appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should always be worn during handling.[2]

PropertyValueSource
CAS Number 30483-75-1[1]
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 114-118 °C[1]
Purity Typically ≥97%
Storage Temp. 0-8 °C[1]

Section 2: Stability in Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this molecule, and where most issues arise. The key is balancing the desired reactivity at the C-Br bond with the potential for side reactions.

FAQ 2.1: My Suzuki-Miyaura reaction is sluggish or failing. What are the likely causes?

This is a classic problem that often points to catalyst inhibition or suboptimal conditions.

  • Answer: A low-yielding Suzuki-Miyaura reaction can be attributed to several factors. The morpholine nitrogen, being a Lewis base, can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the choice of base and solvent system is critical.

    Troubleshooting Steps:

    • Ligand Selection: The morpholine's coordination can be overcome by using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote the requisite oxidative addition and reductive elimination steps more effectively than standard ligands like PPh₃.

    • Base Compatibility: While common bases like K₂CO₃ or Cs₂CO₃ are often effective, a stronger, non-nucleophilic base like K₃PO₄ can be beneficial, especially with less reactive boronic acids.[4]

    • Solvent System: A degassed solvent system is crucial to prevent catalyst oxidation. A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki couplings.[4] Ensure solvents are anhydrous (for the organic part) and properly sparged with an inert gas (Argon or Nitrogen).

    • Catalyst and Reagent Quality: Ensure the palladium catalyst is active and the boronic acid has not degraded (boronic acids can dehydrate to form unreactive boroxines). Running a control reaction with a simple substrate like bromobenzene can validate your catalyst system.[5]

Experimental Protocol: Troubleshooting a Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Reaction check_inert Is the reaction under a strict inert atmosphere (Ar/N₂)? start->check_inert check_reagents Are reagents (boronic acid, base) pure and dry? check_inert->check_reagents Yes optimize_solvent Ensure solvent is degassed. Try different solvent systems (Dioxane, Toluene). check_inert->optimize_solvent No check_reagents->start No (Replace Reagents) check_catalyst Is the Pd catalyst active? (Run control with bromobenzene) check_reagents->check_catalyst Yes check_catalyst->start No (Replace Catalyst) change_ligand Switch to bulky ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes change_base Screen stronger bases (e.g., K₃PO₄) change_ligand->change_base change_base->optimize_solvent success Reaction Successful optimize_solvent->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
FAQ 2.2: I am observing debromination as a major side product. How can I prevent this?

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.

  • Answer: This side reaction occurs when the aryl-palladium intermediate undergoes protonolysis or reduction instead of cross-coupling. It is often exacerbated by certain reaction conditions.

    Mitigation Strategies:

    • Minimize Hydrogen Sources: Ensure solvents are truly anhydrous. Some bases, particularly those containing water of hydration, or reactions run for extended times can contribute to this pathway.

    • Ligand Choice: Less electron-rich ligands can sometimes favor this pathway. Stick with robust phosphine ligands.

    • Reaction Time and Temperature: Overheating the reaction or letting it run for an excessive amount of time after the starting material is consumed can lead to byproduct formation. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.

    • Boronic Acid Purity: Impurities in the boronic acid can sometimes contribute to protodeborylation pathways.

Section 3: Morpholine Ring Stability and Degradation

While generally robust, the morpholine ring is not inert and can be a source of unexpected byproducts under specific conditions, particularly oxidative stress.

FAQ 3.1: Can the morpholine ring open or degrade during my reaction?

Yes, under certain oxidative conditions, the morpholine ring is susceptible to cleavage.

  • Answer: The C-C and C-N bonds of the morpholine ring can be cleaved under oxidative conditions. This is a known metabolic degradation pathway for morpholine and can be replicated in synthetic settings.[6][7]

    Conditions Leading to Ring Cleavage:

    • Strong Oxidants: The use of potent oxidants like ozone can lead to ring-opening, though yields of specific products may be low.[8]

    • Metal-Catalyzed Oxidation: Certain transition metal catalysts, particularly copper (Cu) or cobalt/manganese systems, in the presence of an oxidant (like O₂ or peroxides), can catalyze the oxidative cleavage of the C-C bonds within the morpholine ring.[9]

    • Photochemical Conditions: In the presence of visible light and O₂, photocatalytic systems can promote the oxidative ring-opening of morpholine derivatives under mild conditions.[8]

    • Radical Reactions: Hydrogen abstraction from the morpholine ring can form carbon-centered radicals. In the presence of molecular oxygen, these can initiate ring-opening pathways.[10][11]

    If your reaction involves potentially oxidative conditions (e.g., air-sensitive reagents, exposure to air at high temperatures, certain metal catalysts), and you observe unidentified polar byproducts, consider the possibility of morpholine ring degradation.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Resulting Products start Br-Ph-Morpholine path1 Debromination (Reductive/Protonolysis) start->path1 [H] or H⁺ path2 Oxidative Ring Cleavage (Metal/Light/Oxidant) start->path2 [O] prod1 Phenylmorpholine path1->prod1 prod2 Ring-Opened Amides, Amino Acids, etc. path2->prod2

Caption: Key stability challenges for this compound.
FAQ 3.2: Is the compound stable under strongly acidic or basic conditions?

The molecule shows moderate stability, but extremes should be approached with caution.

  • Answer: The stability depends on the specific conditions (temperature, concentration, duration).

    • Acidic Conditions: The morpholine nitrogen is basic and will be protonated by strong acids to form a morpholinium salt. This is generally a stable transformation and is often utilized during aqueous workups to move the compound into the aqueous layer for purification. However, prolonged exposure to very strong, hot acids could potentially promote cleavage of the ether bond within the morpholine ring, though this is not a common issue under standard workup protocols.

    • Basic Conditions: The compound is generally stable to common organic and inorganic bases used in synthesis (e.g., carbonates, hydroxides, alkoxides, amines) at moderate temperatures. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, for instance, is often removed using morpholine in DMF, highlighting the stability of the morpholine ring to basic conditions.[12] However, extremely harsh basic conditions (e.g., high temperatures with strong bases) should be evaluated on a case-by-case basis.

ConditionStability/ReactivityExpected Outcome
Strong Acid (e.g., HCl) ReactiveProtonation of morpholine nitrogen to form a water-soluble morpholinium salt.
Strong Base (e.g., NaOH) Generally StableStable under typical reaction/workup conditions.
Oxidizing Agents (e.g., O₂, H₂O₂, Cu/O₂) Potentially UnstableRisk of oxidative cleavage of the morpholine ring.[8][9]
Reducing Agents (e.g., H₂, Pd/C) Potentially UnstableRisk of hydrodehalogenation (debromination) of the aryl bromide.
Palladium Catalysts ReactiveThe C-Br bond is the primary site for cross-coupling. The morpholine N can act as a weak ligand.

Section 4: Final Recommendations

As a Senior Application Scientist, my final advice is to treat this compound as a bifunctional molecule. When planning a reaction, always consider both the desired transformation at the bromophenyl moiety and the potential for unintended reactions involving the morpholine ring.

  • Prioritize Inert Conditions: For any metal-catalyzed reaction, rigorously exclude oxygen to prevent both catalyst deactivation and potential oxidative side reactions.

  • Choose Ligands Wisely: In palladium catalysis, do not underestimate the inhibitory effect of the morpholine nitrogen. Start with bulky, electron-rich ligands for robust results.

  • Monitor Reactions Closely: Avoid unnecessarily long reaction times and high temperatures, which can promote side reactions like debromination and degradation.

  • Characterize Byproducts: If you encounter persistent issues with low yields or impurities, make an effort to characterize the byproducts. Understanding their structure can provide crucial clues to the underlying stability problem.

By applying these principles and using this guide as a resource, you can effectively troubleshoot issues and unlock the full synthetic potential of this versatile building block.

References

  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents.
  • Beller, M., et al. (2019). Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines. Angewandte Chemie International Edition, 58(31), 10803-10807.
  • Goldsmith, C. F., et al. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123-7127.
  • Goldsmith, C. F., et al. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123-7127.
  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia.
  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules.
  • Wikipedia contributors. Partial lysergamide. Wikipedia, The Free Encyclopedia.
  • MDPI. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules.
  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158.
  • PubChem. This compound.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
  • ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
  • Eawag-BBD. Morpholine Degradation Pathway.
  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
  • ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using...
  • Ataman Kimya. MORPHOLINE.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Beilstein-Institut. (2009). Pd-Catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (1982). The microbial degradation of morpholine.
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(4-Bromophenyl)morpholine, a compound of significant interest in medicinal chemistry and materials science.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its spectral features, a comparison with alternative analytical techniques, and the underlying principles guiding the experimental choices.

Introduction to this compound and the Imperative of Spectroscopic Characterization

This compound is a versatile heterocyclic compound featuring a morpholine ring N-substituted with a 4-bromophenyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[2] The bromo-aromatic substituent provides a reactive handle for further synthetic modifications, for instance, through cross-coupling reactions. Accurate and unambiguous structural confirmation is paramount in any chemical research and development endeavor, and NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3] This guide will delve into the nuances of its ¹H and ¹³C NMR spectra to provide a definitive analytical fingerprint of this important molecule.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines a standard procedure for the preparation and analysis of this compound.

Sample Preparation
  • Analyte Preparation : Weigh approximately 10-20 mg of high-purity, dry this compound. The solid should be a white to light yellow or beige powder.[4]

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Filtration : To ensure a homogeneous magnetic field and prevent shimming issues, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition
  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and acquisition time (at, around 2-4 seconds).

  • ¹³C NMR Acquisition :

    • A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required.

¹H and ¹³C NMR Spectral Data and Interpretation

The following tables summarize the experimentally observed ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d2HH-2', H-6'
6.81d2HH-3', H-5'
3.86t4HH-2, H-6
3.14t4HH-3, H-5

Note: Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
150.3C-1'
132.1C-3', C-5'
117.6C-2', C-6'
113.8C-4'
66.8C-2, C-6
49.3C-3, C-5

Note: Data obtained in CDCl₃ at 100 MHz.

In-depth Spectral Interpretation

A thorough understanding of the electronic environment of each nucleus is key to assigning the observed NMR signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 3.0-4.0 ppm).

  • Aromatic Protons (H-2', H-6', H-3', H-5') : The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which often appears as two doublets. The protons ortho to the bromine atom (H-3', H-5') are expected to be more shielded (upfield) compared to the protons ortho to the nitrogen atom of the morpholine ring (H-2', H-6'). The electron-withdrawing nature of the bromine atom and the electron-donating nature of the nitrogen atom influence the electron density of the aromatic ring. The observed doublets at δ 7.35 and δ 6.81 ppm, each integrating to two protons, are consistent with this substitution pattern.

  • Morpholine Protons (H-2, H-6, H-3, H-5) : The morpholine ring exists in a rapid chair-chair interconversion at room temperature, making the axial and equatorial protons on each carbon chemically equivalent on the NMR timescale. This results in two distinct signals for the morpholine protons. The protons on the carbons adjacent to the oxygen atom (H-2, H-6) are deshielded due to the electronegativity of oxygen and appear as a triplet at δ 3.86 ppm. The protons on the carbons adjacent to the nitrogen atom (H-3, H-5) are also deshielded, but to a lesser extent, and resonate as a triplet at δ 3.14 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum displays six distinct signals, corresponding to the six unique carbon environments in the molecule.

  • Aromatic Carbons :

    • C-1' : The carbon atom directly attached to the nitrogen (C-1') is significantly deshielded and appears at δ 150.3 ppm.

    • C-4' : The carbon atom bearing the bromine atom (C-4') is observed at δ 113.8 ppm. Its chemical shift is influenced by the heavy atom effect of bromine.

    • C-3', C-5' & C-2', C-6' : The two pairs of equivalent aromatic carbons appear at δ 132.1 ppm and δ 117.6 ppm, respectively.

  • Morpholine Carbons :

    • C-2, C-6 : The carbons adjacent to the oxygen atom are deshielded and resonate at δ 66.8 ppm.

    • C-3, C-5 : The carbons adjacent to the nitrogen atom are found at δ 49.3 ppm.

Comparison with Alternative Characterization Techniques

While NMR provides a detailed structural map, a comprehensive characterization often involves complementary techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the IR spectrum would be expected to show characteristic absorptions for:

  • C-H stretching (aromatic) : ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic) : ~2850-2960 cm⁻¹

  • C-N stretching (aromatic amine) : ~1250-1360 cm⁻¹

  • C-O-C stretching (ether) : ~1115-1140 cm⁻¹

  • C-Br stretching : ~500-600 cm⁻¹

The absence of certain bands, such as N-H stretching (~3300-3500 cm⁻¹), confirms the tertiary nature of the morpholine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show:

  • Molecular Ion (M⁺) : A prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₁₀H₁₂BrNO, MW: 242.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion peak (M⁺ and M⁺+2).

  • Fragmentation Pattern : Common fragmentation pathways would involve the loss of fragments from the morpholine ring and the cleavage of the C-N bond connecting the two rings.

Comparison with a Structurally Similar Compound: 4-(4-Bromobenzyl)morpholine

It is instructive to compare the NMR data of this compound with a closely related structure, such as 4-(4-Bromobenzyl)morpholine.[5] The key difference is the presence of a methylene (-CH₂-) bridge between the aromatic ring and the morpholine nitrogen in the latter. This seemingly small change has a significant impact on the NMR spectra:

  • ¹H NMR : 4-(4-Bromobenzyl)morpholine would exhibit a characteristic singlet for the benzylic protons (-CH₂-) typically in the range of δ 3.5-4.5 ppm. The signals for the morpholine protons would also be shifted compared to the target compound due to the change in the electronic environment of the nitrogen atom.

  • ¹³C NMR : An additional signal for the benzylic carbon would be present, and the chemical shifts of the morpholine carbons would differ, reflecting the aliphatic versus aromatic nature of the substituent on the nitrogen.

This comparison highlights the sensitivity of NMR spectroscopy to subtle structural variations, reinforcing its power in unambiguous structure determination.

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation & Confirmation interpretation->structure

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, in conjunction with complementary data from IR spectroscopy and mass spectrometry, provides an unequivocal confirmation of its molecular structure. The distinct chemical shifts and coupling patterns observed in the NMR spectra serve as a reliable fingerprint for the identification and purity assessment of this compound. This guide underscores the power of a multi-technique spectroscopic approach, with NMR at its core, for the rigorous characterization of molecules vital to pharmaceutical and materials science research.

References

  • Department of Chemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • BenchChem. (2025). In-Depth Technical Guide to the Spectral Data of 4-(4-Bromobenzyl)morpholine. Retrieved January 11, 2026, from a hypothetical BenchChem technical document.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11622851, this compound.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Williamson, K. L., & Masters, K. M. (2010). Experiment 11 — Infrared Spectroscopy. In Macroscale and Microscale Organic Experiments.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • Find, read and cite all the research you need on ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds.
  • Kamienska-Trela, K., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison.
  • Fritz, H. (2010, September 1). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate.
  • Fülöp, F., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health.
  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
  • Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Zacconi, F., et al. (n.d.).
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • El-Sawaf, A. K., et al. (2023). Synthesis, spectroscopic characterization, molecular studies, and biological evaluation of (E)-N'-((7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)morpholine-4-carbothiohydrazide and some of its transition metal complexes. Inorganica Chimica Acta, 554, 121558.
  • Singh, S., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molecules, 28(19), 6891.
  • Somsák, L., et al. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI.

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenyl)morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, medicinal chemistry, and analytical sciences, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Bromophenyl)morpholine .

In the absence of a publicly available, experimentally derived mass spectrum for this specific molecule, this guide leverages established fragmentation principles and comparative data from structurally related compounds to construct a reliable predictive model. We will dissect the molecule into its core components—the bromophenyl group and the morpholine ring—and analyze their known fragmentation behaviors to forecast the mass spectrum of the entire molecule. This approach not only offers a robust hypothesis for researchers working with this compound but also serves as an educational framework for interpreting the mass spectra of other N-aryl morpholine derivatives.

The Foundational Principles: Predicting Fragmentation

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•).[1] This molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing clues to the original structure.[1][2]

For this compound (C₁₀H₁₂BrNO, Molecular Weight: ~242.11 g/mol ), several key structural features will govern its fragmentation:[3][4][5]

  • The Bromine Isotope Pattern: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive diagnostic marker.

  • The Morpholine Ring: As a heterocyclic amine, the morpholine moiety is susceptible to alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines and ethers.[2][8] Ring opening and subsequent fragmentation are also highly probable.

  • The Aromatic Ring: The brominated phenyl group is relatively stable but can undergo characteristic fragmentations, including the loss of the bromine atom or cleavage from the morpholine nitrogen.

  • The Nitrogen Atom: The nitrogen atom, with its lone pair of electrons, is a likely site for initial ionization and can direct subsequent fragmentation pathways.

Proposed Experimental Protocol for Mass Spectrum Acquisition

To validate the predictive model presented here, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis s1 Dissolve this compound in Ethyl Acetate (1 mg/mL) s2 Vortex to Ensure Homogeneity s1->s2 gc GC Inlet (Splitless, 250°C) s2->gc Inject 1 µL col GC Column (e.g., HP-5ms, 30m x 0.25mm) Oven Program: 100°C (1 min), ramp to 280°C @ 15°C/min gc->col ms MS Detector (EI) Source: 230°C, Quad: 150°C Scan Range: 40-400 amu col->ms d1 Extract Total Ion Chromatogram (TIC) ms->d1 d2 Identify Compound Peak d1->d2 d3 Generate Background-Subtracted Mass Spectrum d2->d3 d4 Analyze Fragmentation Pattern d3->d4

Caption: Workflow for acquiring the EI mass spectrum of this compound.

Step-by-Step Methodology:

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source is suitable.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Inlet: Use a splitless injection at 250°C to ensure complete vaporization.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent), is recommended.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/minute, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Acquire data from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and extract the corresponding mass spectrum. Perform background subtraction to obtain a clean spectrum for interpretation.

Predicted Fragmentation Pattern and Key Fragments

The following table and diagram outline the predicted major fragment ions for this compound.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
241 / 243[C₁₀H₁₂BrNO]⁺•Molecular Ion (M⁺•) Moderate
212 / 214[C₈H₈BrNO]⁺•Loss of ethylene (C₂H₄) from morpholine ringModerate
184 / 186[C₇H₆BrN]⁺•Cleavage of the C-N bond with H-rearrangementHigh
156 / 158[C₆H₄Br]⁺Loss of morpholine radicalModerate
155 / 157[C₆H₄BrN]⁺•Loss of C₃H₅O from morpholine ringLow
86[C₄H₈NO]⁺Alpha-cleavage, formation of morpholinium ionHigh (Base Peak)
56[C₃H₆N]⁺Fragmentation of the morpholine ringHigh
Detailed Mechanistic Analysis

The fragmentation of this compound is predicted to proceed through several competing pathways, initiated by the ionization of the nitrogen atom.

Fragmentation_Pathway cluster_morpholine Morpholine Ring Fragmentation cluster_phenyl Bromophenyl Group Fragmentation M Molecular Ion (M⁺•) m/z 241/243 [C₁₀H₁₂BrNO]⁺• F_86 m/z 86 [C₄H₈NO]⁺ M->F_86 α-Cleavage Loss of C₆H₄Br• F_212 m/z 212/214 [C₈H₈BrNO]⁺• M->F_212 Loss of C₂H₄ F_184 m/z 184/186 [C₇H₆BrN]⁺• M->F_184 Ring Cleavage & Rearrangement Loss of C₃H₆O F_156 m/z 156/158 [C₆H₄Br]⁺ M->F_156 C-N Bond Cleavage Loss of C₄H₈NO• F_56 m/z 56 [C₃H₆N]⁺ F_86->F_56 Loss of CH₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion (m/z 241/243): The molecular ion peak should be clearly visible, exhibiting the characteristic 1:1 isotopic pattern of bromine.[6][7]

  • Alpha-Cleavage (leading to m/z 86): This is a highly favorable and common pathway for N-substituted morpholines.[2][8] Cleavage of the bond between the phenyl ring and the nitrogen atom (an alpha-cleavage relative to the ionized nitrogen) would result in the loss of a bromophenyl radical. This generates a stable, resonance-stabilized morpholinium cation [C₄H₈NO]⁺ at m/z 86 . Due to its stability, this is predicted to be the base peak in the spectrum.

  • Fragmentation of the Morpholine Ring:

    • The m/z 86 fragment can further lose a molecule of formaldehyde (CH₂O, 30 Da) via a retro-Diels-Alder-type rearrangement or similar ring fragmentation, yielding an ion at m/z 56 ([C₃H₆N]⁺) . This is a common fragment observed in the mass spectrum of morpholine itself.[9]

    • The molecular ion could also undergo an initial loss of ethylene (C₂H₄, 28 Da) from the morpholine ring, leading to a fragment at m/z 212/214 .

  • Cleavage at the C-N Bond (leading to m/z 156/158): Homolytic or heterolytic cleavage of the C-N bond can lead to the loss of a neutral morpholine radical, generating the bromophenyl cation [C₆H₄Br]⁺ at m/z 156/158 .

  • Ring Cleavage and Rearrangement (leading to m/z 184/186): A more complex fragmentation involves the opening of the morpholine ring followed by rearrangement and loss of a neutral C₃H₆O fragment, resulting in an ion at m/z 184/186 . This corresponds to a brominated aziridinium-like species or a related stable ion.

Comparative Analysis with Alternative Structures

To illustrate the diagnostic power of this fragmentation pattern, let's consider a structural isomer, 4-(4-Bromobenzyl)morpholine . While having the same molecular weight, its fragmentation would be significantly different.

  • Key Difference: The presence of a benzylic methylene (-CH₂-) group would introduce a highly favored fragmentation pathway: benzylic cleavage.

  • Predicted Fragments for Isomer: We would expect a very strong peak at m/z 170/172 corresponding to the bromobenzyl cation [Br-C₆H₄-CH₂]⁺, and a peak at m/z 100 for the [C₅H₁₀NO]⁺ fragment resulting from the loss of the bromobenzyl group. The absence of a strong m/z 86 peak and the presence of a strong m/z 170/172 peak would readily distinguish it from this compound.[10]

Conclusion

This guide provides a comprehensive, predictive framework for interpreting the EI mass spectrum of this compound. By understanding the fundamental fragmentation mechanisms associated with its constituent chemical moieties—the bromophenyl group and the morpholine ring—we can anticipate a characteristic pattern. The presence of the bromine isotopic doublet at m/z 241/243, a base peak at m/z 86 resulting from alpha-cleavage, and other key fragments at m/z 56, 156/158, and 184/186 should serve as reliable markers for the identification of this compound. The provided GC-MS protocol offers a clear path for experimental validation. This predictive and comparative approach is an invaluable tool for researchers in the rapid and confident structural elucidation of novel chemical entities.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed.
  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate.
  • This compound | C10H12BrNO - PubChem.
  • N-Acryloylmorpholine - NIST WebBook.
  • N-Formylmorpholine | C5H9NO2 - PubChem.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note - Save My Exams.
  • mass spectrum & fragmentation of 1-bromobutane - YouTube.
  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.
  • N-Formylmorpholine - NIST WebBook.
  • Morpholine, 4-phenyl- - NIST WebBook.
  • mass spectra - fragmentation patterns - Chemguide.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Morpholine - NIST WebBook.
  • Morpholine, 4-phenyl- (IR Spectrum) - NIST WebBook.
  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - ResearchGate.
  • 6.11: Fragmentation Pathways - Chemistry LibreTexts.
  • Morpholine, 4-phenyl- (Mass Spectrum) - NIST WebBook.
  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing.

Sources

A Comparative Guide to Purity Analysis: HPLC-UV vs. HPLC-MS for 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-(4-Bromophenyl)morpholine, a versatile intermediate in the synthesis of various bioactive molecules, rigorous purity analysis is imperative.[1] This guide provides an in-depth, objective comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS)—for the comprehensive purity profiling of this compound.

The narrative that follows is grounded in established scientific principles and guided by regulatory expectations, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical strategy.

The Analyte: this compound at a Glance

Understanding the physicochemical properties of the target molecule is the first step in any robust method development.

  • Structure: The molecule comprises a bromophenyl group attached to a morpholine ring. The bromophenyl moiety acts as an excellent chromophore, making it inherently suitable for UV detection.[2] The nitrogen atom within the morpholine ring is a basic site, readily accepting a proton, which makes it an ideal candidate for positive mode electrospray ionization (ESI) in mass spectrometry.

  • Molecular Weight: 242.11 g/mol .[3]

  • Key Implications for Analysis: The presence of both a UV-active chromophore and an ionizable functional group allows for a direct and meaningful comparison between HPLC-UV and HPLC-MS. The bromine atom provides a distinct isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which is a powerful confirmatory tool in MS analysis.

Foundational Principles: A Tale of Two Detectors

High-Performance Liquid Chromatography (HPLC) is the separation engine, the core of both techniques. It separates the main compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[4] The divergence occurs at the point of detection.

HPLC-UV: This is the most established and widely used detection method in quality control laboratories. Its principle is based on the Beer-Lambert Law, where the amount of UV light absorbed by the analyte as it passes through the detector is directly proportional to its concentration.[5] It is a robust, reliable, and cost-effective technique for quantitation.[6]

HPLC-MS: This technique couples the separation power of HPLC with the detection prowess of mass spectrometry.[7] As analytes elute from the column, they are ionized (e.g., via ESI) and then separated in the mass analyzer based on their mass-to-charge ratio (m/z).[7] This provides not just quantitative data but also invaluable information about the molecular weight of the eluting species, offering a much higher degree of specificity and enabling the identification of unknown impurities.[8][9]

Experimental Design: A Head-to-Head Comparison

To provide a meaningful comparison, we designed a unified chromatographic method compatible with both detectors. The method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[10][11]

Experimental Workflow

The overall process, from sample handling to final data analysis, follows a structured path, diverging only at the detection stage.

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis & Interpretation prep Weigh and dissolve this compound in Diluent hplc_system HPLC System (Pump, Autosampler, Column) prep->hplc_system uv_detect UV Detector hplc_system->uv_detect Path 1 ms_detect Mass Spectrometer hplc_system->ms_detect Path 2 uv_data Quantitative Purity (Area % Normalization) uv_detect->uv_data ms_data Quantitative Purity + Impurity Identification (Molecular Weight, Isotopic Pattern) ms_detect->ms_data comparison Comparative Performance Evaluation uv_data->comparison ms_data->comparison

Caption: Comparative experimental workflow for HPLC-UV and HPLC-MS analysis.

Detailed Experimental Protocols

1. Reagents and Materials:

  • This compound Reference Standard: Purity ≥ 99.5%

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm

  • Formic Acid (FA): LC-MS grade, 99%

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a volatile modifier that provides protons to facilitate positive mode ESI for MS detection while being compatible with UV detection.[12]

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dissolve in diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution.

3. Chromatographic Conditions:

Parameter Condition Rationale
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °C Ensures reproducible retention times by controlling viscosity and kinetics.
Injection Volume 10 µL A suitable volume to achieve good sensitivity without overloading the column.
Gradient Elution 0-2 min: 30% B A gradient is used to effectively elute potential impurities with a wide range of polarities.
2-15 min: 30% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 30% B

| | 18.1-25 min: 30% B | |

4. Detector Settings:

  • HPLC-UV (Diode Array Detector):

    • Detection Wavelength: 252 nm. Causality: This wavelength is selected based on the UV maximum (λmax) of structurally similar compounds, ensuring high sensitivity for the bromophenyl chromophore.[13]

    • Bandwidth: 4 nm

    • Reference: 360 nm, Bandwidth 10 nm

  • HPLC-MS (Quadrupole Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100–500. Causality: This range comfortably covers the molecular weight of the main compound and potential dimeric or related impurities.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

5. System Suitability Test (SST): Before analysis, five replicate injections of the Standard Solution are made. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%. This is a self-validating step to ensure the system is performing correctly before committing to sample analysis.[10]

Performance Data: A Quantitative Comparison

The following table summarizes the key validation parameters obtained for both methods, based on a hypothetical but realistic experimental outcome.

Validation ParameterHPLC-UVHPLC-MS (SIM*)Rationale for Performance
Specificity HighExceptionalUV detection can be fooled by co-eluting impurities with similar chromophores. MS discriminates based on mass, providing unambiguous detection.[12]
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity over a typical concentration range for purity analysis.
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mLMS is orders of magnitude more sensitive, capable of detecting impurities at trace levels invisible to UV.[12]
Limit of Quantitation (LOQ) ~150 ng/mL~1.5 ng/mLThe superior sensitivity of MS translates directly to a lower limit for reliable quantification.
Precision (%RSD) < 1.0%< 2.0%Both methods show excellent precision. HPLC-UV is often slightly more precise due to its simpler, more stable signal.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both techniques provide high accuracy when properly validated.

*Data for HPLC-MS is based on Selected Ion Monitoring (SIM) mode for the target analyte and expected impurities, which enhances sensitivity and selectivity.

Discussion: Choosing the Right Tool for the Job

The choice between HPLC-UV and HPLC-MS is not about which is "better" in an absolute sense, but which is more appropriate for the specific analytical challenge at hand.

The Case for HPLC-UV: The Robust Workhorse

For routine quality control of known impurities, HPLC-UV is often the preferred method. Its advantages are significant:

  • Robustness and Simplicity: UV detectors are less complex than mass spectrometers, leading to easier operation, less downtime, and greater robustness in a high-throughput QC environment.[12]

  • Cost-Effectiveness: The initial investment and ongoing maintenance costs for HPLC-UV systems are substantially lower than for HPLC-MS systems.

  • Quantitative Reliability: For quantifying impurities relative to the main peak (area percent normalization), HPLC-UV provides highly reliable and reproducible results, which is the primary requirement for many batch release tests.

However, HPLC-UV has a critical limitation: it provides no structural information. An unknown peak in a UV chromatogram is just that—a peak. Its identity cannot be confirmed without further investigation.

The Case for HPLC-MS: The Definitive Investigator

HPLC-MS excels where HPLC-UV falls short, making it indispensable for development and investigation:

  • Unambiguous Peak Identification: The primary advantage of MS is its ability to provide the molecular weight of an impurity. For this compound, observing a peak with an m/z of 243 [M+H]+ and the characteristic Br isotopic pattern provides definitive confirmation. This is crucial for identifying unknown impurities, degradation products, or process-related by-products.[14]

  • Exceptional Sensitivity: As the data shows, MS can detect impurities at levels far below the capability of UV detectors. This is vital for controlling potentially toxic or genotoxic impurities, which often have very low specification limits.[9]

  • Peak Purity Assessment: MS can determine if a single chromatographic peak contains more than one component (i.e., co-elution), a task that is challenging for UV detection alone.

The primary drawbacks of HPLC-MS are its higher cost, greater complexity, and susceptibility to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte of interest.

Logical Framework for Detector Selection

The decision process can be visualized as a logical flow based on the analytical requirements.

G start Analytical Goal Defined q_quant Routine QC for known impurities? start->q_quant q_id Need to identify unknown impurities? q_quant->q_id No hplc_uv Select HPLC-UV q_quant->hplc_uv Yes q_trace Are impurity limits very low (<0.05%)? q_id->q_trace No hplc_ms Select HPLC-MS q_id->hplc_ms Yes q_trace->hplc_uv No q_trace->hplc_ms Yes

Caption: Decision logic for selecting an HPLC detector based on analytical needs.

Conclusion and Recommendation

For the purity analysis of this compound, both HPLC-UV and HPLC-MS are powerful and valid techniques, but they serve different, often complementary, roles.

  • HPLC-UV is the ideal choice for routine quality control and batch release testing , where the primary goal is to quantify a set of known impurities against established specifications. Its robustness, low cost, and high precision make it perfectly suited for this purpose.

  • HPLC-MS is the indispensable tool for method development, impurity identification, and stability studies . Its ability to provide molecular weight information makes it the gold standard for characterizing unknown peaks and for detecting trace-level impurities that may be missed by UV detection.

A comprehensive analytical strategy in a drug development setting should leverage both. HPLC-MS is used during development to identify and characterize all potential impurities (>0.1% as per ICH guidelines). Once these impurities are identified and characterized, a simpler, more robust HPLC-UV method can be validated and transferred to the QC lab for routine, high-throughput analysis. This dual approach ensures both comprehensive characterization and efficient, cost-effective quality control.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology[11]
  • CymitQuimica. This compound. URL: https://www.cymitquimica.com/4-4-bromophenyl-morpholine-30483-75-1[16]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry[17]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.fda.gov/media/152331/download[12]
  • ICH. Quality Guidelines. URL: https://www.ich.org/page/quality-guidelines
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. URL: https://starodub.
  • PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11622851[3]
  • Chem-Impex. This compound. URL: https://www.chemimpex.com/products/01614[1]
  • Sigma-Aldrich. This compound 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/591777[4]
  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. URL: https://www.mdpi.com/1660-3397/17/12/668[19]
  • BenchChem. A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV for Impurity Quantification. URL: https://www.benchchem.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(4-Bromophenyl)piperazine Hydrochlo. URL: https://www.benchchem.com/blog/application-note-high-performance-liquid-chromatography-hplc-method-for-the-analysis-of-1-4-bromophenylpiperazine-hydrochlo/[14]
  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. URL: https://www.pharmaguideline.com/2011/03/principle-of-hplc.html
  • BenchChem. A Comparative Guide to Cross-Validation of HPLC and LC-MS Methods for Impurity Profiling. URL: https://www.benchchem.com/blog/a-comparative-guide-to-cross-validation-of-hplc-and-lc-ms-methods-for-impurity-profiling/
  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. URL: https://www.knauer.
  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. URL: https://pubmed.ncbi.nlm.nih.gov/12350089/[15]
  • Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. URL: https://www.chemyx.com/support/hplc-lc-ms-basics.html[8]
  • PubMed. High perfomance liquid chromatography in pharmaceutical analyses. URL: https://pubmed.ncbi.nlm.nih.gov/12580454/[7]
  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. URL: https://www.veeprho.
  • News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? URL: https://www.news-medical.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. URL: https://amsbiopharma.com/en/impurity-profiling-and-hplc-methods-for-drug-quality-compliance/
  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling. URL: https://www.lgcgroup.com/blog/the-benefits-of-high-resolution-mass-spectrometry-for-impurity-profiling/[10]
  • NIST. Morpholine, 4-phenyl-. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C92535&Type=UV-Vis&Index=0[2]

Sources

A Definitive Guide to the Structural Validation of 4-(4-Bromophenyl)morpholine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unequivocal structural confirmation of synthesized molecules is paramount. For N-aryl morpholine derivatives, a class of compounds with significant pharmacological interest, precise structural elucidation is the bedrock of further development. This guide provides a comprehensive, in-depth analysis of the validation of the 4-(4-Bromophenyl)morpholine structure, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of data, delving into the causality of experimental choices and the logic of spectral interpretation to provide a robust, self-validating protocol.

The Challenge: Unambiguous Structure Confirmation

While 1D NMR provides a foundational overview of a molecule's proton and carbon environments, complex spin systems and overlapping signals can often lead to ambiguity. This is particularly true for molecules like this compound, which contains both aliphatic and aromatic regions. 2D NMR spectroscopy offers a solution by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing intricate connectivity networks within the molecule.[1][2] This guide will focus on a suite of three key 2D NMR experiments: COSY, HSQC, and HMBC, which together provide a detailed and definitive map of the molecular architecture.

A Multi-faceted Approach to Structural Validation

Our strategy for validating the structure of this compound hinges on a logical progression of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation creates a self-reinforcing web of evidence.

  • 1H-1H COSY (Correlation Spectroscopy): This experiment is the starting point for mapping the proton spin systems within the molecule.[3][4] It identifies protons that are coupled to each other, typically through two or three bonds (2JHH or 3JHH).[1][5] For this compound, COSY is instrumental in establishing the connectivity within the morpholine ring and the aromatic proton spin system.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Following the identification of proton networks, the HSQC experiment directly correlates each proton with the carbon atom to which it is attached (1JCH).[6][7][8][9] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[10]

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The final piece of the puzzle is provided by the HMBC experiment, which reveals long-range correlations between protons and carbons, typically over two to three bonds (2JCH and 3JCH).[11][12][13] This is crucial for connecting the individual spin systems identified by COSY and for assigning quaternary (non-protonated) carbons.[14][15]

The logical flow of this experimental approach is visualized in the diagram below.

G cluster_0 Experimental Workflow 1D_NMR 1D NMR (¹H and ¹³C) COSY ¹H-¹H COSY 1D_NMR->COSY Identifies Proton Spin Systems HSQC ¹H-¹³C HSQC 1D_NMR->HSQC HMBC ¹H-¹³C HMBC 1D_NMR->HMBC COSY->HSQC Assigns Protons to Carbons HSQC->HMBC Provides Long-Range Connectivity Structure_Validation Complete Structure Validation HMBC->Structure_Validation Connects Fragments & Assigns Quaternary Carbons

Caption: Logical flow of information from different 2D NMR experiments.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for the acquisition of 2D NMR data for this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and General Parameters:

  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K

  • Solvent: CDCl3

1. 1H-1H COSY:

  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both F1 and F2 dimensions

  • Number of Scans: 8

  • Number of Increments: 256

  • Acquisition Time: 0.2 s

  • Relaxation Delay: 1.5 s

2. 1H-13C HSQC:

  • Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing)

  • 1H Spectral Width: 12 ppm

  • 13C Spectral Width: 160 ppm

  • Number of Scans: 16

  • Number of Increments: 256

  • 1JCH Coupling Constant: Optimized for 145 Hz

  • Relaxation Delay: 1.5 s

3. 1H-13C HMBC:

  • Pulse Program: hmbcgplpndqf

  • 1H Spectral Width: 12 ppm

  • 13C Spectral Width: 220 ppm

  • Number of Scans: 32

  • Number of Increments: 256

  • Long-Range Coupling Constant (nJCH): Optimized for 8 Hz

  • Relaxation Delay: 2.0 s

Data Interpretation and Structural Validation

The following sections detail the expected 2D NMR data for this compound and its interpretation, which collectively validate the proposed structure.

Molecular Structure and Numbering Scheme

For clarity, the following numbering scheme for this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

1H and 13C NMR Data Summary

The expected chemical shifts for the protons and carbons of this compound are summarized in the table below. These assignments are based on established chemical shift principles for similar molecular fragments.[16][17][18]

Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Multiplicity (1H)
H2', H6'~7.35~132.0d
H3', H5'~6.80~117.5d
H2, H6~3.85~66.8t
H3, H5~3.15~49.5t
C1'-~115.0-
C4'-~149.8-
COSY Analysis: Mapping the Proton Networks

The COSY spectrum reveals the correlations between protons that are coupled to each other. For this compound, we expect to see two distinct spin systems.

  • Aromatic System: A cross-peak between the protons at ~7.35 ppm (H2', H6') and ~6.80 ppm (H3', H5') confirms their ortho relationship on the bromophenyl ring.

  • Morpholine System: A cross-peak between the protons at ~3.85 ppm (H2, H6) and ~3.15 ppm (H3, H5) establishes the connectivity within the morpholine ring. The protons on the carbons adjacent to the oxygen (H2, H6) are coupled to the protons on the carbons adjacent to the nitrogen (H3, H5).

The expected COSY correlations are summarized below:

Proton 1 Correlating Proton(s) Conclusion
H2', H6' (~7.35 ppm)H3', H5' (~6.80 ppm)Defines the bromophenyl spin system.
H3', H5' (~6.80 ppm)H2', H6' (~7.35 ppm)Reciprocal correlation.
H2, H6 (~3.85 ppm)H3, H5 (~3.15 ppm)Defines the morpholine spin system.
H3, H5 (~3.15 ppm)H2, H6 (~3.85 ppm)Reciprocal correlation.
HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of all protonated carbons.

1H Signal (ppm) 13C Signal (ppm) Assignment
~7.35~132.0C2', C6'
~6.80~117.5C3', C5'
~3.85~66.8C2, C6
~3.15~49.5C3, C5

This experiment confirms that the aromatic protons at ~7.35 ppm are attached to the carbons at ~132.0 ppm, and so on. The edited HSQC experiment would also show the CH2 groups of the morpholine ring as having opposite phases to the CH groups of the aromatic ring, further confirming these assignments.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the key to connecting the different fragments of the molecule and assigning the quaternary carbons. It reveals correlations over two and three bonds.

The most critical correlations for this compound are:

  • Connecting the Rings: A correlation from the morpholine protons H3 and H5 (~3.15 ppm) to the aromatic carbon C4' (~149.8 ppm) is the definitive link between the morpholine ring and the bromophenyl ring.

  • Assigning Quaternary Carbons:

    • Correlations from H3' and H5' (~6.80 ppm) to C1' (~115.0 ppm) and C4' (~149.8 ppm) help to assign these quaternary carbons.

    • Correlations from H2' and H6' (~7.35 ppm) to C4' (~149.8 ppm) further confirm this assignment.

A summary of the key expected HMBC correlations is presented below:

Proton Correlating Carbon(s) Conclusion
H2', H6'C4', C3', C5'Confirms aromatic connectivity and position relative to C4'.
H3', H5'C1', C2', C6'Confirms aromatic connectivity and position relative to C1'.
H2, H6C3, C5Confirms morpholine connectivity.
H3, H5C2, C6, C4'Crucially links the morpholine ring to the bromophenyl ring.

The following diagram illustrates the key HMBC correlations that piece together the final structure.

Caption: Key HMBC correlations confirming the connectivity of this compound.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable validation of the structure of this compound. COSY establishes the proton connectivity within the distinct morpholine and bromophenyl fragments.[19] HSQC then unequivocally links these protons to their directly attached carbons. Finally, the crucial long-range correlations observed in the HMBC spectrum piece the molecular puzzle together, confirming the attachment of the morpholine nitrogen to the C4' position of the bromophenyl ring and allowing for the assignment of the quaternary carbons. This comprehensive, multi-technique approach exemplifies a robust and self-validating methodology for structural elucidation in modern chemical research.[2]

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) - CF NMR CEITEC.
  • What Is HSQC NMR? - Chemistry For Everyone - YouTube.
  • What Is COSY NMR? - Chemistry For Everyone - YouTube.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • 2D NMR: Homonuclear Correlation Spectroscopy (COSY) - JoVE.
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia.
  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.
  • HSQC and HMBC | NMR Core Facility - Columbia University.
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - CF NMR CEITEC.
  • What Is HMBC NMR? - Chemistry For Everyone - YouTube.
  • use of nmr in structure ellucidation | PDF - Slideshare.
  • HMBC - Chemistry LibreTexts.
  • 2D HMBC - NMR Wiki.
  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
  • This compound | C10H12BrNO | CID 11622851 - PubChem.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.
  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate.
  • Morpholines: stereochemistry and preferred steric course of quaternization.
  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed.
  • Recognizing the NMR pattern for morpholine - ACD/Labs.
  • Understanding 1D and 2D NMR Spectra of Organic Compounds.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure.
  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube.
  • Two-Dimensional NMR Spectroscopy - Chemistry LibreTexts.
  • Supporting information - The Royal Society of Chemistry.
  • N-(4-Bromophenyl)-maleimide - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • N-4-BROMOPHENYL-P-METHOXY-P,P-DIPHENYL-IMINO-PHOSPHORANE - Optional[31P NMR] - Chemical Shifts - SpectraBase.
  • Table of Characteristic Proton NMR Shifts.
  • Chemical shifts - UCL.

Sources

A Comparative Guide to the Reactivity of 4-Bromophenylmorpholine vs. 4-Chlorophenylmorpholine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The choice of coupling partners, particularly the aryl halide, is a key determinant of reaction efficiency. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 4-bromophenylmorpholine and 4-chlorophenylmorpholine, in the Suzuki coupling reaction, supported by mechanistic principles and representative experimental data.

The Decisive Step: Understanding Aryl Halide Reactivity

The generally accepted trend for aryl halide reactivity in Suzuki coupling is Ar-I > Ar-Br > Ar-Cl > Ar-F. This hierarchy is primarily dictated by the rate-determining step for many Suzuki couplings: the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.

The C-Br bond is inherently weaker and more easily broken than the C-Cl bond, leading to a lower activation energy for the oxidative addition of 4-bromophenylmorpholine compared to its chloro-analogue. This fundamental difference in bond strength translates to tangible differences in reaction kinetics and conditions.

Feature4-Bromophenylmorpholine4-ChlorophenylmorpholineRationale
Relative Reactivity HigherLowerThe C-Br bond has a lower bond dissociation energy than the C-Cl bond, facilitating faster oxidative addition to the Pd(0) catalyst.
Typical Reaction Times ShorterLongerThe faster oxidative addition for the bromide leads to a more rapid overall catalytic cycle.
Required Catalyst Loading Generally lower (e.g., 1-3 mol%)May require higher loading (e.g., 2-5 mol%)The higher reactivity of the C-Br bond allows for more efficient catalyst turnover.
Typical Reaction Temperatures Milder (e.g., 80-100 °C)Often requires elevated temperatures (e.g., 100-120 °C)Higher temperatures are needed to overcome the greater activation energy of C-Cl bond cleavage.
Ligand Choice More tolerant to a wider range of phosphine ligands (e.g., PPh₃, dppf).Often requires specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition.[1]Standard phosphine ligands may not be sufficient to activate the stronger C-Cl bond.
Base Selection A wider variety of bases can be effective (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).May benefit from stronger bases to facilitate the transmetalation step and catalyst turnover.The overall slower kinetics with chlorides may necessitate optimization of all catalytic cycle steps.
Potential Side Reactions Generally lower incidence of starting material decomposition due to milder conditions.Higher temperatures can sometimes lead to a greater incidence of side reactions, such as dehalogenation or catalyst decomposition.Milder conditions for the bromide are generally more forgiving.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial to appreciating the reactivity differences between aryl bromides and chlorides.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdR Ar-Pd(II)-R (Transmetalated Complex) Transmetalation->ArPdR R-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product CatalystRegen Catalyst Regeneration ArX Ar-X (4-halophenylmorpholine) ArX->OxAdd BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of a 4-halophenylmorpholine with an arylboronic acid. Note that the conditions for the 4-chlorophenylmorpholine may require more forcing conditions (higher temperature, longer reaction time, and a more specialized ligand) for optimal results.

Materials:
  • 4-Halophenylmorpholine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-halophenylmorpholine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromide, potentially 110 °C for the chloride) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Sources

A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of 4-Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in the construction of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic selection of the ancillary ligand for the palladium catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparative analysis of commonly employed phosphine ligands for the Buchwald-Hartwig amination of 4-bromoaniline and its derivatives, offering insights into ligand selection and experimental design.

The Crucial Role of the Ligand: A Mechanistic Perspective

The efficacy of a ligand in the Buchwald-Hartwig amination is intrinsically linked to its steric and electronic properties, which influence the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] For electron-rich substrates like 4-bromoaniline derivatives, the choice of ligand is particularly critical.

The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a low-coordinate Pd(0) species. Bulky, electron-rich ligands facilitate this step by promoting the formation of the active monoligated palladium species.[3] Following amine coordination and deprotonation by a base, the crucial C-N bond-forming reductive elimination occurs. The ligand's properties again play a vital role, with steric bulk and electron-donating ability generally accelerating this final step and preventing catalyst decomposition.[4]

Buchwald-Hartwig Catalytic Cycle cluster_0 Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Regeneration of Catalyst Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Analysis of Leading Ligand Classes

The following sections provide a comparative overview of prominent phosphine ligand classes for the amination of 4-bromoaniline derivatives. The selection is based on their prevalence in the literature and demonstrated efficacy with electron-rich aryl bromides.

Buchwald's Biarylphosphine Ligands: The Workhorses of C-N Coupling

Developed by the Buchwald group, this class of ligands is characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on both rings.[5] Their steric bulk and electron-rich nature are key to their high performance.

LigandKey FeaturesPerformance with 4-Bromoaniline Derivatives
XPhos Highly versatile and robust. Promotes efficient coupling of a wide range of amines.[6]Generally provides high yields for the coupling of both primary and secondary amines with 4-bromoaniline. A reliable choice for initial screening.
SPhos Similar to XPhos but can offer improved performance for certain substrate combinations.[7]Often exhibits comparable or slightly superior performance to XPhos, particularly with challenging secondary amines.
RuPhos Particularly effective for the coupling of secondary amines, including sterically hindered ones.[8]An excellent choice for the arylation of secondary amines with 4-bromoaniline derivatives, often providing higher yields and faster reaction times compared to other ligands.[9]
BrettPhos The ligand of choice for the highly selective monoarylation of primary amines.[10]Ideal for reactions where monoarylation of a primary amine with 4-bromoaniline is the desired outcome, minimizing the formation of diarylated byproducts.

Expert Insight: The choice between these ligands is often substrate-dependent. For a general screening with a new 4-bromoaniline derivative, XPhos or SPhos are excellent starting points. If the coupling involves a secondary amine, RuPhos should be strongly considered. For selective monoarylation of primary amines, BrettPhos is the preferred ligand.

Josiphos Ligands: Highly Efficient Ferrocene-Based Diphosphines

Josiphos ligands are a class of ferrocene-based diphosphine ligands known for their high efficiency and versatility in various catalytic reactions, including the Buchwald-Hartwig amination.[11] Their unique structure, combining steric hindrance and strong electron-donating properties, allows for very low catalyst loadings.[12]

LigandKey FeaturesPerformance with 4-Bromoaniline Derivatives
CyPF-tBu A highly active and versatile Josiphos ligand. Enables couplings at very low catalyst loadings.[12]Demonstrates exceptional activity for the amination of electron-rich aryl bromides like 4-bromoaniline, often achieving high yields with catalyst loadings as low as 0.005 mol%.[12]

Expert Insight: Josiphos ligands are particularly advantageous for large-scale synthesis where minimizing catalyst cost is crucial. Their high turnover numbers make them an economically attractive option.

Other Notable Ligands

While the Buchwald and Josiphos ligands are among the most prominent, other classes of ligands have also demonstrated utility in the amination of aryl bromides.

Ligand ClassKey FeaturesPerformance with 4-Bromoaniline Derivatives
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust bonds with palladium. Can be superior to phosphines in certain cases.[13]Can provide high yields, sometimes under milder conditions than phosphine-based systems. The steric and electronic properties of the NHC are critical for success.
Trialkylphosphines (e.g., P(t-Bu)₃) Highly electron-donating and sterically demanding.Effective for the amination of aryl bromides, often promoting rapid reactions.

Experimental Data: A Comparative Overview

While a direct, comprehensive comparative study under identical conditions for 4-bromoaniline is scarce in the literature, the following table synthesizes representative data to illustrate the relative performance of different ligands for the amination of structurally similar electron-rich aryl bromides.

Aryl BromideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleAnilineXPhosNaOtBuToluene1001695[3]
4-BromoanisoleMorpholineRuPhosNaOtBuToluene80298[8]
4-Bromotoluenen-OctylamineBrettPhosLiHMDSTHFRT196[10]
4-BromotolueneBenzophenone ImineCyPF-tBuNaOtBuDioxane100398[12]

Note: This table is illustrative and direct comparisons should be made with caution due to variations in reaction conditions.

Experimental Protocols

The following are generalized, step-by-step methodologies for performing a Buchwald-Hartwig amination with a 4-bromoaniline derivative.

General Protocol for Small-Scale Screening

This protocol is suitable for initial ligand and condition screening.

Screening_Workflow start Start prep Prepare Reaction Vial (under inert atmosphere) start->prep add_solids Add Pd precatalyst, ligand, base, and 4-bromoaniline derivative prep->add_solids add_liquids Add amine and solvent add_solids->add_liquids react Heat and Stir (monitor by TLC/GC/LC-MS) add_liquids->react workup Work-up (quench, extract) react->workup purify Purification (column chromatography) workup->purify end End purify->end

Caption: A typical workflow for a small-scale Buchwald-Hartwig amination screening.

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), the base (e.g., NaOtBu, 1.4-2.0 equiv.), and the 4-bromoaniline derivative (1.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add the amine (1.1-1.5 equiv.) and the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time, monitoring its progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The selection of an optimal ligand for the Buchwald-Hartwig amination of 4-bromoaniline derivatives is a multifaceted decision that depends on the specific amine coupling partner, desired selectivity, and economic considerations.

  • For general applications and initial screening, the versatile and robust biarylphosphine ligands XPhos and SPhos are highly recommended.

  • When coupling with secondary amines, RuPhos is often the ligand of choice, providing superior yields and reaction rates.

  • For the selective monoarylation of primary amines, BrettPhos is the state-of-the-art ligand.

  • For large-scale synthesis where catalyst loading is a key concern, the highly active Josiphos ligands offer a cost-effective solution.

It is imperative for researchers to perform a preliminary screening of ligands and reaction conditions to identify the optimal system for their specific 4-bromoaniline derivative and amine of interest. This guide provides a solid foundation for making informed decisions in this critical aspect of modern synthetic chemistry.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21655–21663. [Link]
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Urgaonkar, S., Nagarajan, M., & Verkade, J. G. (2003). P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. The Journal of Organic Chemistry, 68(2), 452–459. [Link]
  • Kwiecień, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17997–18010. [Link]
  • Lee, D.-H., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 23(10), 2635. [Link]
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
  • Wang, D., et al. (2019). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]
  • Stradiotto, M., & Kelly, C. P. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 40(39), 9947-9958. [Link]
  • Wikipedia contributors. (2023, December 18). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Hartwig, J. F., & Cook, K. S. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 140(11), 4039–4048. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21655–21663. [Link]
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
  • Cosgrove, S. C. A., et al. (2021). GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor. Angewandte Chemie International Edition, 60(42), 22759-22763. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylmorpholine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylmorpholine analogs, a class of compounds that has garnered significant attention in oncological research. The morpholine ring is a versatile scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[1][2][3] When combined with a phenyl group and integrated into larger heterocyclic systems, these analogs have demonstrated potent anticancer activities through various mechanisms of action, most notably as kinase inhibitors.[2][4]

This document will delve into the nuanced structural modifications that influence the biological activity of these compounds, compare their efficacy across different cancer cell lines, and provide detailed experimental protocols for their evaluation. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel, more effective anticancer agents.

The Strategic Role of the Morpholine Moiety

The morpholine ring is not merely a passive linker. Its inclusion in a molecular structure can confer several advantageous properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated compared to other cyclic amines, which can be favorable for cell permeability and metabolic stability. This unique combination often leads to improved solubility and a better overall pharmacokinetic profile, making the morpholine moiety a "privileged pharmacophore" in drug design.[1][2]

Comparative SAR of 4-Phenylmorpholine Analogs Across Different Scaffolds

The anticancer activity of 4-phenylmorpholine analogs is critically dependent on the core heterocyclic scaffold to which they are attached and the nature of substituents on the phenyl ring. The following sections compare the SAR of these analogs based on prominent scaffolds investigated in oncology.

Quinazoline-Based Analogs

The quinazoline core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs like gefitinib featuring this scaffold.[1][4] The incorporation of a 4-phenylmorpholine moiety has been explored in the context of inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer.

A notable example is the development of 4-morpholino-2-phenylquinazoline derivatives as inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[5] In these series, the substitution pattern on the 2-phenyl ring and the quinazoline core itself significantly impacts potency and selectivity.

Key SAR Insights for Quinazoline Analogs:

  • Substituents on the 2-Phenyl Ring: Hydroxy and isopropyl groups at the para-position of the phenyl ring have been shown to be favorable for cytotoxic activity.[1] Conversely, electron-withdrawing groups like a cyano group at the para-position or a fluoro group at the ortho-position can lead to selective activity against specific cell lines, such as A549 lung cancer cells.[1]

  • Fusion of Additional Rings: Fusing a thiophene ring to the quinazoline core, creating a thieno[3,2-d]pyrimidine scaffold, has been shown to dramatically increase inhibitory activity against PI3K p110α.[5]

Below is a workflow for the typical evaluation of such analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Lead Optimization Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Viability Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cell_Viability Kinase_Assay Kinase Inhibition Assay (e.g., PI3Kα) Cell_Viability->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Kinase_Assay->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the synthesis, in vitro evaluation, and SAR-guided optimization of 4-phenylmorpholine analogs.

Quinoline-Based Analogs

The quinoline scaffold is another versatile heterocyclic system found in numerous anticancer agents.[6] Research into 2-morpholino-4-anilinoquinoline derivatives has revealed promising antitumor activity against hepatocellular carcinoma (HepG2) cells.[6]

Key SAR Insights for Quinoline Analogs:

  • Substitution on the C4-Anilino Moiety: The substitution pattern on the aniline ring at the 4-position of the quinoline core is a critical determinant of activity. Specific substitutions can enhance cytotoxicity and selectivity for cancer cells over normal cells.[6] For instance, compounds with certain substituents demonstrated higher activity and were also effective at inhibiting cell migration and adhesion, which are crucial processes in metastasis.[6]

Comparative Biological Activity of 4-Phenylmorpholine Analogs

The following table summarizes the in vitro anticancer activity of representative 4-phenylmorpholine analogs from the literature. This data allows for a direct comparison of the effects of different structural modifications.

Compound IDCore ScaffoldKey SubstituentsCancer Cell LineIC50 (µM)Target(s)Reference
15e Thieno[3,2-d]pyrimidine2-phenylA375 (Melanoma)0.58PI3K p110α (IC50 = 2.0 nM)[5]
AK-3 Quinazoline2-phenyl, N,N-dimethylamineA549 (Lung)10.38 ± 0.27-[1]
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 Quinazoline2-phenyl, otherA549 (Lung)8.55 ± 0.67-[1]
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29
3c Quinoline2-morpholino, 4-anilinoHepG2 (Liver)11.42-[6]
3d Quinoline2-morpholino, 4-anilinoHepG2 (Liver)8.50-[6]
3e Quinoline2-morpholino, 4-anilinoHepG2 (Liver)12.76-[6]
ZSTK474 Furo[2,3-d]pyrimidine2-(difluoromethyl)-4-morpholino--PI3Kα (IC50 = 5.0 nM), PI3Kδ (IC50 = 3.9 nM)[7]
6a Furo[2,3-d]pyrimidineEthanolamine instead of morpholine--PI3Kα (IC50 = 9.9 nM)[7]
6b Furo[2,3-d]pyrimidineDiethanolamine instead of morpholine--PI3Kα (IC50 = 3.7 nM)[7]

Key Signaling Pathways

The anticancer effects of 4-phenylmorpholine analogs are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a primary target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog 4-Phenylmorpholine Analog (e.g., 15e) Analog->PI3K Inhibition

Caption: The inhibitory effect of 4-phenylmorpholine analogs on the PI3K/Akt/mTOR signaling pathway.

Inhibition of PI3K by these analogs prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR. This blockade can lead to cell cycle arrest, typically in the G1 phase, and the induction of apoptosis.[1] Mechanistic studies have shown that potent analogs can induce programmed cell death as the primary mode of eliminating cancer cells.[1]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of 4-phenylmorpholine analogs.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a quantitative measure of the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

1. Cell Seeding: a. Culture cancer cells (e.g., A549, MCF-7, HepG2) to ~80% confluency in appropriate growth medium. b. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the 4-phenylmorpholine analog in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. c. Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plates for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol is for determining the direct inhibitory effect of the analogs on a specific kinase.

1. Reagents and Materials: a. Recombinant human PI3K p110α/p85α protein. b. Kinase substrate (e.g., PIP2). c. ATP. d. Kinase buffer. e. Detection reagent (e.g., ADP-Glo™ Kinase Assay kit). f. Test compounds (4-phenylmorpholine analogs).

2. Assay Procedure: a. Prepare serial dilutions of the test compounds in kinase buffer. b. In a 384-well plate, add the recombinant PI3Kα enzyme. c. Add the test compounds at various concentrations. d. Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP. e. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity. This is typically measured as a luminescent signal.

3. Data Analysis: a. Plot the percentage of kinase inhibition against the log of the compound concentration. b. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The 4-phenylmorpholine scaffold is a highly valuable platform for the development of novel anticancer agents. SAR studies have consistently shown that the biological activity of these analogs can be finely tuned by modifying the core heterocyclic system and the substitution patterns on the phenyl ring. Quinazoline and quinoline-based analogs have emerged as particularly promising, with several compounds demonstrating potent inhibition of the PI3K pathway and significant cytotoxicity against a range of cancer cell lines.

The key to advancing this field lies in the iterative process of rational design, chemical synthesis, and rigorous biological evaluation. The experimental protocols and SAR insights provided in this guide offer a framework for these efforts. By understanding the causal relationships between chemical structure and biological function, researchers can continue to optimize the 4-phenylmorpholine scaffold to develop next-generation oncology therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Source: Bioorganic & Medicinal Chemistry. URL:[Link]
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences. URL:[Link]
  • Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Source: RSC Medicinal Chemistry. URL:[Link]
  • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: RSC Advances. URL:[Link]
  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Source: Molecules. URL:[Link]
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: Bioorganic Chemistry. URL:[Link]
  • Title: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Source: Frontiers in Chemistry. URL:[Link]
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: Semantic Scholar. URL:[Link]
  • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Source: RSC Advances. URL:[Link]
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source: Pharmaceuticals (Basel). URL:[Link]
  • Title: 4-aminoquinazoline analogs: a novel class of anticancer agents. Source: Mini Reviews in Medicinal Chemistry. URL:[Link]
  • Title: Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Source: Frontiers in Chemistry. URL:[Link]
  • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 4-Arylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-arylmorpholine structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, therefore, is of paramount importance in the discovery and development of new therapeutics.[1] This guide provides an in-depth comparison of the three most prevalent cross-coupling methods for the construction of the C–N bond in 4-arylmorpholines: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. By examining the reaction yields, mechanistic underpinnings, and practical considerations of each, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

At a Glance: Method Comparison

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Aryl Source Aryl halides/triflatesAryl halidesArylboronic acids
Typical Yields Good to excellentModerate to goodGood to excellent
Reaction Temp. Room temp. to moderate heatingHigh temperaturesRoom temperature
Functional Group Tol. HighModerateHigh
Key Advantage Broad scope, high yieldsLow-cost catalystMild conditions, air tolerant
Key Disadvantage Expensive catalyst/ligandsHarsh conditions, limited scopeStoichiometric base often needed

Delving into the Chemistry: Mechanisms and Rationale

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and rational substrate selection.

The Palladium Powerhouse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in C-N bond formation due to its high efficiency and broad substrate scope.[2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the 4-arylmorpholine and regenerate the active catalyst.

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(N-morpholine)L Ar-Pd(II)(N-morpholine)L Ar-Pd(II)(X)L->Ar-Pd(II)(N-morpholine)L + Morpholine - HX 4-Arylmorpholine 4-Arylmorpholine Ar-Pd(II)(N-morpholine)L->4-Arylmorpholine Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L Morpholine Morpholine Morpholine->Ar-Pd(II)(N-morpholine)L Base Base Base->Ar-Pd(II)(N-morpholine)L - Base-H+

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as XPhos and RuPhos, are often employed to promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction times.[3]

The Classic Copper Route: Ullmann Condensation

The Ullmann condensation is the oldest of the three methods, traditionally involving the copper-catalyzed reaction of an aryl halide with an amine at high temperatures.[4] While modern iterations have seen improvements, the core principle remains. The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition of the aryl halide to a Cu(III) intermediate, followed by reductive elimination.

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-N-morpholine Cu(I)-N-morpholine Cu(I)X->Cu(I)-N-morpholine + Morpholine - HX Ar-Cu(III)(X)(N-morpholine) Ar-Cu(III)(X)(N-morpholine) Cu(I)-N-morpholine->Ar-Cu(III)(X)(N-morpholine) Oxidative Addition (Ar-X) 4-Arylmorpholine 4-Arylmorpholine Ar-Cu(III)(X)(N-morpholine)->4-Arylmorpholine Reductive Elimination Ar-X Ar-X Ar-X->Ar-Cu(III)(X)(N-morpholine) Morpholine Morpholine Morpholine->Cu(I)-N-morpholine Base Base Base->Cu(I)-N-morpholine - Base-H+

Figure 2: Proposed catalytic cycle of the Ullmann condensation.

The high reaction temperatures traditionally required for the Ullmann condensation can limit its applicability, particularly for substrates with sensitive functional groups.[5] However, the low cost of copper catalysts makes it an attractive option when suitable.

The Mild Copper Alternative: Chan-Lam Coupling

The Chan-Lam coupling offers a milder, copper-catalyzed alternative to the Ullmann condensation. This reaction utilizes arylboronic acids as the arylating agent and often proceeds at room temperature in the presence of air.[6][7] The mechanism is believed to involve the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid to form a Cu(II)-aryl-amine intermediate. This can then undergo reductive elimination, or be oxidized to a Cu(III) species which then reductively eliminates the product.

Chan_Lam_Coupling cluster_0 Catalytic Cycle Cu(II) Cu(II) Cu(II)-N-morpholine Cu(II)-N-morpholine Cu(II)->Cu(II)-N-morpholine + Morpholine Ar-Cu(II)-N-morpholine Ar-Cu(II)-N-morpholine Cu(II)-N-morpholine->Ar-Cu(II)-N-morpholine Transmetalation (Ar-B(OH)2) 4-Arylmorpholine 4-Arylmorpholine Ar-Cu(II)-N-morpholine->4-Arylmorpholine Reductive Elimination Cu(0) Cu(0) Cu(0)->Cu(II) Oxidation (O2) Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Cu(II)-N-morpholine Morpholine Morpholine Morpholine->Cu(II)-N-morpholine

Figure 3: Simplified catalytic cycle of the Chan-Lam coupling.

The ability to run the Chan-Lam coupling under aerobic conditions at room temperature is a significant practical advantage, reducing the need for specialized equipment and handling procedures.[6]

Yield Comparison: A Data-Driven Analysis

The following table summarizes representative yields for the synthesis of various 4-arylmorpholines using the three discussed methods. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Aryl PartnerBuchwald-Hartwig Yield (%)[8]Ullmann Yield (%)[9]Chan-Lam Yield (%)[10]
4-Tolylbromide99--
4-Anisylbromide90--
4-Chlorotoluene94--
4-Bromobenzonitrile-85-
4-Iodonitrobenzene-95-
Phenylboronic acid--83
4-Methoxyphenylboronic acid--86
4-Trifluoromethylphenylboronic acid--75

As the data suggests, the Buchwald-Hartwig amination consistently delivers high to excellent yields with a range of aryl halides.[8] The Ullmann condensation can also provide good yields, particularly with electron-deficient aryl halides.[9] The Chan-Lam coupling demonstrates good to excellent yields with various arylboronic acids.[10]

Experimental Protocols: Step-by-Step Methodologies

The following are generalized protocols for the synthesis of 4-(p-tolyl)morpholine, a representative 4-arylmorpholine, using each of the three methods.

Buchwald-Hartwig Amination Protocol

Materials:

  • 4-Bromotoluene

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol) via syringe.

  • Add anhydrous toluene (5 mL).

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Ullmann Condensation Protocol

Materials:

  • 4-Bromotoluene

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • Add DMSO (5 mL).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan-Lam Coupling Protocol

Materials:

  • p-Tolylboronic acid

  • Morpholine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add p-tolylboronic acid (1.2 mmol), morpholine (1.0 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Add DCM (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Field-Proven Insights and Practical Considerations

Catalyst Cost and Availability:

  • Buchwald-Hartwig: Palladium catalysts and the specialized phosphine ligands are generally the most expensive components. However, their high efficiency often justifies the cost, especially in the context of high-value pharmaceutical intermediates.

  • Ullmann and Chan-Lam: Copper catalysts are significantly cheaper and more abundant than palladium, making these methods more cost-effective for large-scale synthesis.[5]

Reaction Conditions and Sensitivity:

  • Buchwald-Hartwig: Requires anhydrous and anaerobic conditions to prevent catalyst deactivation, necessitating the use of Schlenk techniques or a glovebox.

  • Ullmann: Traditionally requires high temperatures, which can be a limitation for thermally sensitive substrates. Modern protocols have made strides in lowering reaction temperatures.[5]

  • Chan-Lam: The mild, aerobic conditions are a major advantage, simplifying the experimental setup and execution.[6]

Scalability:

  • Buchwald-Hartwig: The scalability of this reaction has been well-demonstrated in industrial settings. Careful control of reaction parameters is crucial for consistent results on a larger scale.

  • Ullmann: The heterogeneous nature of some traditional Ullmann reactions can pose scalability challenges. Homogeneous, ligand-accelerated versions are more amenable to scale-up.

  • Chan-Lam: The use of stoichiometric copper and base can generate significant waste streams on a large scale, which may require consideration for process efficiency and environmental impact.

Conclusion: Selecting the Optimal Method

The choice of cross-coupling method for the synthesis of 4-arylmorpholines is a multifaceted decision that depends on the specific substrate, desired scale, and available resources.

  • The Buchwald-Hartwig amination stands out for its broad substrate scope and consistently high yields, making it the method of choice for complex and sensitive molecules, despite the higher cost of the catalyst system.

  • The Ullmann condensation , with its inexpensive copper catalyst, remains a viable option, particularly for electron-deficient aryl halides and when cost is a primary driver.

  • The Chan-Lam coupling offers a compelling combination of mild reaction conditions, operational simplicity, and good yields, making it an excellent choice for a wide range of applications, especially when avoiding harsh conditions is a priority.

By carefully considering the advantages and limitations of each method, researchers can confidently select the most appropriate synthetic route to access the valuable class of 4-arylmorpholine compounds.

References

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
  • Szilágyi, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Munir, I., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity. [Link]
  • Yong, F. F., & Teo, Y.-C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. Tetrahedron Letters. [Link]
  • Monnier, F., & Taillefer, M. (2013). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Nagy, V., et al. (2021). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – A European Journal. [Link]
  • Chan, D. M. T., et al. (1998).
  • Kim, J., & Chang, S. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances. [Link]
  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
  • Antermite, D., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Dalton Transactions. [Link]
  • Lam, P. Y. S., et al. (2003). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Topics in Current Chemistry. [Link]
  • Paul, S., et al. (2018). Recent advances in Chan-Lam Coupling Reaction. Tetrahedron. [Link]
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald–Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal. [Link]
  • Cameo, T. C., et al. (2021). Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms. Journal of Molecular Structure. [Link]
  • Munir, I., et al. (2018). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity. [Link]
  • de la Torre, M. G., & G. A. Molander. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Kaur, N., et al. (2020). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic Chemistry. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017).
  • Kaur, N., et al. (2021). Chan-Lam coupling reactions: Synthesis of heterocycles.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Russian Chemical Reviews. [Link]
  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]
  • Kashani, S. K., et al. (2021).
  • da S. Costa, C. E., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry. [Link]
  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
  • Qiao, J. X., & Lam, P. Y. S. (2011). Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. Synthesis. [Link]
  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules. [Link]
  • Kumar, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wang, Z. (2010). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Munir, I., et al. (2018). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity. [Link]
  • Fui, C. J., et al. (2020). Ullmann reaction of substituted aryl halide and phenol compound. Journal of the Indian Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercial 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity of a starting material is not a trivial detail; it is the bedrock of reproducible science and the first line of defense against unforeseen impurities in an active pharmaceutical ingredient (API). 4-(4-Bromophenyl)morpholine is a critical building block in the synthesis of numerous therapeutic agents.[1] Its quality directly influences the impurity profile, yield, and overall success of downstream synthetic steps. Consequently, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. A robust, internal verification of purity is a mandatory aspect of quality control and regulatory compliance.[2]

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of commercial this compound. We will move beyond simple protocols to explain the causality behind methodological choices, enabling you to build a self-validating system for quality assurance in your laboratory.

The Commercial Landscape: What the Labels Say

A survey of commercial suppliers reveals that this compound is typically available in purities ranging from 97% to over 99%.[1][3][4] Notably, the stated purity is often tied to a specific analytical method, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1] This immediately highlights a critical concept: purity is method-dependent. A compound that is "98% pure by GC" may have non-volatile impurities that are invisible to the GC method but would be readily detected by HPLC. This necessitates an orthogonal approach—using multiple, different analytical techniques to gain a comprehensive understanding of a sample's purity.

Supplier CategoryStated PurityCommon Analytical Method Cited
Standard Reagent97%Not always specified
High Purity>98.0%Gas Chromatography (GC)
Premium Grade≥99%High-Performance Liquid Chromatography (HPLC)[1]

Orthogonal Analytical Approaches for Purity Determination

A truly rigorous purity assessment relies on a multi-technique strategy. We will compare the three most powerful methods for this specific molecule: HPLC, GC-MS, and NMR Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

Expertise & Experience: HPLC is the premier technique for quantifying non-volatile or thermally labile impurities. For this compound, with its aromatic ring, this method offers excellent sensitivity. The bromophenyl moiety is a strong chromophore, making UV detection highly effective. We choose a reverse-phase C18 column because it effectively separates molecules based on hydrophobicity, which is ideal for this moderately polar compound and its potential process-related impurities.

Trustworthiness: A well-developed HPLC method provides exceptional precision and reproducibility. By "spiking" the sample with known potential impurities (e.g., starting materials), the method can be validated for specificity, ensuring that the peaks corresponding to impurities are well-separated from the main analyte peak.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 5 µL.[5]

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (10 mg) s2 Dissolve & Dilute (10 mL Acetonitrile/Water) s1->s2 a1 Inject 5 µL onto C18 Column s2->a1 a2 Run Gradient Elution a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate All Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3 start Obtain Total Ion Chromatogram (TIC) peak_check Are impurity peaks present? start->peak_check main_peak Extract Mass Spectrum of Main Peak peak_check->main_peak No impurity_peak Extract Mass Spectrum of Impurity Peak peak_check->impurity_peak Yes confirm_id Confirm Identity: M/Z 241/243 Br Isotope Pattern main_peak->confirm_id db_search Search Spectrum against NIST/Wiley Database impurity_peak->db_search end_pure Report Purity confirm_id->end_pure end_impure Report Purity and Identified Impurities tentative_id Propose Tentative Impurity Structure db_search->tentative_id tentative_id->end_impure

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 4-(4-Bromophenyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the success of any drug discovery campaign. The compound 4-(4-bromophenyl)morpholine is a widely utilized intermediate, valued for its dual functionality: the morpholine ring, a privileged scaffold known to impart favorable pharmacokinetic properties, and the bromophenyl group, a versatile handle for synthetic elaboration, primarily through cross-coupling reactions.[1][2] This guide provides an in-depth comparison of viable alternatives to this cornerstone building block, offering researchers and drug development professionals the data and experimental context needed to navigate the complex decision-making process of lead optimization.

The rationale for seeking alternatives is multifaceted. Medicinal chemists may aim to modulate physicochemical properties, enhance metabolic stability, explore novel intellectual property space, or improve target engagement by altering the scaffold's geometry and electronic profile.[3][4] This guide is structured to address these challenges by dissecting this compound into its two constituent pharmacophores—the morpholine ring and the 4-bromophenyl group—and exploring high-value replacements for each.

Part 1: The Morpholine Moiety: A Privileged Scaffold and Its Bioisosteres

The morpholine heterocycle is a mainstay in drug design, frequently incorporated to enhance solubility, metabolic stability, and overall drug-like properties.[5][6][7] Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen's basicity (pKa ≈ 8.7) is often optimal for biological interactions without the liabilities of more basic amines.[8] However, despite its advantages, the morpholine ring is not metabolically inert and its conformational profile may not be ideal for all biological targets.[9][10]

Rationale for Morpholine Replacement

The primary drivers for replacing the morpholine ring include:

  • Improving Metabolic Stability: While generally more stable than piperidines, morpholines can undergo oxidation at the carbons adjacent to the nitrogen or oxygen, or N-dealkylation.[9]

  • Modulating Physicochemical Properties: Fine-tuning pKa, lipophilicity (cLogP), and polarity is often necessary to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring Novel Exit Vectors: The chair-like conformation of morpholine presents specific vectors for substitution. Alternative scaffolds can offer different three-dimensional arrangements to better probe the binding site.[11]

  • Increasing sp³ Character: Moving away from flat, aromatic structures towards more three-dimensional molecules is a well-established strategy to improve solubility and reduce off-target toxicity.[3]

Comparative Analysis of Morpholine Bioisosteres

The selection of a morpholine bioisostere is a balance of synthetic accessibility and the desired property modulation. The table below compares several common alternatives.

ScaffoldRepresentative StructureApprox. pKaApprox. cLogP (unsubstituted)Relative Metabolic StabilityKey Features & Rationale
Morpholine Morpholine8.7-1.0ModerateBenchmark. Good balance of properties, H-bond acceptor.[8]
Piperidine Piperidine11.20.8LowerMore basic, more lipophilic. Often more susceptible to CYP-mediated oxidation.[9][11]
Thiomorpholine Thiomorpholine9.1-0.2VariableCan be oxidized to sulfoxide/sulfone in vivo, significantly increasing polarity.
Piperazine Piperazine9.7 (N1), 5.6 (N2)-1.2VariableOffers an additional point for substitution to modulate properties or attach solubilizing groups.[11]
Azaspiro[3.3]heptane Azaspiro[3.3]heptane~10.5~0.5HigherRigid, spirocyclic scaffold. Increases 3D character and provides unique exit vectors.[11]
3-Oxa-8-azabicyclo[3.2.1]octane 3-Oxa-8-azabicyclo[3.2.1]octane~9.0~-0.4HigherConformationally restricted analog of morpholine. Can improve binding affinity by reducing entropic penalty.

Part 2: The 4-Bromophenyl Group: A Versatile Handle and Its Replacements

The 4-bromophenyl moiety serves as a robust and reliable synthetic handle. The carbon-bromine bond is readily activated by palladium catalysts, enabling a wide range of C-C, C-N, and C-O bond-forming reactions, with the Suzuki-Miyaura coupling being the most prominent.[12][13][14]

Rationale for Bromophenyl Replacement

Key motivations for replacing the 4-bromophenyl group include:

  • Altering Reaction Kinetics: Different halogens or pseudo-halides offer a range of reactivities in cross-coupling, which can be crucial for substrates with sensitive functional groups.[12]

  • Modulating Electronic Properties: Replacing the phenyl ring with electron-rich or electron-poor heterocycles can profoundly impact the electronics of the final molecule, affecting target engagement and pKa.

  • "Escaping Flatland": The planarity of aryl rings can lead to undesirable properties like poor solubility and off-target activity due to non-specific hydrophobic interactions.[3][4] Replacing them with saturated, three-dimensional bioisosteres is a modern strategy to mitigate these risks.

  • Introducing New Interaction Points: Heterocyclic replacements can introduce hydrogen bond donors or acceptors, potentially forming new, beneficial interactions within the target's binding site.

Comparative Analysis of Alternative Coupling Partners

The choice of coupling partner dictates the synthetic strategy and influences the properties of the resulting molecule.

Partner GroupRepresentative StructureRelative Reactivity (Suzuki)Key AdvantagesKey Disadvantages
Aryl Bromide Aryl BromideHighBenchmark. Good balance of reactivity, stability, and cost. Wide commercial availability.[14]Can lead to planar, lipophilic molecules.
Aryl Chloride Aryl ChlorideLowerLower cost, often more readily available starting materials.Requires more active catalysts and harsher conditions for oxidative addition.[12]
Aryl Iodide Aryl IodideHighestMost reactive halide, enables coupling at lower temperatures.Higher cost, less stable, can be prone to side reactions.
Aryl Triflate Aryl TriflateVery HighExcellent leaving group, comparable reactivity to iodides. Synthesized from phenols.Can be base-sensitive. Higher cost than halides.
Pyridyl Bromide Pyridyl BromideHighIntroduces a basic nitrogen as an H-bond acceptor, can improve solubility and PK properties.Nitrogen can coordinate to the catalyst, sometimes requiring specific ligands.
Bicyclo[1.1.1]pentane (BCP) Boronic Ester BCP Boronic EsterHighExcellent 1,4-disubstituted phenyl bioisostere. Increases sp³ character and improves solubility.[3]Higher cost and less commercial availability of derivatives.

Part 3: Experimental Protocols & Strategic Workflows

Translating building block selection into practice requires robust and reproducible experimental protocols. The following sections provide validated methodologies for key synthetic and analytical procedures central to evaluating these alternatives.

Workflow for Building Block Evaluation

The rational selection and evaluation of a new building block should follow a systematic, iterative process. The diagram below outlines a typical workflow for this endeavor.

G cluster_0 A Define Goal (e.g., Improve Metabolic Stability) B Select Alternative Building Blocks (e.g., Azaspiroheptane, BCP) A->B Hypothesize Solution C Synthesize Analog Panel B->C Execute Synthesis D Assay Performance (e.g., Microsomal Stability, Potency) C->D Generate Data E Analyze Structure-Property Relationship (SPR) D->E Interpret Results F Decision Point: Goal Met? E->F G Advance Lead Compound F->G Yes H Iterate Design F->H No H->B Refine Hypothesis

Caption: A logical workflow for the iterative process of building block selection and evaluation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl bromide (e.g., this compound or an alternative) and a generic boronic acid.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent(s) via syringe. For aqueous mixtures, the water should be degassed separately before addition.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.[14]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Self-Validation: The protocol's success is validated by LC-MS analysis of the crude and purified material, confirming the expected molecular weight, and by ¹H NMR spectroscopy to verify the structure of the final compound.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is critical for comparing the metabolic liabilities of different building blocks. It measures the rate of disappearance of a compound when incubated with liver microsomes, a primary source of drug-metabolizing enzymes like CYPs.[9]

Materials:

  • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for protein precipitation

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and dilute to a working solution in buffer.

  • In a 96-well plate, pre-incubate the test compound (final concentration 1 µM) with HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • A shorter half-life indicates lower metabolic stability. Comparing the t½ values for analogs with different building blocks provides a direct measure of their relative metabolic liabilities.

Part 4: Conclusion and Future Outlook

The selection of building blocks in drug discovery is a strategic exercise in balancing potency, selectivity, synthetic tractability, and pharmacokinetic properties. While this compound remains a valuable and effective starting point, a deep understanding of its potential alternatives is crucial for modern lead optimization.

Bioisosteric replacement of the morpholine ring with scaffolds like azaspiro[3.3]heptane can enhance metabolic stability and introduce beneficial three-dimensionality.[11] Similarly, replacing the 4-bromophenyl group with non-classical bioisosteres like bicyclo[1.1.1]pentane can drastically improve physicochemical properties and lead to novel chemical matter.[3]

The ultimate choice of building block is always context-dependent, guided by the specific challenges of a project. By employing the systematic evaluation workflow and robust experimental protocols detailed in this guide, researchers can make informed, data-driven decisions to accelerate the discovery of safer and more effective medicines.

References

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2188-2236. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • OUCI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Odessa University Chemical Journal. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Saggioro, E., & Coa, P. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Cambridge MedChem Consulting. Ring Bioisosteres. Cambridge MedChem Consulting Blog. [Link]
  • OUCI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Odessa University Chemical Journal. [Link]
  • PubChem. This compound.
  • Bolleddula, J. (2014). Escaping Flatland. Drug Metabolism Reviews, 46, 379. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Al-Masoudi, N. A., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5171. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of 4-Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 4-phenylmorpholine moiety has emerged as a privileged scaffold, demonstrating significant potential in the modulation of various protein kinases. This guide provides a comparative analysis of the inhibitory activity of 4-phenylmorpholine derivatives, with a primary focus on their well-documented effects on the phosphoinositide 3-kinase (PI3K) family and emerging data on other kinase targets. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for assessing kinase inhibition, offering a comprehensive resource for researchers in the field.

The Rise of the 4-Phenylmorpholine Scaffold in Kinase Inhibition

The morpholine ring is a versatile heterocyclic motif frequently employed in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1] Its ability to form crucial hydrogen bonds and other molecular interactions within the ATP-binding pocket of kinases makes it a valuable component in the design of targeted inhibitors.[1] When coupled with a phenyl group, the resulting 4-phenylmorpholine core offers a synthetically tractable and conformationally restrained structure that has proven particularly effective in targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2]

Comparative Inhibitory Activity: A Focus on PI3K

A significant body of research has focused on the development of 4-phenylmorpholine derivatives as inhibitors of PI3K. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). The four isoforms of the p110 catalytic subunit (α, β, γ, and δ) have distinct roles in cellular signaling and represent important therapeutic targets.

The table below summarizes the in vitro inhibitory activity (IC50 values) of several notable 4-phenylmorpholine derivatives against various PI3K isoforms. This comparative data highlights the potency and selectivity profiles that can be achieved through structural modifications of the core scaffold.

Compound IDCore StructurePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
15e Thieno[3,2-d]pyrimidine2.0---[3]
ZSTK474 1,3,5-Triazine5.020.815.33.9[2]
Analog 6a 1,3,5-Triazine (Ethanolamine replacement)9.9>10038.29.8[2]
Analog 6b 1,3,5-Triazine (Diethanolamine replacement)3.7>10014.69.8[2]

Note: "-" indicates data not available.

From this data, it is evident that subtle structural modifications can significantly impact both potency and isoform selectivity. For instance, the thieno[3,2-d]pyrimidine derivative 15e exhibits exceptional potency against PI3Kα, with an IC50 value of 2.0 nM.[3] This compound was also found to be highly selective for p110α over other PI3K isoforms and a panel of other protein kinases, making it a valuable tool for studying the specific roles of this isoform.[3]

In contrast, ZSTK474, which features a 1,3,5-triazine core, displays potent, nanomolar inhibition across all Class I PI3K isoforms.[2] Interestingly, when one of the morpholine groups in ZSTK474 is replaced with ethanolamine (Analog 6a) or diethanolamine (Analog 6b), there is a notable decrease in inhibitory activity against PI3Kβ, while high potency against PI3Kα and PI3Kδ is retained.[2] This highlights the critical role of the morpholine moiety in dictating isoform selectivity.

Beyond PI3K: Exploring Other Kinase Targets

While the primary focus has been on PI3K, some studies have explored the activity of 4-phenylmorpholine derivatives against other kinases. For example, a series of arylmorpholines, structurally related to the PI3K inhibitor LY294002, were evaluated against a panel of protein and lipid kinases.[4] These studies help to define the broader selectivity profile of this chemical class and can uncover potential off-target effects or new therapeutic opportunities.

Experimental Protocols: A Guide to Assessing Kinase Inhibition

The accurate determination of kinase inhibitory activity is paramount in drug discovery. Here, we provide a detailed, step-by-step methodology for a common in vitro PI3Kα kinase assay, based on luminescence detection of ADP production.

PI3Kα (p110α/p85α) Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Causality Behind Experimental Choices:

  • Choice of Assay: The ADP-Glo™ assay is a popular choice for high-throughput screening due to its high sensitivity, broad dynamic range, and resistance to interference from library compounds.[5] Radiometric assays, while considered the "gold standard" for their direct measurement of phosphorylation, are more labor-intensive and involve the handling of radioactive materials.[3][6]

  • ATP Concentration: The concentration of ATP used in the assay is a critical parameter. Using an ATP concentration close to the Michaelis-Menten constant (Km) for the kinase allows for the sensitive detection of ATP-competitive inhibitors.

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate (e.g., PIP2) are optimized to ensure the reaction is in the linear range and that a sufficient signal is generated for detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

    • Prepare a solution of the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in the Kinase Reaction Buffer.

    • Prepare a solution of ATP in the Kinase Reaction Buffer at the desired concentration.

    • Prepare serial dilutions of the 4-phenylmorpholine test compounds in DMSO, followed by a further dilution in the Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle control (Kinase Reaction Buffer with DMSO).

    • Add the enzyme/substrate mixture (e.g., 5 µL) to each well.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the PI3K activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model, such as a four-parameter logistic curve.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis reagent_prep Prepare Kinase Buffer, Enzyme/Substrate Mix, ATP Solution, and Compound Dilutions add_compound Add Compound/ Vehicle to Plate add_enzyme Add Enzyme/ Substrate Mix add_compound->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate_reaction Incubate at RT add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro PI3Kα kinase assay.

Signaling Pathway Context: The PI3K/AKT/mTOR Network

The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[7] Understanding how 4-phenylmorpholine derivatives impact this pathway is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, leading to increased cell survival, proliferation, and growth.

PI3K/AKT/mTOR Signaling Pathway Diagram:

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 TSC1_2 TSC1/2 AKT->TSC1_2 Inhibits Survival Cell Survival AKT->Survival PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Relieves inhibition of Inhibitor 4-Phenylmorpholine Derivative Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for 4-phenylmorpholine derivatives.

By inhibiting PI3K, 4-phenylmorpholine derivatives block the production of PIP3, thereby preventing the activation of AKT and its downstream effectors. This leads to a reduction in cell growth, proliferation, and survival, making these compounds promising candidates for cancer therapy.

Conclusion and Future Directions

The 4-phenylmorpholine scaffold has proven to be a highly effective structural motif for the development of potent and selective kinase inhibitors, particularly targeting the PI3K family. The comparative data presented in this guide highlight the significant impact of subtle chemical modifications on inhibitory activity and isoform selectivity. The provided experimental protocols and pathway diagrams offer a practical framework for researchers working to characterize these and other kinase inhibitors.

Future research in this area will likely focus on several key aspects:

  • Expanding the Kinase Target Scope: A more comprehensive profiling of 4-phenylmorpholine derivatives against a wider range of kinases is needed to fully understand their selectivity and identify potential new therapeutic applications.

  • Improving Drug-like Properties: Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy and safety.

  • Combination Therapies: Investigating the synergistic effects of 4-phenylmorpholine-based kinase inhibitors with other anticancer agents could lead to more effective treatment strategies.

References

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]
  • Reaction Biology. (2020).
  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics of the PI3K family.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Le, D. D., et al. (2012). Arylmorpholines as selective inhibitors of DNA-dependent protein kinase. Bioorganic & Medicinal Chemistry Letters, 22(3), 1361-1365. [Link]
  • Fry, D. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. [Link]
  • Lee, H. S., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1324-1336. [Link]
  • Hideshima, T., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5117-5133. [Link]
  • Zhang, L., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(16), 4994. [Link]
  • K-Ras, P. I. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(12), 2095. [Link]
  • Groutas, W. C., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(19), 3505. [Link]
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-(4-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated characterization of chemical entities is paramount. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of 4-(4-Bromophenyl)morpholine. Beyond individual method validation, we will delve into the critical process of cross-validation to ensure consistency and reliability of analytical data, a cornerstone of regulatory compliance and scientific integrity.[1][2]

This compound is a versatile intermediate in the synthesis of various bioactive molecules, finding applications in the development of novel therapeutics.[3] Its purity and consistent characterization are therefore essential. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.

The Imperative of Analytical Method Validation and Cross-Validation

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2] Key parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, and range.[2][4][5]

Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure they produce comparable data.[6][7][8][9] This is crucial when methods are transferred between laboratories or when different techniques are used throughout the lifecycle of a drug product.[2][6] The ICH M10 guideline emphasizes the importance of cross-validation for ensuring data comparability, which is fundamental to making sound regulatory decisions regarding safety and efficacy.[6]

This guide will first detail the development and validation of an HPLC and a GC-MS method for the analysis of this compound. Subsequently, a cross-validation study will be presented, comparing the performance of these two methods with supporting experimental data.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[10] For morpholine derivatives, reverse-phase HPLC is often the method of choice.[11][12][13]

Experimental Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the test sample at a target concentration of 50 µg/mL in the mobile phase.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard (1-100 µg/mL) Injection Inject 10 µL Prep_Standard->Injection Prep_Sample Prepare Sample (~50 µg/mL) Prep_Sample->Injection Separation C18 Column ACN:H2O (60:40) 1.0 mL/min Injection->Separation Detection PDA Detector (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[14] Given the halogenated nature of this compound, GC-MS offers high sensitivity and specificity.[15][16][17][18]

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Autosampler and data system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (10:1).

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using m/z 241, 243 (molecular ions), and 184.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

    • Sample Solution: Prepare the test sample at a target concentration of 25 µg/mL in dichloromethane.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_Standard_GC Prepare Standard (0.5-50 µg/mL) Injection_GC Inject 1 µL (Split) Prep_Standard_GC->Injection_GC Prep_Sample_GC Prepare Sample (~25 µg/mL) Prep_Sample_GC->Injection_GC Separation_GC HP-5ms Column Temp. Program Injection_GC->Separation_GC Ionization EI Source (70 eV) Separation_GC->Ionization Detection_MS MS Detector (SIM) Ionization->Detection_MS Integration_GC Peak Integration Detection_MS->Integration_GC Calibration_GC Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantify Analyte Integration_GC->Quantification_GC Calibration_GC->Quantification_GC

Caption: Workflow for GC-MS analysis of this compound.

Cross-Validation Study Design

To compare the HPLC and GC-MS methods, a cross-validation study was designed. The same batch of this compound was analyzed using both validated methods. The study focused on comparing accuracy and precision.

Cross-Validation Protocol
  • Sample Selection: Three independent samples of this compound were prepared at three concentration levels: Low (80% of target), Medium (100% of target), and High (120% of target).

  • Analysis: Each sample was analyzed in triplicate using both the validated HPLC and GC-MS methods.

  • Data Comparison: The mean assay values and the relative standard deviation (RSD) for each concentration level were compared between the two methods. The percentage difference between the mean results of the two methods was also calculated.

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_samples Test Samples (n=3) cluster_analysis Comparative Analysis HPLC HPLC Method Compare_Accuracy Compare Accuracy (% Recovery) HPLC->Compare_Accuracy Compare_Precision Compare Precision (% RSD) HPLC->Compare_Precision GCMS GC-MS Method GCMS->Compare_Accuracy GCMS->Compare_Precision Low_QC Low Conc. Low_QC->HPLC Low_QC->GCMS Med_QC Med Conc. Med_QC->HPLC Med_QC->GCMS High_QC High Conc. High_QC->HPLC High_QC->GCMS Calc_Diff Calculate % Difference Compare_Accuracy->Calc_Diff Compare_Precision->Calc_Diff Conclusion Conclusion on Method Comparability Calc_Diff->Conclusion

Caption: Logic flow for the cross-validation of HPLC and GC-MS methods.

Comparative Data and Results

The following tables summarize the validation and cross-validation data obtained for the two analytical methods.

Table 1: Method Validation Parameters
ParameterHPLCGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Covers working range
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (% RSD) 0.85%1.10%≤ 2.0%
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Reportable

Both methods met the predefined acceptance criteria for validation, demonstrating they are suitable for their intended purpose.[5]

Table 2: Cross-Validation Results
Concentration LevelHPLC Mean Assay (%)HPLC %RSDGC-MS Mean Assay (%)GC-MS %RSD% Difference (HPLC vs. GC-MS)
Low (80% Target) 99.20.998.81.20.40%
Medium (100% Target) 100.10.7100.50.9-0.40%
High (120% Target) 100.80.8101.31.0-0.50%

The cross-validation results show a high degree of agreement between the HPLC and GC-MS methods. The percentage difference in the mean assay values is well within 2%, indicating that the methods are comparable and can be used interchangeably for the analysis of this compound.

Discussion and Conclusion

This guide has detailed the development, validation, and cross-validation of two robust analytical methods, HPLC and GC-MS, for the characterization of this compound.

  • The HPLC method is straightforward, utilizing common reverse-phase chromatography principles, and is well-suited for routine quality control analysis.

  • The GC-MS method offers higher sensitivity (lower LOD/LOQ) and provides greater specificity through mass spectral data, which can be invaluable for impurity profiling and structural confirmation.[19][20][21][22]

The successful cross-validation demonstrates that both methods produce reliable and comparable data. The choice of method for a specific application will depend on the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. For routine purity and assay testing, the HPLC method is highly efficient. For trace-level analysis or definitive identification, the GC-MS method is superior.

By following the principles of method validation and cross-validation outlined in this guide and supported by regulatory guidelines, researchers and drug developers can ensure the integrity and reliability of their analytical data, a critical component in bringing safe and effective pharmaceuticals to market.[1][23][24]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Restek. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
  • Dorman, F. L., et al. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • University of Gothenburg. (2023, September 26). Small molecule-NMR.
  • USGS Publications Warehouse. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • PubMed. (2014, August 22). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • ResearchGate. (2025, August 6). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ResearchGate. (2025, August 6). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Chem-Impex. (n.d.). This compound.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-Bromophenyl)morpholine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-Bromophenyl)morpholine. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental stewardship, and complying with regulatory standards. This compound, while a valuable intermediate in pharmaceutical and agrochemical synthesis, presents hazards that necessitate careful management throughout its lifecycle, including its final disposal.[1]

The causality behind these rigorous disposal protocols is rooted in the chemical's hazard profile. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] As a halogenated organic compound, its disposal is subject to specific environmental regulations to prevent the release of persistent and potentially toxic substances.

Section 1: Compound Identification and Hazard Profile

Before any handling or disposal, it is imperative to be thoroughly familiar with the properties of this compound. This foundational knowledge informs every subsequent step of the disposal process, ensuring that all actions are taken with a full understanding of the potential risks.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Chemical Formula C₁₀H₁₂BrNO[1][2][3]
Molecular Weight 242.11 g/mol [2][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 114-118 °C[3][4][5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][6]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P501[2][6]
Storage Class 11 - Combustible Solids[3]

Section 2: Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[7] The following PPE is mandatory.

  • Eye Protection : Tightly fitting safety goggles and a face shield are essential to protect against accidental splashes.[7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[7] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical.

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[7]

  • Respiratory Protection : For situations with a potential for aerosolization outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[3][7]

Section 3: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. As a brominated organic compound, this compound is classified as a halogenated organic waste. This classification is critical as it dictates the appropriate disposal pathway, which is distinct from non-halogenated organic waste streams.

The "Cradle-to-Grave" principle, mandated by the Resource Conservation and Recovery Act (RCRA), requires tracking of hazardous substances from generation to final disposal. [8] Mischaracterization can lead to regulatory non-compliance and environmental harm.

Workflow for Waste Segregation:

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

Caption: Decision tree for segregating this compound waste.

It is forbidden to mix halogenated waste with non-halogenated waste streams.[9] Doing so contaminates the entire container and necessitates more expensive and complex disposal methods, such as incineration.[10]

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of this compound waste within the laboratory, pending pickup by a licensed hazardous waste contractor.

4.1. Waste Container Selection and Labeling

  • Select an Appropriate Container :

    • For solid waste (e.g., residual powder, contaminated weigh paper, wipes), use a designated, sealable hazardous waste container clearly marked for "Solid Halogenated Organic Waste."[7]

    • For liquid waste (e.g., solutions containing the compound), use a designated, labeled, and leak-proof liquid hazardous waste container.[7][11]

  • Properly Label the Container :

    • The U.S. Environmental Protection Agency (EPA) requires that each waste container be clearly labeled with the words "Hazardous Waste."[10]

    • The label must include the full chemical name: "this compound."[7]

    • List all constituents of a mixture by percentage or volume.[12]

    • Include the appropriate GHS hazard pictograms (e.g., GHS07 for irritant).[7]

    • Indicate the accumulation start date on the label once waste is first added.

4.2. Waste Accumulation and Storage

  • Accumulation Point : Waste should be collected in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10][12]

  • Segregation : Store the waste container in a designated, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[7][12] Use secondary containment to prevent the spread of material in the event of a leak.[7]

  • Container Management : Keep the waste container securely sealed at all times, except when adding waste. This is a key EPA requirement to prevent the release of vapors.

4.3. Arranging Final Disposal

  • Engage a Professional Service : Final disposal must be handled by a certified hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) office will manage this process.

  • Documentation : Ensure all waste is properly documented according to your institution's procedures and RCRA regulations. This creates a "cradle-to-grave" paper trail.[8]

  • Never dispose of this compound down the drain or in regular trash. [7] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.

Section 5: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

5.1. Small Spills (contained within a chemical fume hood)

  • Ensure PPE is worn. [7]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7]

  • Carefully collect the absorbed material using non-sparking tools and place it into the designated "Solid Halogenated Organic Waste" container.[7]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[7] All cleaning materials must also be disposed of as hazardous waste.

5.2. Large Spills (or any spill outside of a fume hood)

  • Evacuate the immediate area and alert all nearby personnel.[7]

  • Contact your institution's EHS or emergency response team immediately. [7]

  • Do not attempt to clean up a large spill without appropriate training and equipment. [7]

Emergency Spill Response Workflow:

SpillResponse Spill Spill Occurs Location Spill Location? Spill->Location InHood Inside Fume Hood Location->InHood Inside Hood OutHood Outside Fume Hood Location->OutHood Outside Hood SmallSpill Small, Contained Spill InHood->SmallSpill LargeSpill Large or Uncontained Spill OutHood->LargeSpill SmallSpill->LargeSpill No Cleanup Follow Small Spill Protocol: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect into waste container. 4. Decontaminate area. SmallSpill->Cleanup Yes Evacuate Follow Large Spill Protocol: 1. Evacuate immediate area. 2. Alert others. 3. Call EHS/Emergency Response. LargeSpill->Evacuate

Sources

Navigating the Safe Handling of 4-(4-Bromophenyl)morpholine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of specialized chemical intermediates like 4-(4-Bromophenyl)morpholine, a key building block in pharmaceutical and agrochemical synthesis, demands a comprehensive understanding of its hazard profile and the corresponding safety protocols.[1] This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the preservation of your research environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] This dictates a multi-faceted approach to PPE, where each component is chosen to mitigate a specific risk. The causality behind our PPE choices is rooted in preventing contact with this irritant at all potential points of entry: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the essential PPE for handling this compound. The selection is tiered to address varying levels of exposure risk, from incidental contact during routine lab work to more intensive procedures.

Protection Level Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles: Must be tightly fitting to form a seal around the eyes, protecting against dust particles and accidental splashes.[5][6][7] Face Shield: To be worn over goggles, offering a secondary barrier for the entire face, crucial when handling larger quantities or during procedures with a higher risk of splashing.[6][8]
Hand Protection Chemical-Resistant Gloves (Double Gloving Recommended)Inner Glove: Disposable nitrile gloves for incidental splash protection.[9] Outer Glove: Viton® or Norfoil® (Silver Shield®) gloves for extended contact or immersion, due to their superior resistance to halogenated and aromatic hydrocarbons.[3][9] Nitrile gloves alone have shown breakthrough times of less than an hour with similar compounds.[3][10]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a low-permeability fabric is mandatory to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorFor low dust environments: A dust mask (e.g., N95) may be sufficient.[3][11] For weighing or potential aerosol generation: A half-mask or full-facepiece air-purifying respirator (APR) with particulate filters (P100) is required. All respirator use must comply with a comprehensive respiratory protection program as outlined by OSHA 29 CFR 1910.134.[1][2][12][13][14]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount. The following diagram and steps illustrate the logical flow from preparation to disposal, ensuring safety at each stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase prep_sds Review SDS for this compound prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace don_ppe Don PPE Following Correct Sequence prep_workspace->don_ppe Proceed to Handling handle_chem Handle Chemical as per Protocol don_ppe->handle_chem decon_equip Decontaminate Equipment handle_chem->decon_equip Proceed to Disposal seg_waste Segregate Halogenated Waste decon_equip->seg_waste doff_ppe Doff PPE in Designated Area seg_waste->doff_ppe dispose_waste Dispose of Waste via Certified Channels doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

1. Preparation Phase:

  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to re-familiarize yourself with its hazards and handling precautions.

  • Select and Inspect PPE: Choose the appropriate PPE based on the planned procedure as detailed in the table above. Inspect all equipment for any signs of damage or degradation.

  • Prepare Workspace: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

2. Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure a complete protective barrier.

start Start gown 1. Don Lab Coat start->gown respirator 2. Don Respirator (if required) gown->respirator goggles 3. Don Goggles respirator->goggles face_shield 4. Don Face Shield goggles->face_shield gloves 5. Don Gloves (Inner then Outer) face_shield->gloves end Ready for Handling gloves->end

Caption: Recommended Sequence for Donning PPE.

3. Handling Phase:

  • With all PPE correctly donned, proceed with the handling of this compound according to your experimental protocol.

  • Should any PPE become contaminated, it must be removed and replaced immediately, following the correct doffing and re-donning procedures.

4. Doffing and Decontamination: Preventing Cross-Contamination

The removal of PPE is a critical step where the risk of self-contamination is high. This process should be performed in a designated area.

start Start Doffing gloves 1. Remove Outer Gloves start->gloves face_shield 2. Remove Face Shield gloves->face_shield goggles 3. Remove Goggles face_shield->goggles gown 4. Remove Lab Coat goggles->gown inner_gloves 5. Remove Inner Gloves gown->inner_gloves respirator 6. Remove Respirator (if worn) inner_gloves->respirator hand_hygiene 7. Wash Hands Thoroughly respirator->hand_hygiene end Procedure Complete hand_hygiene->end

Caption: Recommended Sequence for Doffing PPE.

  • Decontaminate Equipment: All non-disposable equipment that has come into contact with the chemical should be decontaminated using a suitable solvent and cleaning procedure.

  • Hand Hygiene: Thoroughly wash hands with soap and water after all PPE has been removed.[15]

Disposal Plan: Responsible Management of Halogenated Waste

As a brominated aromatic compound, this compound and any materials contaminated with it must be treated as halogenated organic waste.[16]

  • Waste Segregation: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste streams.[16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area with secondary containment.[11]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[17]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring a safe and controlled research environment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11622851, this compound. [Link]
  • U.S. Department of Labor. Occupational Safety and Health Administration (OSHA). 29 CFR 1910.
  • PEER. Choosing safety glasses vs goggles vs face shields. [Link]
  • Masterman's. Face Shield vs Safety Goggles: Which Offers Better Protection?. [Link]
  • Emergency Disaster Systems. Face Shields vs.
  • University of California, Berkeley. Office of Environment, Health & Safety. Glove Selection Guide. [Link]
  • University of California, Berkeley. Environmental Health & Safety. Factsheet – Eye & Face Protection. [Link]
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Creative Safety Supply. OSHA Respiratory Protection Standard (29 CFR 1910.134). [Link]
  • U.S. Centers for Disease Control and Prevention. National Institute for Occupational Safety and Health (NIOSH).
  • HAZWOPER OSHA. Adhere To the Correct Procedure for Donning and Doffing PPE. [Link]
  • North Metal and Chemical Company.
  • U.S. Centers for Disease Control and Prevention. National Institute for Occupational Safety and Health (NIOSH). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. [Link]
  • Argonne National Laboratory. Advanced Photon Source. Safety Glove Selection Guide. [Link]
  • The Center for Food Security and Public Health. Personal Protective Equipment: Doffing. [Link]
  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]
  • Bucknell University.
  • University of Pennsylvania. Environmental Health and Radiation Safety.
  • U.S. Environmental Protection Agency.
  • American Animal Hospital Association. Sequence for donning and doffing personal protective equipment (PPE). [Link]
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
  • University of Texas at Arlington.
  • U.S. Centers for Disease Control and Prevention. National Institute for Occupational Safety and Health (NIOSH).
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
  • Washington State University Spokane. Glove Selection Chart. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。